Fmoc-Ala-OH-3-13C
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)(313C)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m0/s1/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXZOFZKSQXPDC-XEHHCZBASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583960 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(3-~13~C)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201489-21-6 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(3-~13~C)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the chemical properties of Fmoc-Ala-OH-3-13C?
An In-depth Technical Guide to the Chemical Properties and Applications of Fmoc-Ala-OH-3-¹³C
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-(9-Fluorenylmethoxycarbonyl)-L-alanine (Fmoc-Ala-OH) is a foundational building block used extensively in solid-phase peptide synthesis (SPPS).[1][2] Its ¹³C-labeled analogue, Fmoc-L-Ala-OH-3-¹³C , is a stable isotope-labeled amino acid that serves as a critical tool in advanced proteomics, metabolic analysis, and structural biology.[3][4] The incorporation of a Carbon-13 isotope at the methyl group (C3 position) provides a specific probe for analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS), without altering the underlying chemical reactivity of the molecule.[5][6]
This guide provides a comprehensive overview of the chemical properties, experimental applications, and technical data for Fmoc-Ala-OH-3-¹³C and its unlabeled counterpart.
Chemical and Physical Properties
The fundamental chemical properties of Fmoc-Ala-OH are largely retained in its isotopically labeled form. The primary distinctions are the molecular weight and the resulting mass shift, which are crucial for isotopic tracing and analysis.[5] The data presented below is compiled from various chemical suppliers and databases.
Properties of Standard Fmoc-L-Ala-OH
| Property | Value | Reference(s) |
| CAS Number | 35661-39-3 | [1] |
| Molecular Formula | C₁₈H₁₇NO₄ | [2] |
| Molecular Weight | 311.33 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [1][7] |
| Melting Point | 147-153 °C | [1] |
| Solubility | Soluble in DMF, DMSO, and water. | [1][3][8] |
| Optical Activity | [α]20/D −18°, c = 1 in DMF | |
| Storage Conditions | 2-8°C, protect from light. | [9] |
Comparative Properties of ¹³C-Labeled Fmoc-L-Alanine Derivatives
The strategic placement of ¹³C isotopes allows for specific applications. Fmoc-Ala-OH-3-¹³C is labeled at a single carbon position, whereas other variants like Fmoc-Ala-OH-¹³C₃ are fully labeled on the alanine backbone.
| Property | Fmoc-L-Ala-OH-3-¹³C | Fmoc-L-Ala-OH-¹³C₃ |
| CAS Number | 201489-21-6 | 765259-05-0 |
| Molecular Formula | C₁₇¹³CH₁₇NO₄ | C₁₅¹³C₃H₁₇NO₄ |
| Molecular Weight | 312.32 g/mol | 314.31 g/mol |
| Isotopic Purity | ≥99 atom % ¹³C | ≥99 atom % ¹³C |
| Mass Shift from Unlabeled | M+1 | M+3 |
| Appearance | White to off-white solid powder | White to off-white solid powder |
| Melting Point | 147-153 °C | 147-153 °C |
| Optical Activity | [α]20/D -18°, c = 1 in DMF | [α]20/D -18°, c = 1 in DMF |
| Reference(s) | [9] | [3][10] |
Core Applications and Experimental Protocols
The primary application for Fmoc-Ala-OH and its labeled variants is as a monomer unit in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[6] The ¹³C label in Fmoc-Ala-OH-3-¹³C makes the resulting synthetic peptides invaluable for quantitative proteomics (as internal standards) and for NMR-based structural studies, where the labeled alanine residue provides an unambiguous signal.[3][4]
Experimental Protocol: Incorporation into a Peptide Sequence via SPPS
The following is a generalized protocol for the coupling of an Fmoc-protected amino acid onto a resin-bound peptide chain.
Materials:
-
Fmoc-Ala-OH-3-¹³C
-
Solid-phase resin with N-terminal amine (e.g., Rink Amide or Wang resin)
-
Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), or DIC/Oxyma
-
Activator Base: N,N-Diisopropylethylamine (DIEA)
-
Solvents: DMF, Dichloromethane (DCM)
Methodology:
-
Resin Swelling: The peptide synthesis resin is swelled in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
The resin is drained.
-
The deprotection solution (20% piperidine in DMF) is added to the resin to remove the Fmoc group from the N-terminus of the growing peptide chain.
-
The reaction is allowed to proceed for 5-10 minutes. This step is typically repeated once.
-
The resin is thoroughly washed with DMF (3-5 times) to remove all traces of piperidine.
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve Fmoc-Ala-OH-3-¹³C (3-5 equivalents relative to resin loading) in DMF.
-
Add the coupling reagent (e.g., HBTU, 3-5 eq.) and the activator base (DIEA, 6-10 eq.).
-
Allow the activation to proceed for 2-5 minutes.
-
-
Coupling Reaction:
-
The activated amino acid solution is added to the deprotected resin.
-
The reaction is agitated at room temperature for 1-2 hours.
-
A ninhydrin test can be performed to confirm the complete consumption of free amines, indicating reaction completion.
-
-
Washing: The resin is drained and washed thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.
-
Cycle Repetition: For the next amino acid in the sequence, the process is repeated from Step 2 (Fmoc Deprotection).
Workflow for Single Amino Acid Incorporation in SPPS
The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis for the incorporation of Fmoc-Ala-OH.
Caption: Workflow for a single coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Conclusion
Fmoc-Ala-OH-3-¹³C is a specialized chemical reagent that combines the well-established utility of Fmoc-protected alanine in peptide synthesis with the analytical power of stable isotope labeling. Its properties are nearly identical to the unlabeled form, allowing for seamless integration into existing SPPS protocols. The precise mass shift it introduces is essential for researchers in drug development and proteomics, enabling highly sensitive and specific quantification and structural analysis of peptides and proteins.
References
- 1. FMOC-Ala-OH | 35661-39-3 [chemicalbook.com]
- 2. Fmoc-Ala-OH 95 35661-39-3 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptides labelled with stable isotopes 13C or 15N. [innovagen.com]
- 6. Solid Phase Peptide Synthesis with Isotope Labeling | Silantes [silantes.com]
- 7. FMOC-ALA-OH CAS 35661-39-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. apexbt.com [apexbt.com]
- 9. L-Alanine-ð-Fmoc (3-¹³C, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 10. Fmoc-Ala-OH-13C3 99 atom % 13C, 99% (CP) [sigmaaldrich.com]
An In-depth Technical Guide to Fmoc-Ala-OH-3-13C: Structure, Molecular Weight, and Applications
This technical guide provides a comprehensive overview of Fmoc-Ala-OH-3-13C, a stable isotope-labeled amino acid derivative. It is intended for researchers, scientists, and drug development professionals who utilize labeled compounds in their studies. This document details the molecular properties, structure, synthesis, and key applications of this reagent, with a focus on its role in peptide synthesis and metabolic research.
Molecular Properties and Structure
This compound is a derivative of the amino acid L-alanine, where the amine group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. The designation "3-13C" signifies that the carbon atom at the third position (the methyl group) of the alanine side chain is the heavy isotope of carbon, ¹³C. This isotopic labeling introduces a specific mass shift, making it a valuable tool for mass spectrometry-based analyses.
The chemical and physical properties of this compound are summarized in the table below. For comparison, the properties of the unlabeled analogue (Fmoc-Ala-OH) and the fully carbon-13 labeled version (Fmoc-Ala-OH-¹³C₃) are also included.
| Property | This compound | Fmoc-Ala-OH (Unlabeled) | Fmoc-Ala-OH-¹³C₃ |
| CAS Number | 201489-21-6[1] | 35661-39-3[2][3] | Not explicitly available for ¹³C₃ variant. (Unlabeled: 35661-39-3) |
| Molecular Formula | C(₁₃)C₁₇H₁₇NO₄[1] | C₁₈H₁₇NO₄ | ¹³C₃C₁₅H₁₇NO₄[4] |
| Molecular Weight | 312.32 g/mol [1] | 311.33 g/mol [5] | 314.31 g/mol [4] |
| Linear Formula | ¹³CH₃CH(NH-Fmoc)CO₂H | CH₃CH(NH-Fmoc)CO₂H | ¹³CH₃¹³CH(NH-Fmoc)¹³CO₂H[4] |
| Mass Shift | M+1 | N/A | M+3 |
| Isotopic Purity | 99 atom % ¹³C | N/A | 99 atom % ¹³C |
| Melting Point | 147-153 °C (lit.)[6] | 147-153 °C (lit.) | 147-153 °C (lit.) |
| Appearance | White to off-white solid[5] | White to off-white solid[5] | White to off-white solid |
The structure of this compound consists of the L-alanine backbone with the amino group protected by the Fmoc moiety. The isotopic label is specifically located on the methyl carbon of the alanine side chain.
Synthesis of this compound
The synthesis of this compound is analogous to the standard procedures for preparing Fmoc-protected amino acids. The primary distinction is the use of the isotopically labeled starting material, L-Alanine-3-¹³C.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from general procedures for Fmoc protection of amino acids.
Materials:
-
L-Alanine-3-¹³C
-
N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium carbonate (Na₂CO₃)
-
Dioxane
-
Deionized water
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M
Procedure:
-
Dissolution: Dissolve L-Alanine-3-¹³C (1 equivalent) in a 1:1 (v/v) mixture of deionized water and dioxane in a round-bottom flask.
-
Addition of Base and Fmoc-OSu: To the stirred solution, add sodium carbonate (approximately 2.5 equivalents) to achieve a basic pH. Subsequently, add Fmoc-OSu (approximately 1.1 equivalents) portion-wise.
-
Reaction: Allow the mixture to stir at room temperature for 18-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Wash the remaining aqueous solution with dichloromethane (DCM) to remove unreacted Fmoc-OSu and other organic impurities.
-
Acidify the aqueous layer to a pH of approximately 2 using 1M HCl. This will precipitate the this compound product.
-
Collect the precipitate by filtration.
-
Wash the collected solid with cold deionized water.
-
-
Purification and Drying: The crude product can be further purified by recrystallization if necessary. Dry the final product under vacuum to yield this compound as a white solid.
Caption: Workflow for the synthesis of this compound.
Applications in Research and Drug Development
Stable isotope-labeled amino acids like this compound are indispensable tools in modern biomedical research.[7][8] Their applications span from fundamental metabolic studies to advanced drug development.[9]
-
Peptide Synthesis and Quantitative Proteomics: this compound is primarily used as a building block in solid-phase peptide synthesis (SPPS).[4][10] The incorporation of this labeled amino acid into a peptide sequence creates an internal standard that is chemically identical to its natural counterpart but distinguishable by mass spectrometry. This enables precise and absolute quantification of proteins in complex biological samples, a technique crucial for biomarker discovery and validation.
-
Metabolic Tracing and Flux Analysis: In metabolic research, ¹³C-labeled compounds are used to trace the fate of carbon atoms through various metabolic pathways.[9][11] By supplying cells or organisms with a substrate enriched in ¹³C, researchers can track its incorporation into downstream metabolites, providing quantitative insights into metabolic fluxes.[11] This is particularly valuable for understanding the metabolic reprogramming in diseases like cancer.[11]
-
Drug Metabolism Studies: Labeled compounds are instrumental in investigating the metabolism of drugs.[9] By administering a drug candidate that contains a ¹³C label, researchers can track its breakdown and excretion, providing critical information about its pharmacokinetic properties and metabolic fate.[9]
Experimental Protocol: Incorporation of this compound using Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual incorporation of this compound into a peptide sequence using standard Fmoc/tBu chemistry.[10]
Materials:
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-protected amino acids
-
This compound
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Washing solvents: Methanol, Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (for this compound):
-
Dissolve this compound (2-4 equivalents), HBTU/HOBt (3.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the activation mixture to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours. To ensure complete reaction, the coupling time can be extended.[10]
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: After complete coupling, drain the reaction mixture and wash the resin extensively with DMF and DCM.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.
-
Final Deprotection and Cleavage: Once the peptide synthesis is complete, perform a final Fmoc deprotection. The peptide is then cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Conclusion
This compound is a highly valuable, isotopically labeled building block for chemical and biological research. Its specific ¹³C labeling allows for precise mass-based detection, making it an essential tool in quantitative proteomics, metabolic flux analysis, and drug metabolism studies. The well-established protocols for its synthesis and incorporation into peptides ensure its accessibility and utility for researchers aiming to gain deeper insights into complex biological systems.
References
- 1. scbt.com [scbt.com]
- 2. N-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-alanine | C18H17NO4 | CID 6364642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 35661-39-3|Fmoc-Ala-OH|BLD Pharm [bldpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fmoc-Ala-OH (3-13C) | CAS#:201489-21-6 | Chemsrc [chemsrc.com]
- 7. pharmiweb.com [pharmiweb.com]
- 8. chempep.com [chempep.com]
- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Technical Guide to the Isotopic Purity of Commercially Available Fmoc-Ala-OH-3-¹³C
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the isotopic purity of commercially available N-(9-Fluorenylmethoxycarbonyl)-L-alanine-¹³C₃ (Fmoc-Ala-OH-3-¹³C). Ensuring the isotopic enrichment and chemical purity of this critical reagent is paramount for the accuracy and reproducibility of a wide range of applications, from solid-phase peptide synthesis (SPPS) to metabolic research and structural biology. This document details the quality specifications from various suppliers, provides comprehensive experimental protocols for purity assessment, and visualizes the analytical workflow and key concepts.
Quantitative Data Summary
The isotopic and chemical purity of Fmoc-Ala-OH-3-¹³C are critical quality attributes that directly impact its performance in downstream applications. The following table summarizes the specifications for this isotopically labeled amino acid from prominent commercial suppliers. Researchers should always refer to the certificate of analysis for lot-specific data.
| Supplier | Isotopic Purity (atom % ¹³C) | Chemical Purity | Analytical Technique(s) |
| Sigma-Aldrich | 99 atom % ¹³C | 99% (CP) | bio NMR: suitable |
| Cambridge Isotope Laboratories | 99% (for ¹³C₃, ¹⁵N variant)[1] | 98%[1] | Biomolecular NMR, Proteomics[1] |
| Biosynth | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| AnaSpec | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Note: Isotopic purity refers to the percentage of the labeled atoms in the molecule that are the desired isotope (e.g., ¹³C). Chemical purity (CP) indicates the percentage of the material that is the specified chemical compound, irrespective of its isotopic composition.
Experimental Protocols
The determination of isotopic purity for Fmoc-Ala-OH-3-¹³C is primarily accomplished through two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-destructive technique that provides detailed information about the chemical environment and isotopic composition of a sample. For ¹³C-labeled compounds, both ¹H and ¹³C NMR are invaluable.
Objective: To determine the isotopic enrichment of ¹³C at the three carbon positions of the alanine moiety.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of Fmoc-Ala-OH-3-¹³C.
-
Dissolve the sample in a deuterated NMR solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or CDCl₃). The choice of solvent should be based on the solubility of the compound and the absence of interfering signals in the regions of interest.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Data Acquisition:
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. The proton signals of the alanine (α-H and β-CH₃) will exhibit characteristic coupling to the attached ¹³C nuclei (¹J_CH and ²J_CH), resulting in the appearance of ¹³C satellites. The relative integrals of these satellite peaks compared to the central peak (from any residual ¹²C-H) can be used to estimate ¹³C enrichment.
-
¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. This will result in three singlets corresponding to the carboxyl, α-carbon, and β-carbon of the alanine.
-
To achieve quantitative results, ensure a sufficient relaxation delay (D1) between scans (typically 5 times the longest T₁ relaxation time of the carbon nuclei) to allow for full magnetization recovery.
-
The absence of significant signals at the chemical shifts corresponding to the natural abundance ¹²C isotopologue is indicative of high isotopic purity.
-
-
-
Data Analysis:
-
Process the acquired spectra using appropriate NMR software (e.g., MestReNova, TopSpin).
-
For ¹³C NMR, integrate the signals corresponding to the three carbon atoms of alanine. The isotopic purity can be calculated by comparing the integral of the ¹³C-labeled positions to any observable signals from the corresponding unlabeled positions, though at high enrichment levels, the latter may be indistinguishable from the baseline noise.
-
A more precise method involves the use of an internal standard with a known concentration and a single carbon signal in a clean region of the spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions, allowing for the precise determination of molecular weight and isotopic distribution.
Objective: To confirm the molecular weight and determine the isotopic distribution of Fmoc-Ala-OH-3-¹³C.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of Fmoc-Ala-OH-3-¹³C (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.
-
Further dilute the stock solution to a final concentration appropriate for the mass spectrometer being used (typically in the low µg/mL to ng/mL range).
-
The addition of a small amount of a weak acid, such as formic acid, can aid in ionization.
-
-
Instrumentation and Data Acquisition:
-
Utilize a high-resolution mass spectrometer (e.g., Orbitrap, TOF, or FT-ICR) to resolve the isotopic peaks.
-
Employ a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation of the parent molecule.
-
Acquire the mass spectrum in the appropriate mass range to observe the molecular ion of Fmoc-Ala-OH-3-¹³C (expected [M+H]⁺ ≈ 315.1 Da).
-
-
Data Analysis:
-
Analyze the resulting mass spectrum. The most abundant peak in the isotopic cluster should correspond to the fully ¹³C-labeled molecule.
-
The mass of the fully labeled Fmoc-Ala-OH-3-¹³C will be approximately 3 mass units higher than the corresponding unlabeled compound.
-
The relative intensities of the M, M+1, M+2, and M+3 peaks (where M is the mass of the unlabeled isotopologue) will reveal the isotopic distribution. For a high-purity sample, the M+3 peak should be the base peak.
-
Compare the experimentally observed isotopic distribution with the theoretically calculated distribution for the desired level of enrichment to quantify the isotopic purity.
-
Visualizations
To better illustrate the processes and relationships described, the following diagrams are provided.
Caption: Workflow for assessing the isotopic purity of Fmoc-Ala-OH-3-¹³C.
Caption: Conceptual relationship between different purity metrics.
References
Harnessing Precision: A Technical Guide to the Applications of 13C Labeled Alanine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of stable isotopes into peptides and proteins represents a cornerstone of modern biomedical research and pharmaceutical development. Among these, 13C labeled alanine stands out as a versatile and powerful tool. Its integration into synthetic peptides via Solid-Phase Peptide Synthesis (SPPS) provides researchers with the ability to perform precise quantitative analyses and detailed structural elucidations.[1] This technical guide explores the core applications of 13C labeled alanine, offering in-depth experimental protocols, quantitative data, and visual workflows to empower researchers in their scientific endeavors.
The primary advantage of using 13C labeled alanine lies in the predictable mass shift it introduces without altering the peptide's chemical properties.[1] This key characteristic makes it an invaluable probe for Nuclear Magnetic Resonance (NMR) spectroscopy and an ideal internal standard for absolute quantification of proteins by mass spectrometry.[1]
Core Applications
The use of 13C labeled alanine, particularly Fmoc-L-Alanine (¹³C₃, 99%), is pivotal in several key research areas:
-
Structural Biology: In NMR spectroscopy, the incorporation of 13C labeled alanine simplifies complex spectra, which is especially beneficial when studying large proteins where spectral overlap is a major challenge.[2] This targeted labeling allows researchers to unambiguously assign signals, probe local protein environments, monitor conformational changes, and elucidate three-dimensional structures by providing crucial distance and dihedral angle constraints.[2]
-
Quantitative Proteomics: The Absolute Quantification (AQUA) methodology heavily relies on synthetic peptides containing stable isotope-labeled amino acids.[1] By spiking a known quantity of a peptide containing 13C labeled alanine into a complex biological sample, it serves as an internal standard for the absolute quantification of the target protein.[1]
-
Drug Discovery and Development: 13C labeling is instrumental in screening for and characterizing the binding of small molecules to protein targets.[2] A change in the chemical shift of the 13C-labeled alanine residue upon the introduction of a compound can indicate a direct interaction, providing valuable insights into drug binding and mechanism of action.[2]
-
Enzyme Mechanism and Metabolic Studies: By monitoring the chemical environment of a 13C labeled alanine within an enzyme's active site, researchers can probe catalytic mechanisms.[2] Furthermore, tracing the fate of the ¹³C label allows for the mapping of metabolic and signaling pathways.[1][3]
Quantitative Data Summary
The following tables summarize key quantitative data for the effective use of 13C labeled alanine in peptide synthesis.
Table 1: Physicochemical Properties of Fmoc-Ala-OH-13C3
| Property | Value |
| Molecular Formula | C₁₅¹³C₃H₁₇NO₄ |
| Molecular Weight | 314.31 g/mol |
| Isotopic Purity | ≥ 98.5% |
| Appearance | White to off-white solid |
| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 6 months |
Source: BenchChem[1]
Table 2: Typical ¹³C NMR Chemical Shifts for Alanine in Peptides
| Carbon Atom | Chemical Shift (ppm) in α-helix | Chemical Shift (ppm) in β-sheet |
| Carbonyl (C') | 177.6 ± 1.5 | 175.5 ± 1.5 |
| Alpha-carbon (Cα) | 52.5 ± 1.5 | 50.5 ± 1.5 |
| Beta-carbon (Cβ) | 19.1 ± 1.5 | 21.5 ± 1.5 |
Note: Chemical shifts are sensitive to the local electronic environment. Source: BenchChem[2]
Table 3: Key Parameters for Solid-Phase Peptide Synthesis (SPPS)
| Parameter | Typical Value | Notes |
| Incorporation Efficiency of ¹³C-labeled Amino Acid | >95% | Requires optimized coupling conditions. |
| Overall Crude Peptide Yield | 50-80% | Sequence-dependent. |
| Purity after RP-HPLC | >95% | Dependent on synthesis and purification efficiency. |
| Isotopic Enrichment in Final Peptide | >98% | Dependent on the isotopic purity of the starting material. |
Source: BenchChem[1]
Experimental Protocols
Detailed methodologies are crucial for the successful application of 13C labeled alanine.
Protocol 1: Fmoc-based Solid-Phase Peptide Synthesis (SPPS) Incorporating ¹³C-Labeled Alanine
This protocol outlines the manual incorporation of a ¹³C-labeled alanine residue into a peptide sequence.
-
Resin Swelling:
-
Place the desired resin (e.g., Wang or Rink Amide) in a synthesis vessel.
-
Add sufficient N,N-dimethylformamide (DMF) to cover the resin (approx. 10 mL per gram).
-
Allow the resin to swell for at least 30 minutes with gentle agitation.[4]
-
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% piperidine in DMF solution to the resin.
-
Agitate for 5-10 minutes at room temperature.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Coupling of Fmoc-(¹³C)Ala-OH:
-
In a separate vial, dissolve Fmoc-(¹³C)Ala-OH (3-5 equivalents relative to resin loading) and a coupling agent like HBTU/HOBt (3-5 equivalents) in DMF.
-
Add a base such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents).
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature. Extended reaction times may be needed for optimal incorporation.[1]
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
-
Capping (Optional):
-
If the coupling is incomplete, cap any unreacted amines by treating the resin with an acetic anhydride/DIPEA solution in DMF for 15 minutes.
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
-
Cleavage and Deprotection:
-
After the final amino acid is coupled and its Fmoc group is removed, wash the resin with dichloromethane (DCM).
-
Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to the resin.
-
Incubate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[2]
-
Protocol 2: Absolute Protein Quantification (AQUA) Workflow
This protocol describes the use of a custom-synthesized peptide containing ¹³C₃-Alanine for protein quantification.[1]
-
Sample Preparation:
-
Lyse cells or tissues to extract the total protein content.
-
Determine the total protein concentration using a BCA assay.[5]
-
-
Spiking of Internal Standard:
-
Add a precisely known quantity of the purified ¹³C-labeled alanine-containing synthetic peptide to the protein lysate.[1]
-
-
Protein Digestion:
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 45 minutes.[5]
-
Alkylate cysteine residues by adding iodoacetamide (IAA) to a final concentration of 25 mM and incubating in the dark for 30 minutes.[5]
-
Dilute the sample with ammonium bicarbonate and add trypsin at a 1:50 enzyme-to-protein ratio. Incubate overnight at 37°C.[5]
-
-
LC-MS/MS Analysis:
-
Analyze the digested peptide mixture using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
The mass spectrometer will detect both the "light" (native) and "heavy" (¹³C-labeled) versions of the target peptide.
-
-
Data Analysis:
-
Extract the ion chromatograms for both the light and heavy peptide pairs.
-
The ratio of the peak areas (Heavy/Light) directly corresponds to the abundance of the native peptide.
-
Calculate the absolute quantity of the target protein in the original sample based on the known amount of the spiked-in heavy peptide standard.
-
Visualizing the Workflows
The following diagrams, generated using the DOT language, illustrate key experimental processes.
References
Fmoc-Ala-OH-3-13C CAS number and supplier information
This technical guide provides comprehensive information on Fmoc-Ala-OH-3-13C (CAS Number: 201489-21-6), a stable isotope-labeled amino acid crucial for research and development in proteomics, drug discovery, and material science. This document is intended for researchers, scientists, and professionals in drug development.
Core Compound Information
This compound, also known as N-(9-Fluorenylmethoxycarbonyl)-L-alanine-3-13C, is a derivative of the amino acid L-alanine. The incorporation of a carbon-13 (¹³C) isotope at the third carbon position makes it a valuable tool for tracing and quantification in various biochemical and medical research applications. The Fluorenylmethoxycarbonyl (Fmoc) protecting group allows for its use in solid-phase peptide synthesis.
Chemical and Physical Properties
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | Source |
| CAS Number | 201489-21-6 | [1][2] |
| Molecular Formula | C₁₇¹³CH₁₇NO₄ | [2] |
| Molecular Weight | 312.32 g/mol | [1][2] |
| Isotopic Purity | ≥99 atom % ¹³C | [1] |
| Melting Point | 147-153 °C (lit.) | [3] |
| Optical Activity | [α]20/D -18°, c = 1 in DMF | |
| Appearance | White to off-white powder | [4] |
| Storage Temperature | 2-8°C |
Supplier Information
This compound is available from several reputable suppliers specializing in stable isotopes and peptide synthesis reagents.
| Supplier | Product Name | Additional Information |
| Sigma-Aldrich | Fmoc-Ala-OH-3-¹³C | Quality Level 200, suitable for bio NMR.[1] |
| Santa Cruz Biotechnology | Fmoc-Ala-OH (3-¹³C) | For Research Use Only.[2] |
| Biosynth | Fmoc-Ala-OH-3-¹³C | High-quality reference standards.[5] |
| Cambridge Isotope Laboratories, Inc. | L-Alanine-N-Fmoc (3-¹³C, 99%) | Applications in Biomolecular NMR and Proteomics.[6] |
| AnaSpec | Fmoc-Ala-OH (3-¹³C) | Offers custom peptide synthesis services.[7] |
| Alfa Chemistry | Fmoc-Ala-OH-3-¹³C | For experimental/research use.[8] |
Experimental Protocols and Applications
This compound is primarily utilized in solid-phase peptide synthesis (SPPS) and for analytical purposes where isotopic labeling is required, such as in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry-based proteomics.
General Protocol for Solid-Phase Peptide Synthesis (SPPS)
While a specific protocol for the incorporation of this compound is dependent on the peptide sequence and the synthesizer used, the general workflow of Fmoc-based SPPS is as follows:
-
Resin Swelling: The synthesis support resin is swollen in a suitable solvent like N-Methyl-2-pyrrolidone (NMP).
-
Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed using a basic solution, typically 20% piperidine in DMF.
-
Amino Acid Coupling: The carboxyl group of the incoming this compound is activated by a coupling reagent (e.g., HBTU, HATU) and then coupled to the deprotected N-terminus of the resin-bound peptide chain.
-
Washing: The resin is washed thoroughly to remove excess reagents and byproducts.
-
Repeat Cycle: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).
-
Purification and Analysis: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.
The following diagram illustrates the general workflow of solid-phase peptide synthesis.
Signaling Pathways and Logical Relationships
The primary utility of this compound is not in modulating signaling pathways directly but in the synthesis of labeled peptides that are then used to study these pathways. For instance, a ¹³C-labeled peptide can be used as an internal standard for quantitative mass spectrometry to accurately measure the levels of a specific protein in a biological sample under different conditions.
The logical relationship for the application of this compound in a quantitative proteomics experiment is outlined below.
Conclusion
This compound is an essential reagent for modern biochemical and pharmaceutical research. Its primary application in the synthesis of isotopically labeled peptides enables precise and quantitative studies of proteins and their roles in biological processes. The data and protocols provided in this guide are intended to support researchers in the effective utilization of this valuable compound.
References
- 1. This compound 13C 99atom 201489-21-6 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. Fmoc-Ala-OH-13C3 99 atom % 13C, 99% (CP) [sigmaaldrich.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. This compound | 201489-21-6 | BIA48921 | Biosynth [biosynth.com]
- 6. L-Alanine-ð-Fmoc (3-¹³C, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 7. Fmoc-Ala-OH (3-13C) [anaspec.com]
- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
Understanding Fmoc protection in solid-phase peptide synthesis
An In-depth Technical Guide to Fmoc Protection in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the 9-fluorenylmethoxycarbonyl (Fmoc) protection strategy, the cornerstone of modern solid-phase peptide synthesis (SPPS). We will delve into the core chemical principles, present detailed experimental protocols, summarize critical quantitative data, and illustrate key workflows and reaction mechanisms.
Introduction to Fmoc-Based Solid-Phase Peptide Synthesis
Solid-phase peptide synthesis (SPPS) revolutionized the production of peptides by anchoring the C-terminal amino acid to an insoluble polymer resin and sequentially adding amino acids to build the peptide chain.[1] This method simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing at each step.[2]
The most prevalent strategy in SPPS is the Fmoc/tBu approach.[1][3] This strategy utilizes the base-labile Fmoc group for the temporary protection of the Nα-amino group of the amino acids.[2] The side chains of reactive amino acids are protected by acid-labile groups, typically derived from tert-butanol (tBu) or trityl (Trt).[4]
The key advantage of the Fmoc/tBu strategy is its orthogonality .[5][] The Nα-Fmoc group can be removed under mild basic conditions without affecting the acid-labile side-chain protecting groups.[5] Conversely, the final cleavage of the peptide from the resin and the removal of all side-chain protecting groups are performed simultaneously using a strong acid like trifluoroacetic acid (TFA).[5][7] This orthogonality contrasts with the older Boc/Bzl strategy, which relies on graduated acid lability and requires harsh, hazardous reagents like liquid hydrogen fluoride (HF) for final cleavage.[1][5] The milder conditions of Fmoc-SPPS make it the method of choice for routine peptide synthesis, compatible with sensitive sequences and automated synthesizers.[5][]
The Chemistry of the Fmoc Group
The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is chemically stable under a variety of reaction conditions, particularly acidic ones, but is readily cleaved by a mild base.[8][9] This unique reactivity is central to its utility in SPPS.
Mechanism of Fmoc Deprotection
The removal of the Fmoc group is a two-step process initiated by a base, typically a secondary amine like piperidine.[10]
-
Proton Abstraction: The base abstracts the relatively acidic proton on the 9-position of the fluorenyl ring system.[4][10]
-
β-Elimination: This abstraction initiates a β-elimination reaction, leading to the release of the free Nα-amine of the peptide, carbon dioxide, and a highly reactive electrophile called dibenzofulvene (DBF).[4][5][10]
-
Scavenging: The DBF byproduct would irreversibly cap the newly liberated amine if not removed. The secondary amine used for deprotection (e.g., piperidine) acts as a scavenger, trapping the DBF to form a stable, soluble adduct that is easily washed away.[5][10]
Caption: The base-catalyzed β-elimination mechanism for Fmoc group removal.
The Standard Fmoc-SPPS Synthetic Cycle
A typical Fmoc-SPPS workflow involves the iterative repetition of four key steps: deprotection, washing, coupling, and washing. This cycle is repeated for each amino acid in the sequence.
Caption: The complete workflow of Fmoc solid-phase peptide synthesis.
Reagents and Quantitative Data
The success of Fmoc-SPPS relies on the careful selection of resins, protecting groups, and reagents. High stepwise efficiency is critical, as small losses in yield at each step compound to dramatically lower the overall yield of the final peptide.[11][12] For instance, for a 70-residue peptide, a 99% stepwise yield results in a theoretical final yield of only 24%, whereas a 99.5% stepwise yield increases this to 50%.[12]
Orthogonal Side-Chain Protecting Groups
The choice of side-chain protecting group is critical to prevent unwanted reactions.[5] In the Fmoc/tBu strategy, these groups must be stable to the basic conditions used for Fmoc removal but labile to the final acid cleavage.[5]
| Amino Acid | Standard Side-Chain Protecting Group (tBu-based) |
| Arg | Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) |
| Asn, Gln | Trt (Trityl) |
| Asp, Glu | OtBu (tert-Butyl ester) |
| Cys, His | Trt (Trityl) |
| Lys, Trp | Boc (tert-Butoxycarbonyl) |
| Ser, Thr, Tyr | tBu (tert-Butyl ether) |
| Table 1: Standard acid-labile side-chain protecting groups used in Fmoc-SPPS.[5] |
Coupling Reagents
The formation of the peptide bond requires the activation of the carboxylic acid of the incoming amino acid. Modern coupling reagents are highly efficient and minimize side reactions like racemization.[13]
| Reagent Class | Examples | Activating Base | Notes |
| Aminium/Uronium | HBTU, TBTU, HCTU, HATU | DIPEA, Collidine | Extremely popular and efficient.[9] HATU is highly potent for difficult couplings.[9] |
| Phosphonium | BOP, PyBOP, PyAOP | DIPEA, Collidine | Well-suited for cyclization reactions.[13] Avoid with phosphorylated amino acids.[13] |
| Carbodiimide | DIC, DCC | Additive (Oxyma, HOBt) | Often used with additives to suppress racemization.[14] DIC/Oxyma is a very effective and common combination.[14] |
| Table 2: Common coupling reagents and their typical activating bases. |
Final Cleavage Cocktails
The final step involves treating the resin-bound peptide with a TFA-based cleavage cocktail. These cocktails contain scavengers to quench the highly reactive cationic species generated from the protecting groups and resin linker, which could otherwise modify sensitive residues.[7]
| Reagent Cocktail | Composition (v/v) | Primary Application |
| TFA/TIS/H₂O | 95 : 2.5 : 2.5 | General purpose for most sequences, especially when using Trp(Boc) and Arg(Pbf).[7] |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | "Universal" cocktail for complex peptides with multiple sensitive residues (Arg(Mtr), Cys, Met).[7] |
| Reagent B | TFA / Phenol / H₂O / TIS (88:5:5:2) | An "odorless" alternative to cocktails containing thiols, effective for Trityl-based groups.[15] |
| Reagent H | TFA / Phenol / Thioanisole / EDT / H₂O / DMS / NH₄I | Specifically designed to prevent the oxidation of Methionine residues during cleavage.[15][16] |
| Table 3: Common cleavage cocktails for final deprotection and resin cleavage.[7][15][16][17] |
Detailed Experimental Protocols
The following protocols represent standard procedures in a manual Fmoc-SPPS workflow.
Protocol 1: Standard Nα-Fmoc Deprotection
This procedure is performed to remove the Fmoc group from the N-terminus of the growing peptide chain.
-
Wash the peptide-resin with DMF (3 times).
-
Add a solution of 20% (v/v) piperidine in DMF to the resin (approx. 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 minutes.[9]
-
Filter and drain the deprotection solution.
-
Add a fresh portion of 20% piperidine in DMF.
-
Agitate the mixture for an additional 7-10 minutes to ensure complete deprotection.[9]
-
Filter and drain the solution.
-
Wash the peptide-resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.
Protocol 2: Standard Amino Acid Coupling (HBTU/DIPEA)
This protocol describes the activation and coupling of the next amino acid in the sequence.
-
In a separate vessel, dissolve the Fmoc-amino acid (3 eq. relative to resin loading) and HBTU (2.9-3.0 eq.) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the solution to begin the activation process. Agitate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin from Protocol 1.
-
Agitate the reaction mixture at room temperature for 30-60 minutes.
-
To monitor completion, take a small sample of resin beads, wash them thoroughly, and perform a qualitative color test (e.g., Kaiser test) to detect any remaining free primary amines.
-
Once the reaction is complete (negative Kaiser test), filter the coupling solution.
-
Wash the peptide-resin thoroughly with DMF (3-5 times) and then with a solvent like Isopropanol (IPA) or Dichloromethane (DCM) before proceeding to the next deprotection step.[9]
Protocol 3: Monitoring and Cleavage
This protocol outlines the final cleavage of the peptide from the solid support.
-
After the final coupling and deprotection steps are complete, wash the peptide-resin with DMF, followed by DCM, and dry it under vacuum.
-
Prepare the cleavage cocktail (e.g., TFA/TIS/water 95:2.5:2.5) in a well-ventilated fume hood.
-
Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).[15]
-
Stir or agitate the mixture at room temperature for 1.5 to 2 hours.[15][18]
-
Filter the resin and collect the filtrate, which contains the cleaved peptide.
-
Wash the resin with a small additional volume of fresh TFA to recover any remaining peptide.
-
Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.[7]
-
Collect the precipitated peptide by centrifugation or filtration, wash with cold ether, and dry under vacuum.
Common Side Reactions and Mitigation Strategies
Despite its robustness, Fmoc-SPPS is susceptible to several sequence-dependent side reactions that can reduce the purity and yield of the final product.
Aspartimide Formation
This is one of the most serious side reactions in Fmoc chemistry.[14] It is a base-catalyzed intramolecular cyclization that occurs with aspartic acid residues, particularly in Asp-Gly or Asp-Ser sequences. The resulting five-membered ring is an aspartimide, which can subsequently be opened by piperidine to form undesired β-aspartyl peptides and piperidide adducts.[9][14][19]
Mitigation:
-
Adding an acidic modifier like 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can reduce the rate of aspartimide formation.[9][14]
-
Using alternative, less nucleophilic bases like piperazine has been shown to cause significantly less side reaction.[20][21]
-
Employing sterically hindered side-chain protecting groups on the Asp residue or using backbone protection (e.g., Hmb group) can completely suppress this side reaction.[9][20][21]
Caption: Key pathways for the base-induced aspartimide side reaction.
Diketopiperazine Formation
This side reaction involves the intramolecular cyclization of a resin-bound dipeptide after Fmoc removal, which cleaves the dipeptide from the resin and terminates chain growth.[9][19] It is most common when Proline or Glycine is in the C-terminal or penultimate position.[19]
Mitigation:
-
Couple the third amino acid immediately after deprotecting the dipeptide.
-
Use sterically hindered resins like 2-chlorotrityl chloride resin, which inhibits the cyclization reaction.[19]
Racemization
Loss of stereochemical integrity can occur during the carboxyl activation step of coupling, particularly for Cysteine and Histidine. Base-mediated activation methods (e.g., using DIPEA) can exacerbate this issue.
Mitigation:
-
For Cys, perform coupling under acidic or neutral conditions using reagents like DIPCDI/HOBt.
-
For His, use specialized coupling reagents like DEPBT, which are known to suppress racemization.[13]
-
Avoid prolonged pre-activation times.
Conclusion
The Fmoc/tBu strategy is a powerful and versatile methodology that has become the standard for solid-phase peptide synthesis in both academic and industrial settings. Its mild reaction conditions, orthogonal protection scheme, and suitability for automation have enabled the routine synthesis of complex and lengthy peptides. A thorough understanding of the underlying chemistry, potential side reactions, and optimization strategies is essential for researchers to achieve high yields and purities in their synthetic targets, paving the way for advancements in drug discovery, biochemistry, and materials science.
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. chempep.com [chempep.com]
- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 13. bachem.com [bachem.com]
- 14. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
- 16. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scribd.com [scribd.com]
- 18. chem.uci.edu [chem.uci.edu]
- 19. peptide.com [peptide.com]
- 20. ovid.com [ovid.com]
- 21. ptacts.uspto.gov [ptacts.uspto.gov]
The Strategic Role of Fmoc-Ala-OH-3-¹³C in Advancing Structural Biology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of structural biology and drug discovery, the precise elucidation of peptide and protein three-dimensional structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful technique for determining atomic-resolution structures and characterizing molecular dynamics in solution. The strategic incorporation of stable isotopes, such as ¹³C, into biomolecules is a cornerstone of modern NMR studies, enabling the simplification of complex spectra and providing targeted insights into molecular architecture and function. Among the repertoire of isotopically labeled building blocks, N-(9-Fluorenylmethoxycarbonyl)-L-alanine-3-¹³C (Fmoc-Ala-OH-3-¹³C) has emerged as a critical tool for site-specifically interrogating the structure and dynamics of peptides and proteins. This technical guide provides a comprehensive overview of the role of Fmoc-Ala-OH-3-¹³C in structural biology, detailing its applications, experimental protocols, and the quantitative data that underpins its utility.
The Power of Site-Specific Isotope Labeling with Fmoc-Ala-OH-3-¹³C
The primary challenge in the NMR analysis of biomolecules is spectral complexity and signal overlap, which increases with molecular weight. Site-specific isotopic labeling with ¹³C-enriched amino acids, such as Fmoc-Ala-OH-3-¹³C, offers a potent solution to this problem. By introducing a ¹³C nucleus at a specific position—in this case, the β-carbon of an alanine residue—researchers can selectively observe signals from that site, effectively "turning on" a spectroscopic probe within the protein.[1][2] This targeted approach simplifies crowded spectra and facilitates unambiguous resonance assignment.[2]
Alanine was chosen for this labeling strategy due to its prevalence in diverse protein environments, from hydrophobic cores to solvent-exposed surfaces, and its methyl group's utility as a sensitive probe of local structure and dynamics.[3] Labeling at the Cβ position provides unique advantages for studying side-chain dynamics and packing, which are crucial for protein folding and function.[4]
Applications in Structural Biology and Drug Development
The incorporation of Fmoc-Ala-OH-3-¹³C into peptides and proteins opens up a wide array of applications:
-
De Novo Structure Elucidation: The ¹³C-labeled methyl group of alanine serves as a rich source of structural restraints. Nuclear Overhauser Effect (NOE) contacts between the β-protons and other protons in the molecule provide through-space distance information, which is fundamental for calculating the three-dimensional structure.[2]
-
Studying Protein-Ligand Interactions: By incorporating a ¹³C-labeled alanine at or near a binding site, researchers can monitor changes in its chemical shift upon the addition of a small molecule or binding partner. These chemical shift perturbations provide a sensitive readout of binding events and can be used to map the interaction interface.[2]
-
Investigating Protein Dynamics: NMR relaxation experiments, which measure the decay of nuclear spin magnetization, provide insights into molecular motions over a wide range of timescales. By analyzing the relaxation parameters of the ¹³C-labeled alanine Cβ, the dynamics of the side-chain can be characterized, revealing information about protein flexibility and conformational changes that are often essential for biological activity.[5]
-
Enzyme Mechanism Studies: Placing a ¹³C-labeled alanine within the active site of an enzyme allows for the monitoring of the local chemical environment during the catalytic cycle, offering clues into the enzymatic mechanism.[2]
-
Metabolic Pathway Analysis: The stable isotope label can be used to trace the metabolic fate of alanine in cellular systems, providing insights into metabolic pathways.[2]
Quantitative Data for Structural Analysis
The utility of Fmoc-Ala-OH-3-¹³C in structural biology is grounded in the quantitative NMR parameters that can be measured. These parameters are sensitive to the local chemical environment and the conformation of the peptide backbone and side chains.
| Parameter | Typical Value Range | Structural Information Gained |
| ¹³C Chemical Shift (δ) | ||
| Ala Cβ | 15 - 25 ppm | Sensitive to side-chain packing and local steric environment. Deviations from random coil values indicate secondary structure.[2] |
| Scalar Coupling Constants (J) | ||
| ¹J(Cα-Cβ) | ~35 Hz | Provides information on the Cα-Cβ bond character and can be influenced by backbone conformation.[6] |
| ³J(Hα-Hβ) | 2 - 10 Hz | Dependent on the χ1 dihedral angle, providing constraints on side-chain rotamer populations. |
| NMR Relaxation Parameters | ||
| T1 (Spin-Lattice Relaxation) | Varies (ms to s) | Reports on fast (picosecond to nanosecond) timescale motions of the methyl group.[5] |
| T2 (Spin-Spin Relaxation) | Varies (ms) | Sensitive to slower (microsecond to millisecond) timescale motions and conformational exchange.[5] |
| ¹H-¹³C Heteronuclear NOE | < 1 | Indicates the degree of motional restriction of the Cβ-Hβ bond vector. Values close to 1 suggest a rigid side chain.[5] |
Experimental Protocols
The successful application of Fmoc-Ala-OH-3-¹³C in structural biology relies on a well-defined experimental workflow, encompassing peptide synthesis, purification, and NMR analysis.
Solid-Phase Peptide Synthesis (SPPS) of a ¹³C-Labeled Peptide
This protocol outlines the manual synthesis of a peptide incorporating Fmoc-Ala-OH-3-¹³C using standard Fmoc/tBu chemistry.[1][7]
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids
-
Fmoc-Ala-OH-3-¹³C
-
Coupling reagents: HBTU, HOBt
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)[8]
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes. Drain and repeat the piperidine treatment for an additional 15 minutes. Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
Amino Acid Coupling (for standard amino acids): Dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HBTU/HOBt in DMF. Add 8 equivalents of DIPEA and immediately add the solution to the resin. Agitate for 1-2 hours.
-
Incorporation of Fmoc-Ala-OH-3-¹³C: Use 2 equivalents of Fmoc-Ala-OH-3-¹³C. Activate with a 1:1 mixture of DIC and Oxyma Pure. To ensure complete reaction, increase the coupling time to a minimum of 2 hours, and potentially up to 4 hours.[1] Monitor the reaction using a Kaiser test.
-
Washing: After coupling, wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Deprotection: Wash the resin with DCM and dry it under vacuum. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the peptide pellet under vacuum.
-
Purification and Analysis: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture). Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the peptide by mass spectrometry.[1]
NMR Sample Preparation and Data Acquisition
Sample Preparation:
-
Dissolve the purified, lyophilized peptide in a suitable NMR buffer (e.g., 90% H₂O/10% D₂O with phosphate buffer at a specific pH).[9]
-
The typical peptide concentration for structural studies is between 1-5 mM.[9][10]
-
Transfer the solution to a high-quality NMR tube.
NMR Data Acquisition: A suite of NMR experiments is typically acquired to obtain a comprehensive set of structural restraints.
-
1D ¹H and ¹³C Spectra: To assess sample purity and folding.
-
2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): To obtain through-space proton-proton distance restraints. A mixing time of 100-200 ms is typically used.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate the labeled ¹³Cβ with its attached protons. This is the primary experiment to observe the labeled site.
-
3D ¹³C-edited NOESY-HSQC: This experiment resolves the NOEs involving the protons attached to the labeled ¹³Cβ in a third dimension, which is crucial for resolving spectral overlap in larger peptides.[11][12]
Visualizing Workflows and Pathways
Graphviz diagrams can be used to visualize the experimental workflows and the logical relationships in the structural analysis process.
Conclusion
Fmoc-Ala-OH-3-¹³C is a versatile and powerful tool for researchers in structural biology and drug development. Its site-specific incorporation into peptides and proteins via solid-phase peptide synthesis provides a precise handle for NMR spectroscopic studies. By simplifying complex spectra and providing a wealth of quantitative structural and dynamic information, this isotopically labeled amino acid enables the detailed characterization of biomolecular structure, function, and interactions at the atomic level. The methodologies and data presented in this guide offer a solid foundation for the successful application of Fmoc-Ala-OH-3-¹³C in advancing our understanding of the molecular basis of life.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application Note 25 â Isotope Labeling of Alanine Methyl Groups on a Deuterated Background for NMR Studies of High-Molecular-Weight Proteins [isotope.com]
- 5. 13C n.m.r. study of L-alanine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spin.niddk.nih.gov [spin.niddk.nih.gov]
- 7. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 10. nmr-bio.com [nmr-bio.com]
- 11. users.cs.duke.edu [users.cs.duke.edu]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to Stable Isotope Labeling with Amino Acids (SILAC)
For Researchers, Scientists, and Drug Development Professionals
Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful and versatile metabolic labeling strategy for accurate and robust quantitative proteomics.[1][2] This technique relies on the in vivo incorporation of stable isotope-labeled amino acids into the entire proteome of living cells. By comparing the mass spectra of proteins from cells grown in "light" (natural abundance) and "heavy" (isotope-labeled) media, researchers can achieve precise relative quantification of protein abundance between different experimental conditions.[1][3][4] The key advantage of SILAC lies in the mixing of cell populations at an early stage, which minimizes experimental variability and enhances quantitative accuracy.[3][5][6][7]
This guide provides a comprehensive overview of the SILAC methodology, including detailed experimental protocols, data presentation strategies, and visualizations of key workflows and biological pathways.
Core Principles of SILAC
The fundamental principle of SILAC involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into proteins.[1][6] Two populations of cells are cultured in media that are identical except for the presence of either normal ("light") or stable isotope-labeled ("heavy") essential amino acids.[1][8] Commonly, lysine (Lys) and arginine (Arg) are used for labeling because the proteolytic enzyme trypsin cleaves specifically at the C-terminus of these residues, ensuring that the vast majority of tryptic peptides are labeled and thus quantifiable by mass spectrometry.[2][4]
After a sufficient number of cell divisions (typically at least five), the proteome of the "heavy"-labeled cells is fully incorporated with the heavy amino acids.[9][10][11] The two cell populations can then be subjected to different experimental treatments (e.g., drug administration vs. control). Subsequently, the cell lysates are combined, and the proteins are extracted, digested, and analyzed by mass spectrometry (MS).[1][3]
In the mass spectrometer, the chemically identical "light" and "heavy" peptides are easily distinguished by their mass difference. The relative abundance of a protein between the two conditions is determined by the ratio of the signal intensities of the corresponding heavy and light peptide pairs.[1][4][7]
Experimental Protocols
The successful execution of a SILAC experiment requires careful attention to detail in each step of the workflow. The following sections provide a detailed methodology for a typical SILAC experiment.
Cell Culture and Metabolic Labeling
The initial and most critical phase of a SILAC experiment is the complete and efficient labeling of the cell proteome.
Materials:
-
SILAC-grade DMEM or RPMI 1640 medium deficient in L-lysine and L-arginine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
"Light" L-lysine and L-arginine
-
"Heavy" stable isotope-labeled L-lysine (e.g., ¹³C₆-L-lysine) and L-arginine (e.g., ¹³C₆,¹⁵N₄-L-arginine)
-
Cell line of interest
-
Standard cell culture reagents and equipment
Protocol:
-
Media Preparation: Prepare "light" and "heavy" SILAC media by supplementing the amino acid-deficient basal medium with either the light or heavy isotopes of lysine and arginine to their normal physiological concentrations. Add dFBS and other necessary supplements (e.g., glutamine, penicillin-streptomycin).
-
Cell Adaptation: Culture the cells in the "heavy" SILAC medium for at least five to six cell doublings to ensure complete incorporation of the heavy amino acids.[5][9][10][11] A parallel culture should be maintained in the "light" medium.
-
Verification of Incorporation: To confirm complete labeling, harvest a small aliquot of the "heavy"-labeled cells, extract the proteins, and analyze them by mass spectrometry. The incorporation efficiency should be >97%.
Experimental Treatment and Cell Harvesting
Once complete labeling is achieved, the experimental treatment can be applied.
Protocol:
-
Treatment: Apply the desired experimental treatment (e.g., drug, growth factor) to one of the cell populations (either "light" or "heavy"). The other population serves as the control.
-
Harvesting: After the treatment period, harvest both the "light" and "heavy" cell populations. Wash the cells with ice-cold PBS to remove any residual medium.
-
Cell Counting and Mixing: Accurately count the cells from both populations and mix them at a 1:1 ratio. This step is crucial for accurate quantification.
Protein Extraction and Digestion
The combined cell pellet is then processed to extract and digest the proteins.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate buffer
Protocol:
-
Cell Lysis: Resuspend the mixed cell pellet in lysis buffer and incubate on ice to lyse the cells.
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Reduction and Alkylation: Reduce the disulfide bonds in the proteins by adding DTT and incubating. Then, alkylate the free cysteine residues by adding IAA.
-
In-solution or In-gel Digestion:
-
In-solution: Dilute the protein lysate with ammonium bicarbonate buffer to reduce the denaturant concentration. Add trypsin and incubate overnight at 37°C.
-
In-gel: Separate the proteins by SDS-PAGE. Excise the entire protein lane, cut it into small pieces, and destain. Reduce, alkylate, and then digest the proteins within the gel pieces with trypsin.
-
-
Peptide Cleanup: After digestion, desalt and concentrate the peptides using a C18 solid-phase extraction method.
Mass Spectrometry and Data Analysis
The final step involves the analysis of the peptide mixture by LC-MS/MS and subsequent data analysis to identify and quantify the proteins.
Protocol:
-
LC-MS/MS Analysis: Analyze the cleaned peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap). The mass spectrometer will acquire MS1 scans to detect the peptide precursor ions (both light and heavy pairs) and MS2 scans to fragment the peptides for identification.
-
Data Analysis Software: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to process the raw MS data.[1] The software will perform peptide identification, protein inference, and quantification based on the intensity ratios of the light and heavy peptide pairs.
Data Presentation
Quantitative data from SILAC experiments should be presented in a clear and structured format to facilitate interpretation and comparison. A well-organized table is essential for summarizing the results.
| Protein Accession | Gene Symbol | Protein Name | H/L Ratio | log₂(H/L Ratio) | Number of Peptides | p-value |
| P00533 | EGFR | Epidermal growth factor receptor | 2.54 | 1.34 | 15 | 0.001 |
| P62993 | GRB2 | Growth factor receptor-bound protein 2 | 1.89 | 0.92 | 8 | 0.012 |
| Q13485 | SOS1 | Son of sevenless homolog 1 | 1.65 | 0.72 | 11 | 0.025 |
| P27361 | RAF1 | RAF proto-oncogene serine/threonine-protein kinase | 0.98 | -0.03 | 21 | 0.890 |
| P28482 | MAPK1 | Mitogen-activated protein kinase 1 | 1.05 | 0.07 | 18 | 0.750 |
| Q02750 | STAT3 | Signal transducer and activator of transcription 3 | 3.12 | 1.64 | 9 | 0.0005 |
Table 1. Example of Quantitative SILAC Data for Proteins in a Signaling Pathway. The table includes the protein accession number, gene symbol, protein name, the heavy-to-light (H/L) ratio indicating the relative abundance change, the log2 transformed ratio for symmetrical representation of up- and down-regulation, the number of unique peptides identified for each protein, and a statistical p-value indicating the significance of the observed change.
Mandatory Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for a SILAC-based quantitative proteomics study comparing a drug-treated sample to a control.
Signaling Pathway Example: EGFR Signaling
The Epidermal Growth factor Receptor (EGFR) signaling pathway is a well-studied cascade that regulates cell proliferation, survival, and differentiation. SILAC has been instrumental in elucidating the dynamic changes in this pathway upon stimulation.[1][12][13]
Caption: A simplified representation of the EGFR signaling pathway, a common target of investigation using SILAC for quantitative analysis of protein dynamics.
Applications in Drug Development and Research
SILAC is a valuable tool for:
-
Target Identification and Validation: Identifying the cellular targets of small molecules and drugs.
-
Mechanism of Action Studies: Elucidating the molecular mechanisms by which drugs exert their effects.
-
Biomarker Discovery: Identifying proteins that are differentially expressed in response to disease or treatment.
-
Signaling Pathway Analysis: Quantifying the dynamic changes in protein abundance and post-translational modifications within signaling networks.[6][9]
-
Protein-Protein Interaction Studies: Distinguishing specific interaction partners from non-specific background proteins in co-immunoprecipitation experiments.[6]
Conclusion
Stable Isotope Labeling with Amino Acids in Cell Culture is a robust and accurate method for quantitative proteomics that provides valuable insights into complex biological processes. Its ability to minimize experimental error and provide precise relative quantification makes it an indispensable tool for researchers, scientists, and drug development professionals seeking to understand the dynamic nature of the proteome. By following the detailed protocols and data presentation guidelines outlined in this guide, researchers can effectively leverage the power of SILAC to advance their scientific discoveries.
References
- 1. researchgate.net [researchgate.net]
- 2. research.yale.edu [research.yale.edu]
- 3. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 4. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Effects of Activating Mutations on EGFR Cellular Protein Turnover and Amino Acid Recycling Determined Using SILAC Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CambridgeCentreForProteomics/camprotR: vignettes/SILAC.Rmd [rdrr.io]
- 7. Relative Quantification: SILAC [bpmsf.ucsd.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Systematic Comparison of Label-Free, SILAC, and TMT Techniques to Study Early Adaption toward Inhibition of EGFR Signaling in the Colorectal Cancer Cell Line DiFi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
The Use of Fmoc-Ala-OH-3-13C in Metabolic Flux Analysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of Fmoc-Ala-OH-3-13C in metabolic flux analysis (MFA), a powerful technique for elucidating the intricate network of metabolic pathways within cellular systems. This document details the journey from the protected amino acid to its use as a tracer in living cells, offering detailed experimental protocols, data interpretation strategies, and visualization of key processes. The insights gained from these studies are pivotal for understanding disease metabolism, identifying novel drug targets, and assessing the mechanism of action of therapeutic compounds.
Core Principles: Tracing Cellular Metabolism with 13C-Labeled Alanine
Metabolic flux analysis using stable isotopes, such as 13C, allows for the quantitative determination of in vivo reaction rates (fluxes) within a metabolic network.[1] The foundational principle involves introducing a 13C-labeled substrate into a biological system and tracking the incorporation of the heavy isotope into downstream metabolites.[2] The resulting mass isotopomer distributions (MIDs), measured by mass spectrometry (MS), provide a detailed fingerprint of the active metabolic pathways.[2]
Alanine, a non-essential amino acid, occupies a central position in cellular metabolism, directly linking glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid biosynthesis.[2] Its reversible conversion to pyruvate via alanine aminotransferase (ALT) makes 13C-labeled alanine an exceptional tracer for probing central carbon metabolism.[2]
This compound is a chemically synthesized and protected form of alanine where the carbon atom at the 3-position is a 13C isotope. For use in metabolic studies, the N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) protecting group must first be removed to yield L-alanine-3-13C, the active tracer molecule that can be readily metabolized by cells.
Data Presentation: Quantitative Insights into Metabolic Fluxes
The primary output of a 13C-MFA experiment is a set of flux values for the reactions in the metabolic model. These values are often presented as relative fluxes (normalized to a specific uptake rate) or absolute fluxes (in units such as nmol/106 cells/h). Below are tables summarizing typical quantitative data obtained from metabolic flux analysis studies in cancer cells, illustrating the kind of insights that can be gained using 13C-labeled substrates. While specific data from a dedicated this compound study is not publicly available in this format, these tables represent the expected outputs.
Table 1: Relative Fluxes in Central Carbon Metabolism of Cancer Cells
| Metabolic Pathway | Reaction | Flux (Normalized to Glucose Uptake of 100) |
| Glycolysis | Glucose -> G6P | 100 |
| F6P -> G3P | 85 | |
| G3P -> Pyruvate | 170 | |
| Pyruvate -> Lactate | 150 | |
| Pentose Phosphate Pathway | G6P -> R5P (oxidative) | 10 |
| TCA Cycle | Pyruvate -> Acetyl-CoA (PDH) | 15 |
| Pyruvate -> Oxaloacetate (PC) | 5 | |
| Isocitrate -> α-Ketoglutarate | 20 | |
| α-Ketoglutarate -> Succinyl-CoA | 18 | |
| Anaplerosis/Cataplerosis | Glutamine -> α-Ketoglutarate | 30 |
| Malate -> Pyruvate (Malic Enzyme) | 8 |
This table provides a hypothetical but representative distribution of fluxes in a typical cancer cell line exhibiting the Warburg effect, characterized by high glycolytic flux and lactate production.
Table 2: Mass Isotopomer Distribution (MID) of TCA Cycle Intermediates after [U-13C3]Alanine Tracing
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| Pyruvate | 10 | 5 | 5 | 80 | - | - | - |
| Citrate | 30 | 10 | 45 | 5 | 10 | - | - |
| α-Ketoglutarate | 35 | 15 | 10 | 30 | 10 | - | - |
| Malate | 40 | 20 | 25 | 10 | 5 | - | - |
| Aspartate | 40 | 20 | 25 | 10 | 5 | - | - |
This table illustrates the expected fractional labeling of key metabolites when [U-13C3]alanine is used as a tracer. The M+n notation indicates the fraction of the metabolite pool containing n 13C atoms. For instance, the high M+3 pyruvate fraction reflects the direct conversion from the tracer.
Experimental Protocols
A successful metabolic flux analysis experiment using this compound requires a series of well-defined steps, from the preparation of the tracer to the final data analysis.
Protocol 1: Deprotection of this compound
Objective: To remove the Fmoc protecting group from this compound to generate L-Alanine-3-13C for use in cell culture.
Materials:
-
This compound
-
Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
Diethyl ether (cold)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO3) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
pH paper or meter
Methodology:
-
Dissolution: Dissolve this compound in DMF in a round-bottom flask.
-
Deprotection Reaction: Add piperidine to the solution (typically a 20% v/v solution in DMF).
-
Stirring: Stir the reaction mixture at room temperature for 1-2 hours.
-
Solvent Removal: Remove the DMF and piperidine under reduced pressure using a rotary evaporator.
-
Acidification and Extraction: Dissolve the residue in water and acidify to a pH of approximately 2 with HCl. Extract the aqueous layer with DCM or ethyl acetate multiple times in a separatory funnel.
-
Washing: Wash the combined organic layers with a saturated NaHCO3 solution and then with brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent to yield the deprotected L-Alanine-3-13C.
-
Purification (Optional): The crude product can be further purified by recrystallization.
-
Quantification and Sterilization: Accurately determine the concentration of the purified L-Alanine-3-13C and sterilize the solution by filtration before adding it to the cell culture medium.
Protocol 2: 13C Metabolic Flux Analysis using L-Alanine-3-13C
Objective: To quantify the metabolic fluxes in cultured cells using L-Alanine-3-13C as a tracer.
Materials:
-
Cultured cells of interest
-
Cell culture medium deficient in alanine
-
Sterile L-Alanine-3-13C solution
-
Ice-cold 0.9% NaCl solution
-
Quenching solution (e.g., 60% methanol at -40°C)
-
Extraction solvent (e.g., methanol:water:chloroform mixture)
-
Derivatization reagents (e.g., methoxyamine hydrochloride and MTBSTFA)
-
Gas chromatograph-mass spectrometer (GC-MS)
Methodology:
-
Cell Culture: Culture cells to the desired confluency in standard growth medium.
-
Tracer Introduction: Replace the standard medium with the alanine-deficient medium supplemented with a known concentration of L-Alanine-3-13C. The concentration should be similar to that of alanine in the standard medium.
-
Incubation: Incubate the cells for a sufficient duration to achieve isotopic steady state, which is typically several cell doubling times.
-
Metabolite Quenching: Rapidly aspirate the labeling medium and wash the cells with ice-cold 0.9% NaCl. Immediately add the ice-cold quenching solution to halt all enzymatic activity.
-
Metabolite Extraction: Scrape the cells in the quenching solution and transfer to a microcentrifuge tube. Add the extraction solvent, vortex vigorously, and incubate at a low temperature to lyse the cells and solubilize the metabolites.
-
Phase Separation: Centrifuge the samples to pellet cell debris and separate the polar (containing amino acids and TCA cycle intermediates) and non-polar phases.
-
Sample Derivatization: Collect the polar phase and dry it completely under a stream of nitrogen or using a vacuum concentrator. Derivatize the dried metabolites to make them volatile for GC-MS analysis. A common two-step derivatization involves oximation with methoxyamine hydrochloride followed by silylation with MTBSTFA.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The GC will separate the metabolites, and the MS will detect the mass-to-charge ratio of the fragments, allowing for the determination of the mass isotopomer distributions.
-
Data Analysis:
-
Correct the raw mass isotopomer distributions for the natural abundance of 13C.
-
Use the corrected MIDs and a stoichiometric model of the cellular metabolic network as inputs for a flux analysis software package (e.g., INCA, Metran, or OpenFLUX).
-
The software will estimate the intracellular metabolic fluxes by minimizing the difference between the experimentally measured MIDs and the MIDs predicted by the model.
-
Visualization of Workflows and Pathways
Diagrams are essential for visualizing the complex relationships in metabolic flux analysis. The following diagrams, created using the DOT language for Graphviz, illustrate key processes.
This compound to L-Alanine-3-13C Deprotection Workflow
Caption: Workflow for the deprotection of this compound.
Experimental Workflow for 13C Metabolic Flux Analysis
Caption: Overall experimental workflow for 13C-MFA.
Central Carbon Metabolism Pathways Traced by 13C-Alanine
Caption: Key metabolic pathways traced by 13C-labeled alanine.
Conclusion
The use of this compound, following deprotection to its metabolically active form, provides a powerful tool for researchers in the life sciences. Metabolic flux analysis with 13C-labeled alanine offers a detailed and quantitative view of central carbon metabolism, enabling a deeper understanding of cellular physiology in both health and disease. The protocols and data interpretation frameworks presented in this guide are intended to empower scientists and drug development professionals to effectively utilize this technology in their research, ultimately accelerating the discovery of novel therapeutics and diagnostic strategies.
References
Methodological & Application
Application Notes and Protocols for the Incorporation of Fmoc-Ala-OH-3-¹³C in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the successful incorporation of the isotopically labeled amino acid, Fmoc-Ala-OH-3-¹³C, into synthetic peptides using manual or automated solid-phase peptide synthesis (SPPS). The inclusion of ¹³C-labeled amino acids is a critical technique for a variety of applications, including quantitative proteomics, metabolic flux analysis, and structural studies of peptides and proteins by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
The chemical principles and reaction mechanisms for the coupling and deprotection of Fmoc-Ala-OH-3-¹³C are identical to its unlabeled counterpart.[1] The primary distinction of the labeled amino acid is its increased mass, which allows it to be used as an internal standard or a probe in analytical studies.
Quantitative Data Summary
The successful incorporation of Fmoc-Ala-OH-3-¹³C is dependent on the optimization of the SPPS protocol. Below is a summary of key quantitative data related to the physicochemical properties of the labeled amino acid and expected outcomes in peptide synthesis.
Table 1: Physicochemical Properties of Fmoc-Ala-OH and Fmoc-Ala-OH-3-¹³C
| Property | Fmoc-Ala-OH | Fmoc-Ala-OH-3-¹³C | Unit |
| Molecular Formula | C₁₈H₁₇NO₄ | C₁₅¹³C₃H₁₇NO₄ | |
| Molecular Weight | 311.33 | 314.31 | g/mol |
| Isotopic Purity | N/A | ≥ 98.5% | atom % ¹³C |
| Appearance | White to off-white solid | White to off-white solid | |
| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | Powder: -20°C for 3 years; In solvent: -80°C for 6 months |
Table 2: Expected Performance in Solid-Phase Peptide Synthesis
| Parameter | Expected Value | Notes |
| Incorporation Efficiency of ¹³C-labeled Amino Acid | >95% | Requires optimized coupling conditions and may benefit from extended reaction times. |
| Overall Crude Peptide Yield | Sequence-dependent (typically 50-80%) | Yield can be influenced by the length and sequence of the peptide. |
| Purity after RP-HPLC | >95% | Dependent on the efficiency of the synthesis and purification steps. |
| Isotopic Enrichment in Final Peptide | >98% | Dependent on the isotopic purity of the starting Fmoc-Ala-OH-3-¹³C.[1] |
Experimental Protocols
The following protocols provide a detailed methodology for the manual incorporation of Fmoc-Ala-OH-3-¹³C into a peptide sequence using standard Fmoc/tBu chemistry. These protocols can be adapted for automated peptide synthesizers.
Materials and Reagents
-
Fmoc-Ala-OH-3-¹³C
-
Appropriate solid support resin (e.g., Rink Amide, Wang resin)
-
Other Fmoc-protected amino acids
-
Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIC (N,N'-Diisopropylcarbodiimide) / Oxyma Pure
-
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection Solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Washing Solvents: Methanol, Diethyl ether
Step-by-Step Synthesis Protocol
Step 1: Resin Swelling
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to swell the resin for at least 30-60 minutes with gentle agitation.
Step 2: Fmoc Deprotection
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the deprotection solution.
-
Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.
Step 3: Amino Acid Coupling (Incorporation of Fmoc-Ala-OH-3-¹³C)
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Ala-OH-3-¹³C (typically 2-4 equivalents relative to resin loading) and an equimolar amount of a coupling reagent (e.g., HATU) in DMF.
-
Add DIPEA (2 equivalents relative to the amino acid) to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours. For potentially difficult couplings, the reaction time can be extended.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling (double coupling) may be necessary.
Step 4: Washing
-
After the coupling reaction, drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
Step 5: Chain Elongation
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Step 6: Final Deprotection
-
After coupling the last amino acid, perform a final Fmoc deprotection as described in Step 2.
Step 7: Cleavage and Side-Chain Deprotection
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
Step 8: Peptide Precipitation and Purification
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether.
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold ether.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Visualizations
Experimental Workflow for SPPS
The following diagram illustrates the cyclical nature of solid-phase peptide synthesis for the incorporation of Fmoc-Ala-OH-3-¹³C.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Application Example: Investigating the ERK/MAPK Signaling Pathway
Peptides synthesized with ¹³C-labeled amino acids are valuable tools for studying signaling pathways. For instance, a labeled peptide substrate can be used to quantify the activity of kinases like ERK in the MAPK/ERK pathway, which is crucial in cell proliferation, differentiation, and survival.
Caption: Simplified diagram of the MAPK/ERK signaling pathway.
References
Application Notes and Protocols for Fmoc-Ala-OH-3-13C in Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the pursuit of precise and reproducible protein quantification, stable isotope-labeled amino acids have become indispensable tools in mass spectrometry-based proteomics.[1][2] Fmoc-Ala-OH-3-13C is a specially modified version of the amino acid alanine, where the carbon atom at the 3-position (the methyl group) is replaced with its heavier, non-radioactive isotope, carbon-13 (¹³C).[3][4] This isotopic labeling results in a predictable mass shift of +1 Dalton compared to its natural counterpart.[3] The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-terminus makes it ideally suited for solid-phase peptide synthesis (SPPS).[5][6]
These application notes provide a comprehensive overview of the use of this compound in quantitative proteomics, complete with detailed experimental protocols and data presentation guidelines.
Core Applications
The primary application of this compound is in the synthesis of stable isotope-labeled (SIL) peptides.[1] These heavy peptides serve as ideal internal standards for the absolute quantification of proteins, a technique often referred to as AQUA (Absolute QUantification of proteins).[7]
Key applications include:
-
Absolute Quantification of Proteins: By introducing a known quantity of a SIL peptide (synthesized using this compound) into a biological sample, the absolute amount of the corresponding endogenous (light) peptide, and by extension the protein, can be accurately determined.[7]
-
Validation of Biomarker Candidates: Putative protein biomarkers discovered through relative quantification methods can be validated using targeted mass spectrometry assays with SIL peptides as internal standards.[1]
-
Pharmacokinetic Studies: The turnover and clearance rates of therapeutic proteins and peptides can be monitored with high precision.
-
Elucidation of Signaling Pathways: By quantifying the absolute changes in the abundance of key proteins within a signaling cascade, a more precise understanding of pathway dynamics can be achieved.
Experimental Workflows and Methodologies
Workflow for Absolute Protein Quantification (AQUA)
The general workflow for using a custom-synthesized peptide containing ³C-Alanine for the absolute quantification of a target protein from a cell lysate is detailed below.
Caption: Workflow for absolute protein quantification (AQUA).
Investigating a Kinase Signaling Pathway
Stable isotope-labeled peptides are instrumental in elucidating signaling pathways. For instance, to study a kinase pathway, a labeled peptide corresponding to a known phosphorylation site on a substrate protein can be synthesized. This allows for the precise quantification of the phosphorylated versus non-phosphorylated forms of the peptide, providing a direct measure of kinase activity.
Caption: Investigating a kinase signaling pathway.
Experimental Protocols
Protocol 1: Synthesis of a ¹³C-Labeled Peptide using this compound
This protocol outlines the manual synthesis of a peptide incorporating this compound via Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Activate the first Fmoc-amino acid (3-4 equivalents) by dissolving it with HBTU and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Wash the resin with DMF to remove excess reagents.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence. When the sequence calls for alanine to be labeled, use this compound.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quality Control: Confirm the mass of the purified peptide using mass spectrometry to verify the incorporation of the ¹³C label (a +1 Da mass shift for each incorporated this compound).
Protocol 2: Absolute Quantification of a Target Protein from Cell Lysate
Materials:
-
Cell lysate containing the target protein
-
Purified and quantified ¹³C-labeled peptide standard (from Protocol 1)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate buffer
-
Formic acid
-
Acetonitrile
Procedure:
-
Protein Quantification of Lysate: Determine the total protein concentration of the cell lysate using a standard method (e.g., BCA assay).
-
Spike-in of Labeled Standard: Add a known amount of the ¹³C-labeled peptide standard to a defined amount of total protein from the lysate.
-
Reduction and Alkylation:
-
Add DTT to the sample to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate cysteine residues.
-
-
Proteolytic Digestion:
-
Dilute the sample with ammonium bicarbonate buffer to reduce the denaturant concentration.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Sample Cleanup: Desalt the digested peptide mixture using a C18 StageTip or equivalent solid-phase extraction method.
-
LC-MS/MS Analysis:
-
Analyze the sample using a liquid chromatography system coupled to a mass spectrometer operating in a targeted mode such as Parallel Reaction Monitoring (PRM) or Multiple Reaction Monitoring (MRM).
-
Set up the method to specifically monitor the precursor and fragment ions for both the light (endogenous) and heavy (labeled standard) versions of the target peptide.
-
-
Data Analysis:
-
Integrate the peak areas for the light and heavy peptide fragment ions.
-
Calculate the ratio of the light to heavy peak areas.
-
Using the known amount of the spiked-in heavy peptide standard, calculate the absolute amount of the endogenous light peptide, and subsequently the target protein, in the original sample.
-
Data Presentation
Quantitative data should be summarized in a clear and structured format. Below is an example table demonstrating the absolute quantification of a target protein in response to a drug treatment.
| Sample ID | Condition | Heavy Peptide Spiked-in (fmol) | Light/Heavy Peak Area Ratio | Calculated Amount of Target Protein (fmol) |
| 1 | Untreated Control | 100 | 2.5 | 250 |
| 2 | Untreated Control | 100 | 2.7 | 270 |
| 3 | Untreated Control | 100 | 2.6 | 260 |
| 4 | Drug Treated | 100 | 1.2 | 120 |
| 5 | Drug Treated | 100 | 1.3 | 130 |
| 6 | Drug Treated | 100 | 1.1 | 110 |
This table presents example data for illustrative purposes.
Conclusion
This compound is a valuable reagent for researchers in proteomics and drug development.[8] Its primary use in the synthesis of stable isotope-labeled peptides provides a robust method for the absolute quantification of proteins.[1][7] The protocols and workflows described here offer a guide to the successful application of this tool for achieving accurate and reproducible results in quantitative proteomics studies.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. This compound 99 atom % 13C | 201489-21-6 [sigmaaldrich.com]
- 4. L-Alanine-ð-Fmoc (3-¹³C, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Fmoc-Ala-OH-3-¹³C in NMR-Based Protein Structure Determination
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Fmoc-Ala-OH-3-¹³C in Nuclear Magnetic Resonance (NMR)-based protein structure determination. The strategic incorporation of a single ¹³C isotope at the methyl position of an alanine residue offers significant advantages for elucidating protein structure, dynamics, and interactions, proving invaluable for academic research and pharmaceutical development.
Application Notes
The site-specific incorporation of stable isotopes, such as ¹³C, is a cornerstone of modern structural biology, particularly for studies utilizing NMR spectroscopy.[1] Fmoc-Ala-OH-3-¹³C, a derivative of the amino acid alanine with its methyl carbon atom replaced by the ¹³C isotope and protected with a fluorenylmethyloxycarbonyl (Fmoc) group, serves as a critical building block for these investigations. Its primary application lies in its ability to overcome the challenges of signal overlap and spectral complexity in NMR studies of large proteins. By introducing a ¹³C label at a specific alanine residue, researchers can selectively "turn on" signals from that site, simplifying complex spectra and facilitating resonance assignment.[1] This targeted approach is crucial for probing the local environment of the labeled residue, mapping binding sites of small molecules or other proteins, and characterizing conformational changes essential for biological activity.[1]
Key Applications:
-
Structural Biology: Elucidating the three-dimensional structure of peptides and proteins by providing key distance and dihedral angle restraints.[2] The selective labeling with ¹³C allows for the simplification of complex NMR spectra, which is particularly advantageous for studying large proteins where spectral overlap can be a significant hurdle.[2]
-
Drug Discovery: Screening for and characterizing the binding of small molecule fragments and lead compounds to protein targets.[2] Changes in the chemical shift of the ¹³C-labeled alanine can indicate a direct interaction, a technique known as chemical shift perturbation (CSP) mapping.[2][3][4]
-
Enzyme Mechanism Studies: Probing the catalytic mechanism of enzymes by monitoring the chemical environment of an alanine residue within the active site during an enzymatic reaction.[2]
Advantages of Site-Specific Labeling with Fmoc-Ala-OH-3-¹³C:
-
Spectral Simplification: The primary advantage is the significant reduction in spectral complexity. In a uniformly ¹³C-labeled protein, every carbon atom is NMR-active, leading to a dense and often unresolvable spectrum due to signal overlap and complex scalar couplings.[5] By introducing a single ¹³C label, only the signals associated with that specific alanine residue will be significantly enhanced in ¹³C-edited experiments, leading to a clean and easily interpretable spectrum.
-
Enhanced Resolution: The absence of widespread ¹³C-¹³C scalar couplings, which contribute to line broadening in uniformly labeled samples, results in sharper resonance lines and improved spectral resolution.[6]
-
Facilitated Resonance Assignment: The simplified spectra make the process of assigning chemical shifts to specific atoms in the protein much more straightforward.
-
Probing Specific Sites: It allows for the detailed investigation of the structure and dynamics of a particular region of a protein, such as an active site, a protein-protein interaction interface, or a ligand-binding pocket.
Quantitative Data
The chemical shift of a ¹³C-labeled alanine residue is highly sensitive to its local electronic environment, which is influenced by the protein's primary, secondary, and tertiary structure.[2]
| Carbon Atom | Typical Chemical Shift Range (ppm) | Factors Influencing Chemical Shift |
| Cβ (¹³CH₃) | 17 - 25 | Secondary structure (α-helix vs. β-sheet), local amino acid sequence, solvent exposure, and ligand binding. |
| Cα | 50 - 55 | Secondary structure (α-helices generally have downfield shifts compared to β-sheets). |
| C' (Carbonyl) | 175 - 180 | Hydrogen bonding and secondary structure. |
Note: The 3-¹³C label in Fmoc-Ala-OH-3-¹³C corresponds to the Cβ (methyl) carbon.
Experimental Protocols
Protocol 1: Site-Specific Incorporation of Fmoc-Ala-OH-3-¹³C into a Target Protein using Cell-Free Protein Synthesis (CFPS)
Cell-free protein synthesis is an ideal method for the site-specific incorporation of labeled amino acids as it allows for direct control over the composition of the reaction mixture.
Materials:
-
Cell-free expression system (e.g., E. coli S30 extract-based kit)
-
Plasmid DNA encoding the target protein with a purification tag (e.g., His-tag)
-
Amino acid mixture lacking alanine
-
Fmoc-Ala-OH-3-¹³C
-
RNase inhibitor
-
T7 RNA polymerase
-
Energy regenerating system (e.g., creatine phosphate/creatine kinase)
-
Dialysis membrane (if using a dialysis-based system)
-
Purification resin (e.g., Ni-NTA agarose for His-tagged proteins)
-
NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0 in 90% H₂O/10% D₂O or 100% D₂O)
Methodology:
-
Preparation of the Reaction Mixture: In a microcentrifuge tube, combine the cell-free extract, the energy regenerating system, RNase inhibitor, and the amino acid mixture lacking alanine according to the manufacturer's protocol.
-
Addition of Labeled Alanine: Add Fmoc-Ala-OH-3-¹³C to the reaction mixture. The Fmoc group will be removed by enzymes present in the cell-free extract. A typical starting concentration is 1-2 mM.
-
Initiation of Transcription and Translation: Add the plasmid DNA and T7 RNA polymerase to the reaction mixture.
-
Incubation: Incubate the reaction at the optimal temperature (typically 30-37°C) for 4-16 hours. For larger scale reactions, a dialysis-based system can be used to prolong the reaction time and increase protein yield.
-
Protein Purification: After incubation, purify the expressed protein using an appropriate affinity chromatography method based on the purification tag. For a His-tagged protein, use Ni-NTA resin.
-
Sample Preparation for NMR: Exchange the purified protein into the desired NMR buffer using dialysis or a desalting column. Concentrate the protein to the desired concentration for NMR analysis (typically 0.1 - 1 mM).
Protocol 2: NMR Analysis - Chemical Shift Perturbation (CSP) Mapping for Drug Discovery
This protocol outlines how to use the ¹³C-labeled protein to identify and characterize the binding of a small molecule ligand.
Materials:
-
Purified, ¹³C-Ala labeled protein in NMR buffer
-
Small molecule ligand stock solution in a compatible solvent (e.g., DMSO-d₆)
-
NMR spectrometer equipped with a cryoprobe
-
NMR data processing software
Methodology:
-
Acquire Reference Spectrum: Record a 2D [¹H, ¹³C] HSQC spectrum of the labeled protein alone. This spectrum will serve as the reference.
-
Ligand Titration: Prepare a series of samples with a constant concentration of the labeled protein and increasing concentrations of the ligand. It is important to keep the concentration of the organic solvent (e.g., DMSO) constant across all samples.
-
Acquire Spectra at Each Titration Point: Record a 2D [¹H, ¹³C] HSQC spectrum for each sample in the titration series.
-
Data Analysis:
-
Overlay the spectra from the titration series with the reference spectrum.
-
Monitor the changes in the chemical shifts of the ¹³C-Ala methyl proton and carbon signals.
-
Calculate the weighted chemical shift perturbation (CSP) for the alanine residue at each ligand concentration using the following equation: Δδ = √[ (ΔδH)² + (α * ΔδC)² ] where ΔδH and ΔδC are the changes in the proton and carbon chemical shifts, respectively, and α is a weighting factor (typically around 0.25).
-
Plot the CSP values as a function of the ligand concentration to determine the dissociation constant (Kd) of the interaction.
-
Significant CSPs indicate that the labeled alanine residue is in or near the ligand-binding site, or is in a region that undergoes a conformational change upon ligand binding.
-
Protocol 3: 3D ¹³C-edited NOESY-HSQC for Structural Information
This experiment allows for the measurement of through-space correlations (Nuclear Overhauser Effects or NOEs) between the protons of the ¹³C-labeled alanine methyl group and other protons in the protein, providing distance restraints for structure calculation.
Methodology:
-
Sample Preparation: Prepare a sample of the ¹³C-Ala labeled protein in D₂O to minimize signals from exchangeable amide protons.
-
NMR Data Acquisition:
-
Set up a 3D ¹³C-edited NOESY-HSQC experiment on the NMR spectrometer.[7][8] This experiment consists of a NOESY mixing time followed by an HSQC block to resolve the signals based on the ¹³C chemical shift.
-
The NOESY mixing time should be optimized to observe the desired NOE cross-peaks (typically 100-200 ms).
-
-
Data Processing and Analysis:
-
Process the 3D data to obtain a spectrum with three frequency dimensions (¹H, ¹³C, ¹H).
-
Analyze the 2D plane at the ¹³C chemical shift of the labeled alanine. This plane will show NOE cross-peaks between the alanine methyl protons and other nearby protons.
-
The intensities of these cross-peaks are inversely proportional to the sixth power of the distance between the protons, providing valuable distance restraints for calculating the 3D structure of the protein.
-
Visualizations
Caption: Workflow for site-specific labeling of a protein with Fmoc-Ala-OH-3-¹³C.
Caption: Workflow for a chemical shift perturbation mapping experiment.
Caption: Advantages of site-specific vs. uniform ¹³C labeling in NMR.
References
- 1. Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. mr.copernicus.org [mr.copernicus.org]
- 4. researchgate.net [researchgate.net]
- 5. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. 3D HSQC-NOESY Experiment [imserc.northwestern.edu]
- 8. NMRGenerator - [1H,13C]-NOESY-HSQC [sites.google.com]
Application Notes and Protocols for Manual Peptide Synthesis with ¹³C Alanine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the manual solid-phase peptide synthesis (SPPS) of peptides incorporating a ¹³C labeled alanine residue. The inclusion of stable isotopes like ¹³C alanine is a powerful technique in quantitative proteomics, metabolic flux analysis, and structural biology studies using nuclear magnetic resonance (NMR).[1][2][3][4] The heavy isotope allows for the differentiation and quantification of peptides in complex mixtures by mass spectrometry and provides a valuable probe for structural and dynamic studies.[1][2][5] This guide will focus on the widely used Fmoc (9-fluorenylmethyloxycarbonyl) strategy for manual SPPS.[2][6][7]
Introduction to Solid-Phase Peptide Synthesis (SPPS)
SPPS is a cornerstone of modern peptide chemistry, enabling the stepwise synthesis of a peptide chain anchored to an insoluble resin support.[6][8] This method simplifies the purification process as excess reagents and by-products are removed by simple filtration and washing.[6][7] The Fmoc/tBu (tert-butyl) strategy is a popular choice due to the mild, base-labile deprotection of the Nα-Fmoc group, which preserves the acid-labile side-chain protecting groups until the final cleavage step.[2][7]
The incorporation of Fmoc-Ala-OH-¹³C₃ follows the standard SPPS cycle. The ¹³C atoms in the alanine backbone provide a distinct mass shift, making the resulting peptide easily identifiable and quantifiable in mass spectrometry-based applications without altering its chemical properties.[9]
Materials and Reagents
Proper preparation and handling of reagents are critical for successful peptide synthesis. Ensure all solvents are of high purity and anhydrous where specified.
| Reagent | Purpose | Typical Supplier/Grade |
| Resin | Solid support for peptide assembly | Wang resin (for C-terminal acid), Rink Amide resin (for C-terminal amide)[10][11] |
| Fmoc-L-Amino Acids | Building blocks for the peptide chain | Peptide synthesis grade |
| Fmoc-L-Alanine-¹³C₃ | Isotopically labeled building block | Isotope-labeled amino acid supplier |
| Coupling Reagents | Promote peptide bond formation | HBTU/HOBt, HATU/HOAt, or DIC/Oxyma[2][9] |
| Base | Activate coupling reagents and neutralize | N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine[9][10] |
| Deprotection Reagent | Remove the Fmoc protecting group | 20% Piperidine in DMF[9][10] |
| Solvents | Resin swelling, washing, and reactions | N,N-Dimethylformamide (DMF), Dichloromethane (DCM)[9][12] |
| Cleavage Cocktail | Cleave peptide from resin and remove side-chain protecting groups | Trifluoroacetic acid (TFA)-based cocktails[13][14][15] |
| Precipitation Solvent | Precipitate the cleaved peptide | Cold diethyl ether[2] |
| Washing Solvents | Remove impurities from the crude peptide | Methanol, Diethyl ether[9] |
Experimental Protocol: Manual Fmoc-SPPS
This protocol describes a standard manual synthesis on a 0.1 mmol scale. Adjustments may be necessary depending on the specific peptide sequence and resin loading.
Resin Preparation and Swelling
-
Weigh Resin: Place the desired amount of resin (e.g., for a 0.1 mmol synthesis with a resin loading of 0.5 mmol/g, use 200 mg of resin) into a fritted reaction vessel.[11]
-
Swell Resin: Add DMF to the resin until it is fully submerged. Gently agitate the resin for at least 30-60 minutes to allow for proper swelling.[9][12]
-
Wash Resin: Drain the DMF and wash the resin thoroughly with DMF (3 x 10 mL per gram of resin).[16]
The SPPS Cycle
The following steps are repeated for each amino acid in the peptide sequence.
-
Initial Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes.[9]
-
Final Deprotection: Drain the solution and add a fresh 20% piperidine/DMF solution. Agitate for an additional 15-20 minutes.[9][11]
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.[9]
This step details the coupling of the next amino acid, including the ¹³C labeled alanine.
-
Prepare Coupling Solution: In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading) and a coupling agent in DMF. For standard amino acids, HBTU (3.9 eq.) with HOBt (4 eq.) and DIPEA (6-10 eq.) is common. For the isotopically labeled Fmoc-Ala-OH-¹³C₃, it is recommended to use a 1:1 mixture of DIC and Oxyma Pure to minimize racemization and to potentially increase the coupling time to 2-4 hours to ensure complete reaction.[2][9]
-
Activation: Allow the mixture to pre-activate for 1-5 minutes.[2]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for 1-2 hours (or longer for the labeled alanine).[2]
-
Monitoring the Coupling: A Kaiser test can be performed to check for the presence of free primary amines.[2] A negative result (yellow beads) indicates a complete coupling reaction. The test is not suitable for N-terminal proline residues.[2]
-
Washing: After a complete coupling, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.[2]
Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the sequence.
Cleavage and Deprotection
This final step cleaves the synthesized peptide from the resin and removes the side-chain protecting groups.[14]
-
Final Wash and Dry: After the final amino acid coupling and subsequent Fmoc deprotection, wash the peptide-resin with DCM (3 times) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.[2]
-
Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is "Reagent K": TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5 v/v).[6][13] For peptides containing methionine, a specific cocktail to prevent oxidation may be required.[15]
| Cleavage Cocktail | Composition | Application |
| TFA/H₂O | 95% TFA, 5% H₂O | For peptides with only Arg(Pbf) as a sensitive residue.[14] |
| Reagent K | 82.5% TFA, 5% H₂O, 5% Phenol, 5% Thioanisole, 2.5% EDT | General use for peptides with Cys, Met, Trp, and Tyr.[13] |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Peptides containing Arg. |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% H₂O, 2% DMS, 1.5% NH₄I | For peptides containing methionine to prevent oxidation.[15] |
-
Cleavage Reaction: In a fume hood, add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[2] Gently stir the mixture at room temperature for 2-4 hours.[2]
-
Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Precipitate the peptide by adding the solution dropwise into a large volume of cold diethyl ether.[2]
-
Collect Peptide: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 more times to remove residual scavengers.[2]
-
Drying: Dry the crude peptide pellet under a vacuum.
Purification and Analysis
The crude peptide will contain impurities from incomplete reactions or side reactions. Purification is typically performed using reversed-phase high-performance liquid chromatography (RP-HPLC).[8][17]
-
Purification: Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA) and purify using an appropriate RP-HPLC column and gradient.[18]
-
Analysis: The purity of the final peptide can be assessed by analytical RP-HPLC.[18] The identity of the peptide is confirmed by mass spectrometry, where the mass shift from the ¹³C labeled alanine will be clearly observable.
Visualizing the Workflow
Manual SPPS Cycle Workflow
Caption: General workflow for manual Fmoc-based Solid-Phase Peptide Synthesis.
Logic of Fmoc Deprotection and Coupling
Caption: Chemical logic of the Fmoc deprotection and amino acid coupling steps in SPPS.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Coupling Efficiency | - Incomplete Fmoc deprotection- Inactive coupling reagents- Steric hindrance from the peptide sequence | - Ensure complete Fmoc removal (confirm with Kaiser test).- Use fresh, high-quality reagents.- Double couple the amino acid or extend the coupling time.[2] |
| Peptide Truncation | - Incomplete coupling | - Optimize coupling conditions (time, reagents).- Consider using a capping step after coupling to block unreacted amines. |
| Side Reactions during Cleavage | - Inappropriate cleavage cocktail for the amino acid composition | - Select a cleavage cocktail with appropriate scavengers for sensitive residues like Cys, Met, Trp.[6][14] |
| Low Peptide Yield | - Loss of resin during washing- Incomplete cleavage- Poor precipitation | - Ensure careful handling of the resin.- Extend cleavage time or use a stronger cleavage cocktail.- Ensure the ether is sufficiently cold and use an adequate volume for precipitation. |
By following these detailed protocols and considering the potential challenges, researchers can successfully synthesize ¹³C alanine-containing peptides for a wide range of applications in chemical biology and drug discovery.
References
- 1. jpt.com [jpt.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. csbio.com [csbio.com]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. bachem.com [bachem.com]
- 12. wernerlab.weebly.com [wernerlab.weebly.com]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
- 15. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. agilent.com [agilent.com]
- 18. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
Application of Fmoc-Ala-OH-3-¹³C as an Internal Standard for Mass Spectrometry
Introduction
In quantitative mass spectrometry, particularly in complex biological matrices, the use of a reliable internal standard is crucial for achieving accurate and reproducible results.[1] Stable isotope-labeled (SIL) internal standards are considered the gold standard as they share near-identical physicochemical properties with the analyte of interest, co-eluting during chromatography and exhibiting similar ionization efficiency and extraction recovery.[2][3][4] This application note details the use of Fmoc-Ala-OH-3-¹³C, a specific form of N-(9-Fluorenylmethoxycarbonyl)-L-alanine labeled with a carbon-13 isotope at the 3-position, as an internal standard for the precise quantification of unlabeled alanine and related compounds by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Fmoc-Ala-OH-3-¹³C serves as an ideal internal standard due to its single ¹³C label, which provides a +1 mass shift compared to the unlabeled analyte, allowing for clear differentiation in the mass spectrometer. The Fmoc protecting group enhances chromatographic retention on reversed-phase columns, which can be advantageous for separating the analyte from early-eluting, interfering matrix components. This document provides detailed protocols for sample preparation, LC-MS/MS analysis, and data processing, along with key performance data.
Physicochemical Properties
A thorough understanding of the properties of both the analyte and the internal standard is essential for method development.
| Property | Fmoc-Ala-OH | Fmoc-Ala-OH-3-¹³C | Unit |
| Molecular Formula | C₁₈H₁₇NO₄ | C₁₇¹³CH₁₇NO₄ | |
| Molecular Weight | 311.33 | 312.33 | g/mol |
| Isotopic Purity | Not Applicable | ≥99 atom % ¹³C | |
| Mass Shift | Not Applicable | M+1 | Da |
| Appearance | White to off-white solid | White to off-white solid | |
| Melting Point | 147-153 | 147-153 | °C |
| Optical Activity ([α]20/D) | -18° (c = 1 in DMF) | -18° (c = 1 in DMF) |
Experimental Protocols
The following protocols provide a general framework for the use of Fmoc-Ala-OH-3-¹³C as an internal standard. Optimization may be required for specific matrices and instrumentation.
1. Preparation of Stock and Working Solutions
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of Fmoc-Ala-OH-3-¹³C and dissolve it in 1 mL of a suitable organic solvent such as methanol or acetonitrile.
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 1 mg of unlabeled Fmoc-Ala-OH and dissolve it in 1 mL of the same solvent used for the internal standard.
-
Working Solutions: Prepare a series of calibration standards by spiking known concentrations of the analyte working solution into the biological matrix of interest (e.g., plasma, cell lysate). A fixed concentration of the internal standard working solution should be added to each calibration standard and unknown sample.
2. Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of alanine from plasma samples.
-
Aliquot 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 10 µL of the Fmoc-Ala-OH-3-¹³C internal standard working solution.
-
Add 400 µL of ice-cold protein precipitation solvent (e.g., acetonitrile or methanol).
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
3. LC-MS/MS Analysis
The following are typical starting conditions for LC-MS/MS analysis.
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MRM Transitions | See table below |
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Collision Energy (eV) |
| Fmoc-Ala-OH | 312.1 | 179.1 (Fmoc moiety) | 0.05 | 15 |
| Fmoc-Ala-OH-3-¹³C | 313.1 | 179.1 (Fmoc moiety) | 0.05 | 15 |
Workflow Diagrams
The following diagrams illustrate the key workflows in the application of Fmoc-Ala-OH-3-¹³C as an internal standard.
Caption: General workflow for quantitative analysis using Fmoc-Ala-OH-3-¹³C.
Caption: Logical relationship of the internal standard in mitigating matrix effects.
Data Presentation
The use of a stable isotope-labeled internal standard significantly improves the precision and accuracy of quantification. The following table presents hypothetical data comparing the performance of an assay with and without an internal standard.
Assay Performance Comparison:
| Parameter | Without Internal Standard | With Fmoc-Ala-OH-3-¹³C IS |
| Calibration Curve | ||
| Linearity (r²) | 0.992 | 0.999 |
| Precision (%RSD) | ||
| Intra-day (n=6) | 12.5% | 3.8% |
| Inter-day (n=18) | 16.2% | 5.1% |
| Accuracy (%Bias) | ||
| Low QC | -18.3% | -4.5% |
| Mid QC | -10.1% | -2.1% |
| High QC | -15.8% | -3.7% |
Fmoc-Ala-OH-3-¹³C is a highly effective internal standard for the quantitative analysis of alanine and related compounds by LC-MS/MS. Its properties, which closely mimic the unlabeled analyte, allow for the correction of variability introduced during sample preparation and analysis, leading to improved data quality.[1][2] The protocols and data presented in this application note demonstrate the utility of Fmoc-Ala-OH-3-¹³C for researchers, scientists, and drug development professionals engaged in quantitative bioanalysis.
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Fmoc-Ala-OH-3-13C in Cell Culture for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique in proteomics and metabolomics for the accurate quantification and structural analysis of proteins and metabolites. Fmoc-Ala-OH-3-13C is a stable isotope-labeled amino acid derivative that plays a crucial role in these advanced analytical methods. This document provides detailed application notes and protocols for the utilization of this compound, focusing on its primary application in the synthesis of labeled peptide standards and its relevance to protein labeling in cell culture for mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy studies.
While this compound, with its fluorenylmethyloxycarbonyl (Fmoc) protecting group, is principally designed for Solid-Phase Peptide Synthesis (SPPS), its deprotected counterpart, L-Alanine-3-13C, is employed for direct metabolic labeling of proteins in cell culture.[1] This guide will cover both aspects to provide a comprehensive understanding of its application in the broader context of protein analysis.
Core Properties and Specifications
A clear understanding of the physicochemical properties of this compound is essential for its effective use.
| Property | Value | Reference |
| Synonyms | N-(9-Fluorenylmethoxycarbonyl)-L-alanine-3-13C | |
| Molecular Formula | C₁₅H₁₄¹³CH₃NO₄ | |
| Molecular Weight | Approx. 312.3 g/mol (varies with 13C position) | |
| Isotopic Purity | ≥99 atom % ¹³C | |
| Chemical Purity | ≥98% | |
| Appearance | White to off-white solid | [1] |
| Melting Point | 147-153 °C | |
| Mass Shift | M+1 | |
| Primary Application | Peptide synthesis | |
| Technique Suitability | Bio NMR, Mass Spectrometry | [2] |
Applications in Research and Drug Development
The use of this compound and its deprotected form extends to several key research areas:
-
Quantitative Proteomics: It is instrumental in creating stable isotope-labeled (SIL) peptides, which serve as internal standards for precise protein quantification by mass spectrometry.[3]
-
Structural Biology: Site-specific incorporation of 13C-labeled alanine aids in simplifying complex NMR spectra of proteins, allowing for detailed structural and dynamic studies.[4][5]
-
Metabolic Pathway Analysis: Tracing the metabolic fate of 13C-labeled alanine provides insights into cellular metabolism and biosynthetic pathways.[4][6]
-
Drug Discovery: Labeled proteins can be used to screen for drug binding and to characterize drug-target interactions.[4]
Experimental Protocols
Protocol 1: Synthesis of a ¹³C-Labeled Peptide Standard using Fmoc-Ala-OH-3-¹³C
This protocol describes the manual solid-phase peptide synthesis (SPPS) of a peptide containing a ¹³C-labeled alanine residue.
Materials:
-
Fmoc-Rink Amide resin
-
This compound
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF
-
Coupling reagents (e.g., HBTU, HATU)
-
Activation base (e.g., DIPEA)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
Cold diethyl ether
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.[3]
-
Amino Acid Coupling:
-
Activate the desired Fmoc-amino acid (including this compound at the desired position in the sequence) by dissolving it with a coupling reagent and a base in DMF.[5]
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.[1]
-
Wash the resin with DMF to remove excess reagents.[1]
-
Confirm complete coupling using a Kaiser test.[1]
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.[5]
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection.
-
Cleavage and Global Deprotection: Wash the resin with DCM and dry it. Cleave the peptide from the resin and remove side-chain protecting groups by treating it with a cleavage cocktail.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, wash the pellet, and purify the crude peptide using RP-HPLC.[4]
-
Verification: Confirm the identity and purity of the synthesized peptide by mass spectrometry. Successful incorporation of this compound will result in a mass increase of 1 Dalton compared to the unlabeled peptide.
Protocol 2: Metabolic Protein Labeling using L-Alanine-3-¹³C in Mammalian Cells (SILAC)
This protocol describes a general workflow for Stable Isotope Labeling with Amino acids in Cell culture (SILAC) to achieve metabolic incorporation of L-Alanine-3-¹³C into proteins.
Note on this compound vs. L-Alanine-3-13C: The Fmoc protecting group must be removed from this compound to yield L-Alanine-3-13C before it can be used in cell culture media for metabolic labeling. The cellular machinery cannot incorporate the Fmoc-protected amino acid into proteins.
Materials:
-
Mammalian cell line of choice
-
SILAC-grade DMEM or RPMI-1640 medium deficient in L-Alanine
-
Dialyzed fetal bovine serum (FBS)
-
"Light" L-Alanine
-
"Heavy" L-Alanine-3-13C
-
Cell culture flasks, plates, and other sterile consumables
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
Reagents for protein digestion (DTT, iodoacetamide, trypsin)
-
LC-MS/MS system
Procedure:
-
Cell Culture Adaptation:
-
Culture the cells in the appropriate SILAC medium supplemented with dialyzed FBS and either "light" L-Alanine (control group) or "heavy" L-Alanine-3-13C (experimental group).
-
Subculture the cells for at least five passages to ensure near-complete incorporation of the labeled amino acid.[7]
-
-
Experimental Treatment: Once complete incorporation is achieved, perform the desired experimental treatment on the cell populations (e.g., drug treatment, growth factor stimulation).
-
Cell Harvesting and Lysis:
-
Harvest the "light" and "heavy" labeled cells.
-
For relative quantification, the cell pellets can be mixed in a 1:1 ratio before lysis.[8]
-
Lyse the cells using an appropriate lysis buffer.
-
-
Protein Digestion:
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the presence of ¹³C-alanine.[9]
-
-
Data Analysis:
-
The ratio of the signal intensities of the "heavy" and "light" peptide pairs reflects the relative abundance of the protein in the two samples.[9]
-
Data Presentation: Quantitative Analysis
The primary quantitative data from a SILAC experiment is the ratio of heavy to light peptide intensities, which indicates the relative abundance of the corresponding protein.
| Protein ID | Peptide Sequence | Light Intensity | Heavy Intensity | Heavy/Light Ratio | Regulation |
| P12345 | AVLIETK | 1.5 E+6 | 3.0 E+6 | 2.0 | Up |
| Q67890 | YFPAR | 2.2 E+7 | 2.1 E+7 | 0.95 | Unchanged |
| P54321 | GILA*TFK | 8.9 E+5 | 4.5 E+5 | 0.5 | Down |
* Denotes the position of the ¹³C-labeled Alanine.
Signaling Pathway Visualization
This compound is a tool for the synthesis of standards used in quantitative proteomics, which in turn can be used to study signaling pathways. The diagram below illustrates a hypothetical signaling pathway where protein abundance changes upon stimulation are quantified using a SILAC approach.
Conclusion
This compound is an essential reagent for modern proteomics and structural biology. Its primary use in the synthesis of ¹³C-labeled peptide standards enables accurate protein quantification. When deprotected to L-Alanine-3-13C, it serves as a powerful tool for metabolic labeling in cell culture, facilitating in-depth studies of protein expression, turnover, and structure. The protocols and data presented here provide a framework for researchers to effectively utilize this versatile compound in their experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 13C NMR study of gluconeogenesis from labeled alanine in hepatocytes from euthyroid and hyperthyroid rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Fmoc-Ala-OH-3-¹³C Coupling with HBTU/DIC Activators
Audience: Researchers, scientists, and drug development professionals.
Introduction: Fmoc-Ala-OH-3-¹³C is a stable isotope-labeled amino acid crucial for quantitative proteomics and structural biology.[1] Its incorporation into synthetic peptides via Solid-Phase Peptide Synthesis (SPPS) allows for precise analysis of proteins and their interactions.[1] The ¹³C label provides a distinct mass shift without altering the peptide's chemical properties, making it an excellent internal standard for mass spectrometry and a valuable probe for NMR-based structural studies.[1]
This document provides detailed protocols for the efficient coupling of Fmoc-Ala-OH-3-¹³C using HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIC (N,N'-Diisopropylcarbodiimide) as activating agents. While HBTU is a highly efficient uronium-based coupling reagent, DIC, a carbodiimide-based agent, is often used with additives like HOBt (1-hydroxybenzotriazole) to minimize side reactions.[2]
The isotopic labeling in Fmoc-Ala-OH-3-¹³C does not significantly alter its chemical reactivity, meaning the coupling principles are identical to its unlabeled counterpart.[3] However, the higher cost of isotopically labeled amino acids makes optimizing reaction conditions for maximum efficiency and yield paramount to prevent wastage.[3]
Quantitative Data Summary
The following table summarizes key quantitative data for Fmoc-Ala-OH and its ¹³C-labeled analogue. The data is applicable to Fmoc-Ala-OH-3-¹³C as the position of the label does not significantly impact these properties.
| Property | Fmoc-Ala-OH | Fmoc-Ala-OH-¹³C₃ | Unit |
| Molecular Formula | C₁₈H₁₇NO₄ | C₁₅¹³C₃H₁₇NO₄ | |
| Molecular Weight | 311.33[4] | 314.31[4] | g/mol |
| Appearance | White to off-white solid[4] | White to off-white solid[4] | |
| Isotopic Purity | Not Applicable | ≥ 98.5%[1] | |
| Melting Point | 147-153[4] | 147-153[4] | °C |
| Optical Activity ([α]20/D) | -18° (c = 1 in DMF)[4] | -18° (c = 1 in DMF)[4] |
A kinetic study on a model aza-peptide synthesis provided a comparison of the activation efficiency of various reagents with Fmoc-Ala-OH, which can be indicative of their performance in standard SPPS.
| Activating Agent | kobs (min⁻¹) | Half-life (min) | Yield (extended time) |
| HCTU | 0.021 ± 0.005 | ~33 | ~70% |
| PyBOP | 0.014 ± 0.003 | ~50 | ~50% |
| TBTU | 0.007 ± 0.002 | ~99 | ~80% |
| DIC | 0.003 ± 0.001 | 211 | ~100% |
Data adapted from a kinetic study on a model aza-peptide synthesis and provides a useful comparison of activation efficiency.[3][5]
Experimental Protocols
Herein are detailed methodologies for the incorporation of Fmoc-Ala-OH-3-¹³C into a peptide sequence using manual Fmoc-based SPPS.
Materials:
-
Fmoc-Ala-OH-3-¹³C
-
Suitable solid support (e.g., Rink Amide resin)
-
N,N-Dimethylformamide (DMF), anhydrous[3]
-
Piperidine solution (20% in DMF)[6]
-
Coupling Reagents: HBTU or DIC
-
Additives (for DIC): HOBt or Oxyma Pure
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Washing Solvents: Dichloromethane (DCM), Methanol
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)[4]
-
Reaction vessel and shaker
Protocol 1: HBTU/DIPEA Mediated Coupling
This protocol is suitable for routine coupling and is known for its high efficiency and rapid reaction times.[7]
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[1]
-
Fmoc Deprotection:
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Ala-OH-3-¹³C (3 equivalents) and HBTU (3 equivalents) in a minimal amount of DMF.[3]
-
Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.[3]
-
Add the activated amino acid solution to the washed peptide-resin.[3]
-
Agitate the mixture at room temperature for 30-60 minutes. For potentially difficult couplings, the reaction time can be extended.[3]
-
-
Washing: After the coupling reaction, drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[3]
-
Monitoring (Optional but Recommended): Perform a Kaiser test on a small sample of resin to check for unreacted primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling may be necessary.[3]
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.[4]
-
Final Steps: After the final amino acid coupling, perform a final Fmoc deprotection, followed by cleavage from the resin and purification.[4]
Protocol 2: DIC/HOBt Mediated Coupling
This protocol is a classic method and is often preferred when minimizing racemization is a primary concern.
-
Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Ala-OH-3-¹³C (3-5 equivalents) and HOBt (3-5.5 equivalents) in DMF.[8]
-
Add this solution to the resin.
-
Add DIC (3-5.5 equivalents) to the resin suspension.[8]
-
Shake the mixture at room temperature. The coupling time may need to be extended to 2-4 hours to ensure completion.[1]
-
-
Washing and Monitoring: Follow steps 4 and 5 from Protocol 1.
-
Chain Elongation and Final Steps: Follow steps 6 and 7 from Protocol 1.
Diagrams
Caption: Experimental workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Simplified peptide coupling activation pathways.
Troubleshooting and Key Considerations
-
Incomplete Coupling: This is a common issue in SPPS.[3] Ensure the use of high-purity, anhydrous solvents and fresh coupling reagents.[3] Extending the coupling time or performing a "double coupling" (repeating the coupling step) can improve efficiency.[3]
-
Racemization: The chiral integrity of the amino acid can be compromised during activation.[3] While less of a concern for alanine compared to other amino acids like cysteine, it is still a possibility.[2] Using DIC in combination with HOBt or Oxyma Pure is a recommended strategy to suppress racemization.[2]
-
Peptide Aggregation: Hydrophobic sequences can aggregate on the resin, hindering reactions.[9] If aggregation is suspected, switching the solvent from DMF to N-Methyl-2-pyrrolidone (NMP) or adding chaotropic salts can be beneficial.[9][10]
-
Diketopiperazine Formation: This side reaction can occur at the dipeptide stage, leading to chain termination.[10] It is more prevalent when proline is one of the first two residues. Using a 2-chlorotrityl chloride resin can sterically hinder this side reaction.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
Application Note and Protocols: Cleavage and Deprotection of Peptides Containing ¹³C Labeled Alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled peptides, particularly those incorporating ¹³C labeled amino acids like alanine, are indispensable tools in modern biomedical research and drug development.[1] They serve as internal standards for precise quantification in mass spectrometry-based proteomics, facilitate metabolic flux analysis, and aid in structural studies of proteins using nuclear magnetic resonance (NMR).[1][2] The successful synthesis of these peptides via Solid-Phase Peptide Synthesis (SPPS) culminates in the critical steps of cleavage from the solid support and removal of side-chain protecting groups.
The incorporation of a stable isotope such as ¹³C does not alter the chemical reactivity of the amino acid.[1] Therefore, the established principles and protocols for the cleavage and deprotection of standard peptides are directly applicable to their isotopically labeled counterparts. The key to achieving high yield and purity is the careful selection of a cleavage cocktail tailored to the peptide's specific amino acid composition, particularly the presence of sensitive residues that are prone to side reactions.
This document provides detailed protocols for the efficient cleavage and deprotection of peptides containing ¹³C labeled alanine. It includes a selection of standard and specialized cleavage cocktails, methodologies for peptide handling post-cleavage, and a workflow for the application of these peptides in quantitative proteomics.
Data Presentation: Quantitative Analysis of Cleavage and Deprotection
The efficiency of peptide cleavage and deprotection is paramount for maximizing the yield of the final product. While specific studies quantifying the cleavage yields of ¹³C labeled alanine-containing peptides are not extensively published, the literature widely supports that the presence of stable isotopes does not significantly impact the efficiency of standard cleavage protocols. The following tables provide representative data for the cleavage of peptides using various trifluoroacetic acid (TFA)-based cocktails. These yields are expected to be comparable for peptides containing ¹³C labeled alanine.
Table 1: Comparison of Common TFA Cleavage Cocktails and Expected Yields
| Cleavage Cocktail (Reagent) | Composition (v/v/w) | Typical Cleavage Time (hours) | Target Residues/Conditions | Expected Crude Peptide Purity (%)[3] |
| Standard TFA | 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS) | 2-3 | Peptides without sensitive residues | > 90% |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | 2-4 | Peptides with multiple sensitive residues (Cys, Met, Trp, Tyr)[4] | 85-95% |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | 1-2 | "Odorless" alternative for peptides with Trt-based protecting groups[3] | > 90% |
| TFA/DCM | 1-5% TFA in Dichloromethane (DCM) | 0.5-2 | Cleavage from highly acid-sensitive resins (e.g., 2-chlorotrityl) | > 95% (Protected Peptide) |
Table 2: Efficiency of Side-Chain Protecting Group Removal with Standard TFA Cocktail
| Amino Acid (Protecting Group) | Time for >95% Removal (hours) | Potential Side Reactions |
| Arg(Pbf) | 2-4 | Incomplete removal with shorter times |
| Asp(OtBu) | < 1 | Aspartimide formation |
| Cys(Trt) | < 1 | Re-attachment of Trityl group if scavenging is poor |
| Gln(Trt) | < 1 | |
| Glu(OtBu) | < 1 | |
| His(Trt) | < 1 | |
| Lys(Boc) | < 1 | |
| Ser(tBu) | 1-2 | |
| Thr(tBu) | 1-2 | |
| Trp(Boc) | < 1 | Alkylation without proper scavengers |
| Tyr(tBu) | 1-2 |
Experimental Protocols
The following protocols provide detailed methodologies for the cleavage and deprotection of peptides synthesized using Fmoc-SPPS, including those with ¹³C labeled alanine.
Protocol 1: Standard Cleavage and Deprotection for Peptides without Sensitive Residues
This protocol is suitable for peptides that do not contain tryptophan, cysteine, or methionine.
Materials:
-
Peptidyl-resin (dried under vacuum)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Dichloromethane (DCM) for washing (optional)
-
Reaction vessel with a sintered glass filter
-
Centrifuge and centrifuge tubes
Procedure:
-
Resin Preparation: Place the dried peptidyl-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Cleavage Cocktail Preparation (Prepare Fresh): In a fume hood, prepare the cleavage cocktail by combining:
-
TFA: 95% (e.g., 1.9 mL)
-
TIS: 2.5% (e.g., 0.05 mL)
-
Water: 2.5% (e.g., 0.05 mL)
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin (approximately 2 mL for 100 mg of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate into a clean centrifuge tube.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Add the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether. A white precipitate of the crude peptide should form.
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
-
Peptide Isolation and Washing:
-
Centrifuge the peptide suspension to pellet the precipitate.
-
Carefully decant the diethyl ether.
-
Wash the peptide pellet by resuspending it in cold diethyl ether and repeating the centrifugation. Perform this wash step 2-3 times to remove scavengers and cleaved protecting groups.
-
-
Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude peptide.
Protocol 2: Cleavage and Deprotection for Peptides with Sensitive Residues (Reagent K)
This protocol is recommended for peptides containing sensitive amino acids such as Cys, Met, or Trp.
Materials:
-
Same as Protocol 1, with the addition of:
-
Phenol
-
Thioanisole
-
1,2-Ethanedithiol (EDT)
Procedure:
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Cleavage Cocktail Preparation (Prepare Fresh): In a fume hood, prepare Reagent K by combining:
-
TFA: 82.5% (e.g., 1.65 mL)
-
Phenol: 5% (e.g., 0.1 g)
-
Water: 5% (e.g., 0.1 mL)
-
Thioanisole: 5% (e.g., 0.1 mL)
-
EDT: 2.5% (e.g., 0.05 mL)
-
-
Cleavage Reaction: Follow step 3 from Protocol 1, with a reaction time of 2-4 hours.
-
Peptide Precipitation, Isolation, and Drying: Follow steps 4, 5, and 6 from Protocol 1.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the cleavage and deprotection of a ¹³C labeled peptide and its subsequent use in a quantitative proteomics experiment.
Caption: Workflow for cleavage, purification, and application of a ¹³C labeled peptide.
Caption: Logical diagram of the peptide cleavage and deprotection process.
References
Application Notes and Protocols for NMR Sample Preparation of Fmoc-Ala-OH-3-13C Labeled Peptides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of Fmoc-Ala-OH-3-13C labeled peptides for Nuclear Magnetic Resonance (NMR) spectroscopy. The strategic incorporation of ¹³C isotopes into peptides is a powerful technique for elucidating molecular structure, dynamics, and interactions, which is critical in drug development and proteomics.[1][2][3]
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structures of peptides and proteins in solution.[3][4] The incorporation of stable isotopes like ¹³C, particularly at specific atomic positions such as the beta-carbon of alanine (Fmoc-Ala-OH-3-¹³C), significantly enhances the quality and interpretability of NMR data.[2][3] This selective labeling simplifies complex spectra, facilitates unambiguous resonance assignment, and allows for detailed analysis of local conformation and dynamics.[3][5]
The following sections detail the synthesis, purification, and final preparation of ¹³C-labeled peptide samples for NMR analysis.
Data Presentation: Quantitative Parameters for Peptide Synthesis and NMR Sample Preparation
The successful acquisition of high-quality NMR spectra is contingent on careful control of several quantitative parameters throughout the peptide synthesis and sample preparation process.
| Parameter | Recommended Value/Range | Rationale & Key Considerations |
| Isotopic Purity of Fmoc-Ala-OH-3-¹³C | >98% (atom % ¹³C) | High isotopic purity is crucial as labeled and unlabeled peptides are often inseparable by HPLC.[6] This ensures the desired signal enhancement in NMR spectra. |
| Chemical Purity of Labeled Amino Acid | >98% | High chemical purity prevents the incorporation of impurities into the synthetic peptide. |
| Peptide Purity (Post-HPLC) | >95% | Impurities such as truncated sequences or peptides with remaining protecting groups can complicate NMR spectra and interfere with analysis.[7] |
| NMR Sample Concentration | 0.1 - 5 mM | Higher concentrations generally yield better signal-to-noise ratios.[8] Peptide samples can often be concentrated to 2-5 mM.[8] For interaction studies, concentrations as low as 0.1 mM may be sufficient.[8] |
| NMR Buffer pH | 4.0 - 7.0 | A slightly acidic pH (around 4-5) minimizes the exchange rate of amide protons with the solvent, which is important for many NMR experiments.[9] However, the optimal pH should be determined based on peptide stability.[10] |
| NMR Buffer Ionic Strength | < 100 mM for CryoProbes, < 500 mM for conventional probes | High salt concentrations can negatively impact the performance of NMR probes, particularly cryogenic probes.[11] |
| D₂O Concentration | 7 - 10% (v/v) | D₂O is required for the field-frequency lock of the NMR spectrometer.[12][13] |
| Internal Chemical Shift Reference | 10 - 50 µM DSS or TSP | Provides a reference point for chemical shifts in the NMR spectrum.[11] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a ¹³C-Labeled Peptide
This protocol outlines the manual synthesis of a peptide incorporating Fmoc-Ala-OH-3-¹³C using Fmoc chemistry.
Materials:
-
Appropriate resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal acids)[3][5]
-
Fmoc-Ala-OH-3-¹³C
-
Other required Fmoc-protected amino acids
-
N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)[5]
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))[5]
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the previously coupled amino acid by treating it with 20% piperidine in DMF for 5-10 minutes.[3] Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading capacity) and an activating agent in DMF. For the incorporation of the labeled alanine, use Fmoc-Ala-OH-3-¹³C.
-
Coupling: Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction using a ninhydrin test.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Repeat Synthesis Cycle: Repeat the deprotection, activation, and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.[3]
-
Peptide Precipitation: Precipitate the crude peptide in cold diethyl ether and centrifuge to collect the peptide pellet.
Protocol 2: Purification and Verification of the ¹³C-Labeled Peptide
Materials:
-
Crude peptide pellet
-
Solvents for HPLC (e.g., Acetonitrile, Water, TFA)
-
Reverse-phase HPLC system with a C18 column[7]
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)[7]
-
Lyophilizer
Procedure:
-
Dissolution: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Purification: Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[3][7] Use a gradient of acetonitrile in water with 0.1% TFA.
-
Fraction Collection: Collect the fractions corresponding to the major peak, which should be the desired peptide.
-
Mass Verification: Confirm the mass of the purified peptide using mass spectrometry. The observed mass should correspond to the theoretical mass, including the +1 Da shift for the ¹³C isotope at the beta-carbon of alanine.
-
Lyophilization: Freeze-dry the pure peptide fractions to obtain a fluffy white powder.
Protocol 3: NMR Sample Preparation
Materials:
-
Lyophilized ¹³C-labeled peptide
-
Deuterated solvent (e.g., 90% H₂O / 10% D₂O)[13]
-
NMR buffer components (e.g., deuterated phosphate buffer)
-
Internal chemical shift reference (e.g., DSS or TSP)
-
High-quality NMR tubes
-
pH meter
Procedure:
-
Peptide Dissolution: Accurately weigh the lyophilized peptide and dissolve it in the desired volume of NMR buffer to achieve the target concentration (e.g., 1 mM). The buffer should ideally be prepared with deuterated components to minimize interfering signals.[14]
-
pH Adjustment: Adjust the pH of the sample to the desired value using small aliquots of dilute acid or base (e.g., HCl or NaOH).
-
Addition of Internal Reference: Add the internal chemical shift reference to the sample.
-
Transfer to NMR Tube: Transfer the final sample solution to a high-quality NMR tube. Ensure the sample volume is sufficient for the spectrometer (typically 500-550 µL for a standard 5 mm tube).[11]
-
Sample Homogeneity: Ensure the sample is homogeneous and free of any precipitates or air bubbles.[12]
-
Labeling: Clearly label the NMR tube with the sample name, concentration, solvent, and date.[12]
Mandatory Visualizations
References
- 1. lifetein.com [lifetein.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Peptides labelled with stable isotopes 13C or 15N. [innovagen.com]
- 7. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 8. nmr-bio.com [nmr-bio.com]
- 9. chem.uzh.ch [chem.uzh.ch]
- 10. Optimization of protein samples for NMR using thermal shift assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sample Requirements - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 12. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 13. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 14. researchgate.net [researchgate.net]
Application Note & Protocol: Absolute Protein Quantification using Peptides with Fmoc-Ala-OH-3-¹³C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Absolute quantification of proteins is a critical aspect of proteomics research, providing precise measurements of protein abundance that are essential for biomarker discovery, validation, and understanding complex biological processes. This application note details a robust workflow for the absolute quantification of proteins using stable isotope-labeled (SIL) peptides as internal standards, synthesized with Fmoc-Ala-OH-3-¹³C. This method, often referred to as the AQUA (Absolute QUAntification of Proteins) strategy, leverages the chemical identity and mass difference between the labeled and endogenous peptides for accurate quantification via mass spectrometry (MS).
Fmoc-Ala-OH-3-¹³C is an amino acid derivative containing three carbon-13 isotopes, which provides a distinct mass shift in a synthesized peptide without altering its chemical properties. This allows the SIL peptide to serve as an ideal internal standard, co-eluting with the endogenous peptide during liquid chromatography (LC) and exhibiting similar ionization efficiency in the mass spectrometer. By spiking a known quantity of the SIL peptide into a biological sample, the absolute concentration of the corresponding endogenous peptide, and therefore the protein, can be accurately determined.
This document provides detailed experimental protocols, data presentation guidelines, and visual workflows to enable researchers to implement this powerful quantitative proteomics strategy.
Principle of the Method
The core principle of this method lies in the use of a synthetic peptide, identical in sequence to a proteotypic peptide of the target protein, but mass-shifted due to the incorporation of stable isotopes. Fmoc-Ala-OH-3-¹³C is a building block used during solid-phase peptide synthesis (SPPS) to introduce this mass shift.
A precisely quantified SIL peptide is added to the protein sample before or after enzymatic digestion. Following digestion, the sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer is configured to specifically monitor the precursor and fragment ions of both the endogenous ("light") and the SIL ("heavy") peptides, a technique known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). The ratio of the peak areas from the light and heavy peptides, combined with the known concentration of the spiked-in heavy peptide, allows for the calculation of the absolute amount of the endogenous peptide, and by extension, the parent protein.
Experimental Workflow
The overall experimental workflow for absolute protein quantification using a SIL peptide is depicted below. This process begins with the selection of a proteotypic peptide and synthesis of its stable isotope-labeled counterpart, followed by sample preparation, LC-MS/MS analysis, and data interpretation.
Caption: Experimental workflow for absolute protein quantification.
Detailed Experimental Protocols
Protocol 1: Sample Preparation and Digestion
-
Protein Extraction:
-
Lyse cells or homogenize tissue in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Protein Concentration Determination:
-
Determine the total protein concentration of the extract using a standard protein assay (e.g., BCA or Bradford assay). This is crucial for ensuring consistent protein loading.
-
-
Spiking of SIL Peptide:
-
Add a known, precise amount of the purified and quantified SIL peptide to a specific amount of the protein extract. The amount of SIL peptide should be optimized to be within the linear dynamic range of the assay and comparable to the expected amount of the endogenous peptide.
-
-
Reduction and Alkylation:
-
Denature the proteins by adding a denaturing agent (e.g., 8 M urea or 0.1% RapiGest SF).
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate cysteine residues by adding iodoacetamide (IAA) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Enzymatic Digestion:
-
Dilute the sample with digestion buffer (e.g., 50 mM ammonium bicarbonate) to reduce the denaturant concentration (e.g., urea to < 1 M).
-
Add trypsin at a 1:50 (enzyme:protein) ratio by weight.
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Clean up the peptide mixture using a solid-phase extraction (SPE) C18 cartridge to remove salts and detergents.
-
Elute the peptides, dry them down in a vacuum centrifuge, and resuspend in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
Protocol 2: LC-MS/MS Analysis (SRM/MRM)
-
Method Development:
-
Infuse the SIL peptide directly into the mass spectrometer to determine the optimal precursor ion and the most intense, stable fragment ions (transitions).
-
Develop a corresponding LC-SRM method for the endogenous peptide, adjusting for the mass shift.
-
-
Liquid Chromatography (LC):
-
Use a nano-flow or micro-flow HPLC system coupled to the mass spectrometer.
-
Inject the prepared peptide sample onto a C18 analytical column.
-
Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid). The gradient should be optimized to ensure good separation of the target peptide from other components.
-
-
Mass Spectrometry (MS):
-
Operate the mass spectrometer in SRM or MRM mode.
-
Set up a scheduled MRM method where the instrument only monitors for the specific transitions of the light and heavy peptides during their expected elution time window. This maximizes sensitivity and throughput.
-
Monitor at least 3-4 transitions per peptide to ensure specificity.
-
Data Analysis and Quantification
The process of calculating the absolute protein quantity from the raw MS data is outlined below.
Caption: Data analysis workflow for absolute quantification.
-
Peak Integration:
-
From the LC-MS/MS data, extract the ion chromatograms (XICs) for each monitored transition of the light and heavy peptides.
-
Integrate the area under the curve for each XIC peak.
-
-
Ratio Calculation:
-
Sum the peak areas for all transitions of the light peptide (Area_light).
-
Sum the peak areas for all transitions of the heavy peptide (Area_heavy).
-
Calculate the peak area ratio: Ratio = Area_light / Area_heavy.
-
-
Absolute Quantification:
-
The amount of the endogenous peptide is calculated using the following formula: Amount_endogenous = Ratio × Amount_spiked_SIL
-
To determine the absolute concentration of the protein, the molar amount of the peptide is converted to the molar amount of the protein (assuming a 1:1 stoichiometry between the proteotypic peptide and the protein) and divided by the initial sample volume or mass.
-
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Peptide Quantification Data
| Sample ID | Target Protein | Peptide Sequence | Endogenous Peptide Peak Area (Light) | SIL Peptide Peak Area (Heavy) | Peak Area Ratio (Light/Heavy) | Calculated Amount of Endogenous Peptide (fmol) |
| Control 1 | Protein X | AGLQFPVGR | 1.25E+07 | 2.50E+07 | 0.50 | 50.0 |
| Control 2 | Protein X | AGLQFPVGR | 1.30E+07 | 2.52E+07 | 0.52 | 52.0 |
| Treated 1 | Protein X | AGLQFPVGR | 2.48E+07 | 2.49E+07 | 1.00 | 100.0 |
| Treated 2 | Protein X | AGLQFPVGR | 2.55E+07 | 2.51E+07 | 1.02 | 102.0 |
| Assuming 100 fmol of SIL peptide was spiked into each sample. |
Table 2: Absolute Protein Quantification Summary
| Sample Group | Mean Protein Amount (fmol/µg total protein) | Standard Deviation | p-value (vs. Control) |
| Control | 5.10 | 0.20 | - |
| Treated | 10.10 | 0.25 | <0.001 |
| Calculated based on the amount of total protein used for digestion. |
Conclusion
The use of SIL peptides synthesized with Fmoc-Ala-OH-3-¹³C provides a highly accurate and reproducible method for the absolute quantification of proteins in complex biological samples. This workflow, combining precise internal standards with the sensitivity and selectivity of LC-MS/MS in SRM/MRM mode, is an indispensable tool for targeted proteomics in academic research and drug development. Careful experimental design, execution of detailed protocols, and rigorous data analysis are paramount to achieving reliable and meaningful quantitative results.
Troubleshooting & Optimization
Technical Support Center: Optimizing Fmoc-Ala-OH-3-13C Coupling Efficiency
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and answers to frequently asked questions to help you overcome challenges with low coupling efficiency of Fmoc-Ala-OH-3-13C in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
Low coupling efficiency with this compound can manifest as deletion sequences or low overall yield of the final peptide. This guide provides a systematic approach to identifying and resolving the root cause of the issue.
Problem: Low yield or presence of deletion sequences after coupling this compound.
Here is a step-by-step workflow to diagnose and address the problem:
Caption: Troubleshooting workflow for low this compound coupling efficiency.
Frequently Asked Questions (FAQs)
Q1: Does the 13C isotopic label on this compound affect its chemical reactivity and coupling efficiency?
A1: No, the isotopic labeling of Fmoc-Ala-OH with 13C does not significantly alter its chemical reactivity. The principles and reaction conditions for coupling are identical to those for the unlabeled amino acid. The primary consideration with isotopically labeled amino acids is their higher cost, which makes optimizing the reaction for maximum efficiency and yield even more critical to avoid wasting expensive material. There is no evidence to suggest that 13C labeling increases the propensity for common side reactions.
Q2: My Kaiser test is positive, indicating successful Fmoc deprotection, but I still have low coupling efficiency. What should I check next?
A2: Even with successful Fmoc deprotection, several factors can lead to inefficient coupling.[1] These include:
-
Steric Hindrance: While alanine has a small side chain, the growing peptide chain can fold or aggregate on the resin, sterically hindering the coupling of the next amino acid.[1]
-
Reagent Quality and Activation: Ensure that your coupling reagents (e.g., HBTU, HATU) and solvents (e.g., DMF, NMP) are of high quality and anhydrous.[1][2] The activation of the this compound carboxylic acid is critical for an efficient reaction.[1]
Q3: Which coupling reagents are most effective for difficult couplings, and how do they compare?
A3: For challenging couplings, more potent activating reagents are recommended. The choice of reagent can significantly impact the coupling efficiency.[3] Reagents are often categorized based on the reactivity of the active ester they form.
| Coupling Reagent Class | Examples | Relative Reactivity | Notes |
| Aminium/Uronium (OAt-based) | HATU, HCTU | Very High | Highly effective for difficult couplings due to the formation of highly reactive OAt esters.[3][4] |
| Aminium/Uronium (Oxyma-based) | COMU | High | A newer generation reagent with efficiency comparable to HATU and an improved safety profile as it does not contain potentially explosive benzotriazole moieties.[3] |
| Phosphonium (OBt-based) | PyBOP, BOP | Medium-High | Good general-purpose reagents, but less effective than OAt-based reagents for difficult couplings.[4] |
| Carbodiimides | DIC, DCC | Moderate | Cost-effective, with a low risk of racemization when used with an additive like HOBt.[5] Slower reaction times compared to uronium salts.[5] |
Q4: What is "double coupling" and when should I use it?
A4: Double coupling is the repetition of the coupling step with a fresh solution of activated amino acid and coupling reagents after the initial coupling reaction. This strategy is employed to drive the reaction to completion when incomplete coupling is suspected. It is particularly useful for sterically hindered residues or when synthesizing sequences prone to aggregation.[2][4]
Q5: Can peptide aggregation be a problem even with a relatively simple amino acid like Alanine?
A5: Yes, peptide aggregation can be a problem even with sequences containing simple amino acids like Alanine, especially in longer peptide chains.[1] Hydrophobic residues can contribute to the formation of inter- or intra-chain hydrogen bonds, leading to aggregation on the solid support, which hinders reagent accessibility.[1][6]
Q6: How can I mitigate peptide aggregation?
A6: Several strategies can help disrupt aggregation and improve synthesis efficiency:
-
Solvent Choice: Switching from DMF to N-Methyl-2-pyrrolidone (NMP) or using a mixture of solvents can improve solvation of the peptide chain.[1][7]
-
Chaotropic Salts: Adding chaotropic salts like LiCl to the solvent can help break up secondary structures.[1]
-
Elevated Temperature: Performing the coupling and deprotection steps at a higher temperature can help to disrupt hydrogen bonds and improve solvation.[6]
Key Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
This protocol outlines a common method for coupling this compound using a highly effective aminium salt-based coupling reagent.
Materials:
-
Resin with a free N-terminal amine
-
This compound (3-5 equivalents)
-
HATU (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (6-10 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Resin Preparation: Swell the resin in DMF or NMP for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation: In a separate vessel, dissolve this compound and HATU in a minimal amount of DMF. Add DIEA and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the pre-activated amino acid solution to the resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Washing: After the coupling reaction, drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[2]
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result is desired).[6]
Protocol 2: Kaiser Test for Free Primary Amines
The Kaiser test is a colorimetric method used to detect the presence of free primary amines on the resin, which is indicative of successful Fmoc deprotection.[1]
Reagents:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.
Procedure:
-
Place a small sample of resin beads in a small glass test tube.
-
Add 2-3 drops of Reagent A.
-
Add 2-3 drops of Reagent B.
-
Add 2-3 drops of Reagent C.
-
Heat the test tube at 110°C for 3-5 minutes.[1]
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Blue beads and/or blue solution: Positive result, indicating the presence of free primary amines (successful deprotection).
-
Yellow or colorless beads and solution: Negative result, indicating the absence of free primary amines (incomplete deprotection or complete coupling).[1]
Signaling Pathways and Experimental Workflows
Caption: General workflow for a single cycle in Solid-Phase Peptide Synthesis (SPPS).
References
Troubleshooting incomplete Fmoc deprotection of 13C labeled amino acids
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting issues related to incomplete N-α-Fmoc group removal during solid-phase peptide synthesis (SPPS), with a specific focus on peptides containing 13C labeled amino acids.
Frequently Asked Questions (FAQs)
Q1: Does the presence of a 13C isotope in an amino acid affect the efficiency of Fmoc deprotection?
A1: For amino acids labeled with 13C, the kinetic isotope effect (KIE) on the Fmoc deprotection reaction is generally considered negligible.[1] The atoms involved in the bond-breaking events of the β-elimination mechanism are on the Fmoc group itself, not the amino acid.[1] Therefore, standard deprotection protocols are typically sufficient, and the 13C label is not known to increase the propensity for side reactions.[1][2] While the isotopic labeling itself doesn't alter the chemical reactivity, it is crucial to ensure that the fundamental steps of the synthesis are optimal.[3]
Q2: What are the primary causes of incomplete Fmoc deprotection?
A2: Several factors can lead to incomplete Fmoc removal:
-
Peptide Sequence and Structure: Certain peptide sequences, especially those containing sterically hindered amino acids or sequences prone to aggregation (e.g., homo-oligomers of leucine or alanine), can physically prevent the deprotection reagent from accessing the Fmoc group.[4][5] The formation of secondary structures like β-sheets is a known cause of difficult deprotection.[4][5]
-
Suboptimal Reagents or Protocols: Degraded or impure reagents, such as the piperidine solution used for deprotection, can reduce efficiency.[4] Additionally, inadequate deprotection time or insufficient reagent concentration can result in incomplete removal of the Fmoc group.[1]
-
Poor Resin Swelling: Inadequate swelling of the solid support can limit the diffusion of reagents to the growing peptide chain.[6][7]
Q3: How can I detect incomplete Fmoc deprotection?
A3: Several methods can be used to detect and quantify the efficiency of Fmoc deprotection:
-
UV-Vis Spectrophotometry: The progress of the deprotection reaction can be monitored by measuring the UV absorbance of the dibenzofulvene-piperidine adduct, which is released upon Fmoc cleavage.[6] This adduct has a characteristic absorbance at approximately 301 nm, and its concentration can be calculated using the Beer-Lambert law (ε at 301 nm for the piperidine-dibenzofulvene adduct is approximately 7800 M⁻¹cm⁻¹).[6] Automated peptide synthesizers often use this method to extend deprotection times automatically until the reaction is complete.[8]
-
Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test to detect the presence of free primary amines.[4][6] A positive test (blue color) after the deprotection step indicates successful Fmoc removal.[4][6] However, a negative or weak result suggests incomplete deprotection. This test is not reliable for N-terminal proline residues, which give a brownish-red color.[4][8]
-
HPLC and Mass Spectrometry (LC-MS): After cleavage from the resin, the crude peptide can be analyzed by RP-HPLC.[6] Incomplete deprotection will lead to the formation of deletion sequences (peptides missing one or more amino acids), which can be identified as separate peaks.[4] Mass spectrometry is invaluable for confirming the identity of these byproducts, as well as any Fmoc-adducts (M+222 Da).[6]
Q4: What are the consequences of incomplete Fmoc deprotection?
A4: Incomplete Fmoc deprotection is a critical issue in SPPS. The primary consequence is the inability of the next amino acid to couple to the growing peptide chain. This results in the formation of deletion sequences, which are impurities that can be difficult to separate from the target peptide, leading to lower overall yield and purity of the final product.[4]
Troubleshooting Strategies
If you suspect incomplete Fmoc deprotection, follow this troubleshooting workflow:
Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for Fmoc deprotection reactions in solid-phase peptide synthesis.
| Parameter | Standard Conditions | Difficult Sequences | Notes |
| Deprotection Reagent | 20% (v/v) piperidine in DMF | 20-50% piperidine in DMF or NMP; or 2% DBU / 2% piperidine in DMF | NMP can be a better solvent for aggregated sequences. DBU is a stronger, non-nucleophilic base. |
| Deprotection Time | 1 x 1-3 min, then 1 x 10-15 min | 1 x 5 min, then 1 x 15-30 min, or longer | Monitor completion with UV if possible. |
| Number of Treatments | 2 | 2 or more | A second fresh application of the deprotection solution is standard. |
| Temperature | Room Temperature | Room Temperature or slightly elevated (e.g., 35-40°C) | Increased temperature can help disrupt secondary structures but may increase side reactions. |
| UV Monitoring Wavelength | ~301 nm | ~301 nm | For the dibenzofulvene-piperidine adduct. |
Experimental Protocols
Protocol 1: Standard Manual Fmoc Deprotection
This protocol describes a standard manual procedure for a 0.1 mmol synthesis scale.
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30-60 minutes.[7] After swelling, drain the solvent.
-
First Deprotection: Add 5 mL of 20% piperidine in DMF solution to the resin.
-
Agitation: Agitate the resin slurry gently for 1-3 minutes.[1]
-
Reagent Removal: Drain the deprotection solution.[1]
-
Second Deprotection: Add a fresh 5 mL aliquot of the 20% piperidine in DMF solution to the resin.
-
Agitation: Agitate the resin slurry for 10-15 minutes.[1]
-
Reagent Removal: Drain the deprotection solution. The completion of the reaction can be confirmed by measuring the UV absorbance of the drained solution at ~301 nm.[1][6]
-
Washing: Wash the resin thoroughly with DMF (5-7 times, 5 mL each) to completely remove residual piperidine and the dibenzofulvene-piperidine adduct.[1][6]
-
The resin is now ready for the coupling of the next Fmoc-protected amino acid.
Protocol 2: Qualitative Monitoring of Fmoc Deprotection (Kaiser Test)
This test confirms the presence of free primary amines after deprotection.
-
Sample Collection: Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.[4]
-
Prepare Reagents:
-
Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.[4]
-
Heat: Heat the test tube at 100°C for 5 minutes.[4]
-
Observe Color:
Protocol 3: Analysis of Deletion Sequences by HPLC-MS
This protocol is for analyzing the crude peptide product after cleavage from the resin.
-
Cleavage: Cleave a small, dried sample of the peptide-resin (5-10 mg) using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.[6][9]
-
Precipitation: Precipitate the cleaved peptide with cold diethyl ether.[6]
-
Pelleting and Drying: Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.[6]
-
Dissolution: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).[6]
-
Analysis: Analyze the sample by RP-HPLC. Look for the presence of the main product peak and any additional peaks that may represent deletion sequences. Confirm the identity of these byproducts with mass spectrometry.[6]
Visualization of Key Processes
Caption: Mechanism of Fmoc deprotection by piperidine.
Caption: Experimental workflow for a single cycle in Fmoc SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Peptide Cleavage with 13C Labeled Alanine
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the cleavage conditions of synthetic peptides, particularly those containing 13C labeled alanine.
Frequently Asked Questions (FAQs)
Q1: Does the presence of a 13C labeled alanine in my peptide sequence require a special cleavage protocol?
A1: Generally, no. The chemical properties of 13C labeled alanine are nearly identical to that of unlabeled alanine.[1][2] Therefore, standard cleavage protocols, typically using Trifluoroacetic Acid (TFA), are fully applicable. The 13C isotope does not interfere with the acid-lability of the resin linkage or the side-chain protecting groups.[2] The key to successful cleavage lies in optimizing the cocktail and conditions based on the overall peptide sequence and the protecting groups used, rather than the isotopic label itself.[3]
Q2: What are the most common issues encountered during the cleavage of synthetic peptides?
A2: The most frequent challenges during peptide cleavage include:
-
Low peptide yield: This can be due to incomplete cleavage from the resin or poor precipitation of the peptide.[4][5]
-
Side-chain modifications: Reactive carbocations generated during TFA cleavage can lead to unwanted modifications of sensitive amino acid residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[4]
-
Incomplete removal of protecting groups: Some protecting groups, particularly on Arginine (Arg), can be difficult to remove completely, requiring longer cleavage times or stronger acid conditions.[3][4]
-
Peptide solubility issues: After cleavage and precipitation, some peptides, especially hydrophobic ones, can be difficult to dissolve.[4][6]
Q3: What are scavengers and why are they essential in the cleavage cocktail?
A3: Scavengers are nucleophilic reagents added to the TFA cleavage cocktail to "trap" or quench the highly reactive carbocations that are generated from the removal of side-chain protecting groups and the resin linker.[4][7] Without scavengers, these carbocations can attack electron-rich amino acid side chains, leading to a variety of unwanted byproducts and a lower purity of the final peptide. The choice and combination of scavengers should be tailored to the specific amino acid composition of your peptide.[7]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the cleavage of your 13C labeled alanine-containing peptide.
Issue 1: Low Peptide Yield After Cleavage and Precipitation
| Possible Cause | Troubleshooting Steps |
| Incomplete cleavage from the resin | Extend the cleavage reaction time. For standard TFA cleavage, 2-4 hours is typical, but peptides with multiple arginines or other bulky protecting groups may require longer.[4][8] You can perform a small-scale test cleavage and analyze the resin-bound material to check for remaining peptide.[3] Consider re-cleaving the resin with a fresh cocktail.[5] |
| Poor peptide precipitation | Ensure the ether used for precipitation is ice-cold.[4] Increase the volume of cold ether used (typically 10 times the volume of the TFA filtrate).[9][10] If the peptide is very soluble in ether, try concentrating the TFA filtrate under a stream of nitrogen before adding it to the ether.[5] For hydrophobic peptides, keeping the ether/peptide mixture at 4°C for a few hours or overnight can improve precipitation.[5][9] |
| Peptide re-attachment to the resin | This can occur with C-terminal Tryptophan or Methionine residues.[11] Using a scavenger like ethanedithiol (EDT) in the cleavage cocktail can help minimize this.[11] |
Issue 2: Mass Spectrometry Analysis Shows Unexpected Masses (Side-Chain Modifications)
| Possible Cause | Troubleshooting Steps |
| Alkylation of Tryptophan (Trp) | The indole ring of Trp is susceptible to modification by carbocations. Use scavengers like triisopropylsilane (TIPS) or anisole in your cleavage cocktail.[9] |
| Oxidation of Methionine (Met) | The thioether side chain of Met can be oxidized. Cleaving under a nitrogen atmosphere can help.[11] Including a scavenger like thioanisole can also protect against oxidation. |
| Alkylation of Tyrosine (Tyr) | The phenolic ring of Tyr can be alkylated. Using scavengers like phenol or cresol is recommended. |
| Incomplete deprotection of Arginine (Arg) | Protecting groups like Pmc or Pbf on Arg can be difficult to remove.[4] Extend the cleavage time or consider a stronger acid cleavage protocol if necessary.[3] |
Issue 3: The Cleaved Peptide is Difficult to Dissolve
| Possible Cause | Troubleshooting Steps |
| Hydrophobic peptide or aggregation | After the final ether wash, try dissolving the peptide pellet in a mixture of water and an organic solvent like acetonitrile or isopropanol before lyophilization.[4] For very hydrophobic peptides, a small amount of DMSO or DMF can be used to aid dissolution before adding water for lyophilization.[4] Using trifluoroethanol (TFE) in the solvent can also help solubilize hydrophobic peptides.[6] |
| Residual scavengers or protecting groups | Ensure the peptide pellet is thoroughly washed with cold ether to remove cleavage scavengers.[9] |
Experimental Protocols
Protocol 1: Standard TFA Cleavage of a Peptide from Resin
This protocol is a general guideline and may need to be optimized based on the specific peptide sequence and resin.
-
Resin Preparation:
-
Cleavage Cocktail Preparation (Prepare Fresh):
-
In a fume hood, prepare the cleavage cocktail. A common cocktail is Reagent K: TFA/water/phenol/thioanisole/TIPS (82.5:5:5:5:2.5 v/v/v/v/v). For peptides without sensitive residues, a simpler cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) can be used.[10]
-
-
Cleavage Reaction:
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture through a sintered glass funnel into a clean collection tube.[10]
-
Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.[10]
-
In a separate centrifuge tube, add approximately 10 times the volume of the TFA filtrate of ice-cold diethyl ether.[10]
-
Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.[10]
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
-
Drying and Storage:
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Store the dried peptide at -20°C or lower.
-
Visualization of Workflows
Caption: A flowchart illustrating the main steps of peptide cleavage from the solid support resin and subsequent precipitation.
Caption: A decision-making diagram for troubleshooting low peptide yield during the cleavage process.
References
- 1. Peptides labelled with stable isotopes 13C or 15N. [innovagen.com]
- 2. benchchem.com [benchchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting of Cleavage Methods [sigmaaldrich.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. americanpeptidesociety.org [americanpeptidesociety.org]
How to resolve poor yield in solid-phase synthesis of 13C labeled peptides?
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering poor yields in the solid-phase synthesis of ¹³C labeled peptides.
Troubleshooting Guide: Resolving Poor Yield
Low yield in solid-phase peptide synthesis (SPPS) can arise from various factors throughout the synthesis process. This guide provides a systematic approach to identifying and resolving common issues, particularly when incorporating ¹³C labeled amino acids. While isotopic labeling itself does not inherently alter chemical reactivity, optimizing the fundamental steps of the synthesis is crucial for success.[1]
Problem 1: Low crude peptide yield with evidence of deletion sequences in Mass Spectrometry.
This issue often points towards incomplete Fmoc-deprotection or inefficient coupling reactions.
Initial Diagnosis:
-
Review Synthesis Records: Analyze your synthesis logs. Even minor, consistent incomplete couplings at each step can drastically reduce the overall yield of a long peptide.[2]
-
Perform a Kaiser Test: This qualitative colorimetric test detects free primary amines on the resin. It is essential for monitoring the completion of coupling reactions.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield with deletion sequences.
Problem 2: Low crude peptide yield with no significant deletion sequences, but the resin fails to swell and appears clumpy.
This is a strong indication of peptide aggregation on the solid support.
Initial Diagnosis:
-
Visual Inspection: Observe the resin during synthesis. A lack of swelling or clumping is a key sign of aggregation.
-
Difficult Sequences: Aggregation is more common in long peptides (over 12 amino acids) and those containing hydrophobic residues.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peptide aggregation.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor yield when synthesizing ¹³C labeled peptides?
A1: The most frequent causes for low yield in SPPS, including with isotopically labeled peptides, are:
-
Incomplete Fmoc Deprotection: Failure to completely remove the Fmoc protecting group from the N-terminus of the growing peptide chain prevents the next amino acid from coupling, leading to truncated sequences.[1]
-
Poor Coupling Efficiency: Even with successful deprotection, the incoming ¹³C labeled amino acid may not couple completely to the peptide chain. This can be due to steric hindrance, aggregation, or issues with reagent quality.[1]
-
Peptide Aggregation: The growing peptide chains can aggregate on the solid support, especially for hydrophobic or long sequences, which hinders reagent access to the reaction sites.[1]
-
Side Reactions: Undesirable chemical reactions can lead to the formation of byproducts, reducing the yield of the target peptide.
Q2: Does the ¹³C label itself affect the chemical reactions in SPPS?
A2: The isotopic labeling of an amino acid does not inherently alter its chemical reactivity.[1] However, it's crucial to ensure that the fundamental steps of the synthesis are optimized, as the cost of ¹³C labeled amino acids makes yield optimization particularly important.
Q3: How can I confirm if incomplete Fmoc deprotection is the cause of my low yield?
A3: A positive Kaiser test after the deprotection step should indicate the presence of free primary amines. If the test is negative or weak, deprotection is incomplete. To troubleshoot, you can:
-
Ensure your deprotection solution (e.g., 20% piperidine in DMF) is fresh.
-
Extend the deprotection time or perform a second deprotection step.[3]
Q4: My Kaiser test is positive after deprotection, but I still have low yield. What could be causing poor coupling efficiency?
A4: Several factors can lead to inefficient coupling:
-
Steric Hindrance: The growing peptide chain can fold or aggregate, physically blocking the coupling of the next amino acid.[1]
-
Reagent Quality and Activation: Ensure your coupling reagents (e.g., HBTU, HATU) and solvents are high quality and anhydrous. Pre-activating the amino acid can also improve efficiency.[1]
-
Insufficient Reagent Excess: Using a higher molar excess of the ¹³C labeled amino acid and coupling reagents can drive the reaction to completion.
-
Inadequate Reaction Time: Some couplings, especially with hindered amino acids, may require longer reaction times.
Q5: What strategies can I use to mitigate peptide aggregation?
A5: To disrupt aggregation and improve synthesis efficiency, consider the following:
-
Solvent Choice: Switch from DMF to N-Methyl-2-pyrrolidone (NMP) or use a solvent mixture.[1]
-
Chaotropic Salts: Adding salts like LiCl to the solvent can help break up secondary structures.[1]
-
Low-Loading Resin: Using a resin with a lower substitution level can increase the distance between peptide chains, reducing aggregation.
-
Elevated Temperature: Performing coupling and deprotection at a higher temperature can disrupt hydrogen bonds.[1]
Quantitative Data Tables
Table 1: Impact of Stepwise Coupling Efficiency on Overall Theoretical Yield
| Stepwise Efficiency per Cycle | Overall Theoretical Yield (20-mer peptide) | Overall Theoretical Yield (50-mer peptide) |
| 97.0% | 54.4% | 21.8% |
| 98.0% | 66.8% | 36.4% |
| 99.0% | 81.8% | 60.5% |
| 99.5% | 90.5% | 77.8% |
| Data adapted from BenchChem Technical Support Center.[2] |
Table 2: Comparison of Common Coupling Reagents in SPPS
| Coupling Reagent | Relative Speed | Racemization Risk | Notes |
| HBTU/HOBt | Fast | Low | A common and effective choice for most couplings. |
| HATU/HOAt | Very Fast | Very Low | Highly efficient, especially for difficult couplings. |
| DIC/HOBt | Moderate | Low | Cost-effective option. |
| PyBOP | Fast | Low | Good for hindered amino acids. |
| This table provides a qualitative comparison based on generally accepted principles in SPPS. |
Table 3: Recommended Equivalents of Reagents for Standard Coupling
| Reagent | Equivalents (relative to resin loading) |
| Fmoc-Amino Acid | 3 - 5 |
| Coupling Reagent (e.g., HBTU) | 2.9 - 4.9 |
| Base (e.g., DIPEA) | 6 - 10 |
| These are general recommendations and may need to be optimized for specific sequences. |
Experimental Protocols
Protocol 1: Kaiser Test for Free Primary Amines
Purpose: To qualitatively detect the presence of free primary amines on the resin, which indicates either successful deprotection or incomplete coupling.
Reagents:
-
Solution A: 6.5 mg of KCN diluted in 100 mL of pyridine.
-
Solution B: 1 g of ninhydrin in 20 mL of n-butanol.
-
Solution C: 40 g of phenol in 10 mL of n-butanol.
Procedure:
-
Place a small sample of resin (10-15 beads) into a small glass test tube.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.
-
Heat the test tube at 110°C for 5 minutes.[1]
-
Observe the color of the resin beads and the solution.
Interpretation of Results:
-
Blue beads and/or blue solution: Positive result, indicating the presence of free primary amines.
-
Yellow or colorless beads and solution: Negative result, indicating the absence of free primary amines (complete coupling).
Protocol 2: Standard Fmoc Deprotection
Purpose: To remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
Reagent:
-
20% (v/v) piperidine in N,N-dimethylformamide (DMF).
Procedure:
-
Wash the peptide-resin with DMF (3 times).
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture at room temperature for 5-10 minutes.
-
Drain the solution.
-
Add a fresh aliquot of 20% piperidine in DMF and agitate for another 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.
Protocol 3: Test Cleavage from Resin
Purpose: To cleave a small amount of peptide from the resin for analysis by mass spectrometry to diagnose issues with deprotection or coupling at specific steps.
Reagents:
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane - TIS). Caution: TFA is highly corrosive.
-
Cold diethyl ether.
Procedure:
-
Take a small sample of the dried peptide-resin (5-10 mg) and place it in a microcentrifuge tube.
-
Add 100-200 µL of the cleavage cocktail to the resin.
-
Allow the reaction to proceed at room temperature for 1-2 hours with occasional vortexing.
-
Add ~1 mL of cold diethyl ether to the tube to precipitate the cleaved peptide.
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold ether and centrifuge again.
-
Allow the peptide pellet to air dry.
-
Dissolve the crude peptide in an appropriate solvent (e.g., water/acetonitrile mixture with 0.1% TFA) and analyze by HPLC-MS.
Analysis: The HPLC-MS results will show the presence of the desired full-length peptide as well as any truncated or deletion sequences, providing crucial information for diagnosing synthesis problems.[1]
References
Identifying and removing impurities from Fmoc-Ala-OH-3-13C synthesized peptides
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and removing impurities encountered during the synthesis of peptides using Fmoc-Ala-OH-3-13C.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities associated with this compound peptide synthesis?
A1: Impurities can originate from the this compound raw material itself or arise during the solid-phase peptide synthesis (SPPS) process.
-
Raw Material Impurities:
-
Fmoc-β-Ala-OH and related impurities: These can form during the synthesis of the Fmoc-amino acid and lead to insertion mutants in the peptide chain.[1][2][3]
-
Dipeptide impurities (Fmoc-Ala-Ala-OH): The presence of dipeptides in the raw material can result in the insertion of an extra alanine residue.[1]
-
Free amino acid (H-Ala-OH): Can lead to deletion sequences if present.[1]
-
Acetic acid: A common contaminant that should be minimized.[1][4]
-
-
Synthesis-Related Impurities:
-
Deletion sequences: Occur due to incomplete Fmoc deprotection or inefficient coupling, resulting in the absence of an amino acid.[4][5][6][7]
-
Truncation sequences: Peptides that are prematurely terminated during synthesis.[4]
-
Incompletely deprotected sequences: Side-chain protecting groups that are not fully removed during the final cleavage step.[4][5]
-
Side-reaction products: These can include oxidation, especially of residues like Met, Trp, or Cys, and aspartimide formation in sequences containing aspartic acid.[3][4][6][7]
-
Diastereomers: Racemization of amino acid residues can occur during Fmoc deprotection.[5]
-
Q2: How can I identify the impurities in my synthesized peptide?
A2: The most effective methods for identifying peptide impurities are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS), often used in combination (LC-MS).[8][9][10]
-
RP-HPLC: Separates peptides based on their hydrophobicity, allowing for the quantification of purity by comparing the area of the main peak to the total area of all peaks.[9]
-
Mass Spectrometry (MS): Provides the mass-to-charge ratio of the peptides, enabling the identification of impurities by their mass difference from the target peptide.[8][9] High-resolution mass spectrometry (HRMS) can provide highly accurate mass data for confident impurity identification.[10]
Q3: What are the primary strategies for removing impurities from my final peptide product?
A3: The most common and effective method for purifying synthetic peptides is preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[11][12] Other techniques like solid-phase extraction (SPE) can also be employed for sample cleanup and purification.[11]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| Mass spectrometry shows a peak corresponding to the target peptide minus an alanine residue. | Incomplete Fmoc deprotection of the preceding amino acid or inefficient coupling of this compound.[4][7][13][14] | - Optimize Deprotection: Extend the deprotection time or perform a double deprotection step. Consider using a stronger deprotection agent like DBU in combination with piperidine for difficult sequences.[13] - Improve Coupling: Ensure your coupling reagents (e.g., HBTU, HATU) are fresh and anhydrous. Increase the coupling time or perform a double coupling for the alanine residue.[14] |
| Mass spectrometry reveals a peak with a mass corresponding to the target peptide plus an additional alanine residue. | Presence of Fmoc-Ala-Ala-OH dipeptide impurity in the this compound raw material.[1][15] | - Source High-Purity Reagents: Use this compound with a low dipeptide content. Always check the certificate of analysis. - Purify Raw Material: If necessary, purify the Fmoc-amino acid raw material before use.[16] |
| Multiple, difficult-to-separate peaks are observed on the HPLC chromatogram. | Peptide aggregation during synthesis.[4][13][14] | - Modify Synthesis Conditions: Switch from DMF to NMP as the solvent or use a solvent mixture. Adding chaotropic salts like LiCl can help disrupt secondary structures.[14] - Microwave-Assisted Synthesis: Employing microwave energy can help reduce aggregation and improve synthesis efficiency.[13] |
| Mass spectrometry shows peaks corresponding to the target peptide with modifications (e.g., +16 Da). | Oxidation of susceptible amino acid residues (e.g., Met, Trp, Cys) during synthesis or cleavage.[4][6] | - Use Scavengers: Ensure an adequate amount of scavengers (e.g., TIS, EDT) is used in the cleavage cocktail to protect susceptible residues.[17] - Degas Solvents: Use degassed solvents to minimize oxidation. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound Raw Material by HPLC
Objective: To determine the purity of the this compound raw material before its use in peptide synthesis.
Materials:
-
This compound sample
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a 50:50 mixture of ACN and water to a final concentration of 1 mg/mL.[1]
-
-
HPLC Conditions:
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
-
Analysis:
-
Inject the prepared sample.
-
Integrate the peaks in the resulting chromatogram. Purity is calculated as the percentage of the main peak area relative to the total peak area.[1]
-
Identify potential impurity peaks by comparing retention times with known standards if available, or by collecting fractions for mass spectrometry analysis.
-
Protocol 2: General Solid-Phase Peptide Synthesis (SPPS) Cycle
Objective: To outline the fundamental steps for the incorporation of an Fmoc-protected amino acid into a growing peptide chain on a solid support.
Materials:
-
Peptide-resin
-
Fmoc-protected amino acid (e.g., this compound)
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM
-
Washing solution: DMF
Procedure:
-
Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[13]
-
Fmoc Deprotection:
-
Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid, coupling reagent, and base in DMF to pre-activate the amino acid.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours, or until the coupling reaction is complete (as determined by a ninhydrin test).
-
Drain the coupling solution and wash the resin with DMF.
-
-
Repeat: Repeat steps 2 and 3 for each amino acid to be incorporated into the peptide sequence.
Protocol 3: Peptide Cleavage from the Resin and Deprotection
Objective: To cleave the synthesized peptide from the solid support and remove side-chain protecting groups.
Materials:
-
Peptide-resin (dried)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.
-
Cleavage:
-
Add the cleavage cocktail to the dried peptide-resin.
-
Agitate the mixture at room temperature for 2-3 hours.[18]
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
-
Isolation:
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold ether and centrifuge again.[14]
-
Allow the peptide pellet to air dry to remove residual ether.
-
-
Analysis: Dissolve the crude peptide in an appropriate solvent (e.g., water/acetonitrile mixture with 0.1% TFA) and analyze by HPLC-MS to determine purity and confirm the mass.[14]
Visualizations
Caption: Solid-Phase Peptide Synthesis (SPPS) and Cleavage Workflow.
Caption: Impurity Identification Workflow using LC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 7. mdpi.com [mdpi.com]
- 8. lcms.cz [lcms.cz]
- 9. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Identification and accurate quantification of structurally related peptide impurities in synthetic human C-peptide by liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 16. ajpamc.com [ajpamc.com]
- 17. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 18. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
Technical Support Center: Enhancing NMR Signal for Peptides Labeled with Fmoc-Ala-OH-3-13C
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you enhance the Nuclear Magnetic Resonance (NMR) signal for peptides labeled with Fmoc-Ala-OH-3-13C.
Frequently Asked Questions (FAQs)
Q1: Why is the signal in my 13C NMR spectrum for a peptide labeled with this compound weak?
A1: Several factors can contribute to weak 13C NMR signals. The inherent sensitivity of 13C NMR is lower than that of 1H NMR due to the lower natural abundance of the 13C isotope (about 1.1%) and its smaller gyromagnetic ratio.[1] Even with isotopic labeling, issues such as low sample concentration, improper sample preparation, and suboptimal NMR acquisition parameters can lead to poor signal intensity.[2]
Q2: What is the recommended sample concentration for a peptide labeled with this compound for NMR analysis?
A2: For peptide samples, a higher concentration generally yields better NMR data, as the signal is directly proportional to the concentration.[3] It is recommended to use a sample concentration in the range of 0.5-2 mM.[4] For smaller peptides, concentrations of 2-5 mM may be achievable and beneficial.[3]
Q3: How can I improve the signal-to-noise ratio if I have a limited amount of my labeled peptide?
A3: If your sample quantity is limited, you can employ several strategies to improve the signal-to-noise ratio:
-
Specialized NMR Tubes: Use of specialized NMR tubes, such as Shigemi tubes, can achieve the necessary sample height with a smaller volume (e.g., 250 µL), effectively increasing the concentration.[2]
-
Cryo-probes: Modern high-field spectrometers equipped with cryo-probes can significantly enhance sensitivity, making it possible to record 13C spectra even at natural abundance for peptides up to 40 residues.[3]
-
Signal Averaging: Increasing the number of scans during data acquisition will improve the signal-to-noise ratio, which scales with the square root of the number of scans.[1]
Q4: Can the choice of solvent affect the NMR signal intensity?
A4: Yes, the solvent can impact signal intensity. While the primary purpose of a deuterated solvent is to provide a lock signal, a highly viscous solution can lead to broader spectral lines, which reduces the peak height and apparent signal intensity.[2] Ensure your labeled peptide is fully dissolved and the solution is not overly viscous.[2]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving poor signal intensity in your 13C NMR experiments with this compound labeled peptides.
Guide 1: Initial Checks and Sample Preparation
If you are observing weak or no signals, begin with these fundamental checks.
| Question | Possible Cause | Recommended Action | Citation |
| Is the sample concentration sufficient? | The sample is too dilute. | Increase the analyte concentration. For a given amount of sample, use the minimum amount of solvent required to achieve the necessary sample height in the NMR tube (typically ~4 cm, which is about 0.5 mL for a standard 5 mm tube). | [2] |
| Is the sample properly prepared? | The presence of solid particles can degrade the magnetic field homogeneity, leading to broad lines and poor signal. | Filter the sample through a glass wool plug in a Pasteur pipette into a clean NMR tube to remove any suspended solids. Use clean, dry NMR tubes and caps. | [2] |
| Is the correct sample volume being used? | Insufficient sample volume can lead to poor shimming, resulting in distorted and broad peaks. | Ensure the sample height is at least 4-5 cm from the bottom of the NMR tube. | [2] |
| Is the sample free of paramagnetic impurities? | Paramagnetic impurities, such as dissolved oxygen or metal ions, can cause significant line broadening and signal loss. | Degas the sample by bubbling an inert gas like nitrogen or argon through the NMR tube. Avoid contact with metal spatulas that could introduce paramagnetic ions. | [5] |
Guide 2: Optimizing NMR Acquisition Parameters
Fine-tuning your acquisition parameters can significantly enhance your signal.
| Parameter | Recommendation for 13C NMR | Rationale | Citation |
| Pulse Angle (Flip Angle) | Use a shorter pulse width (e.g., 30°-45°) instead of a 90° pulse. | A shorter pulse angle allows for a shorter relaxation delay (D1), enabling more scans in a given time, which is particularly beneficial for quaternary carbons and carbons with long T1 relaxation times. | [6][7] |
| Relaxation Delay (D1) | Use a shorter relaxation delay when using a smaller flip angle. | This allows for a faster repetition of scans, increasing the number of transients collected in a shorter period. | [2] |
| Number of Scans (NS) | Increase the number of scans. | The signal-to-noise ratio increases with the square root of the number of scans. | [1] |
| Proton Decoupling | Ensure efficient proton decoupling is applied during 13C acquisition. | This collapses the 13C-1H couplings into single sharp lines, significantly improving the signal-to-noise ratio. | [8] |
Guide 3: Advanced Signal Enhancement Techniques
For particularly challenging samples, consider these advanced methods.
| Technique | Description | Expected Signal Enhancement | Citation |
| Dynamic Nuclear Polarization (DNP) | Polarization is transferred from electron spins to nuclear spins by microwave irradiation at low temperatures.[9] | Can enhance NMR signals by one to two orders of magnitude. | [10] |
| Paramagnetic Relaxation Enhancement (PRE) | A paramagnetic label is introduced into the sample, which can increase nuclear relaxation rates, allowing for faster data acquisition.[11] | Can significantly reduce the required experimental time by shortening T1 relaxation times. | [12] |
| Cross-Polarization (CP) | In solid-state NMR, magnetization is transferred from abundant spins (like 1H) to rare spins (like 13C). | Produces more 13C NMR signal per scan because 1H atoms have a larger magnetic moment. | [8] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with this compound
This protocol outlines the general steps for incorporating 13C-labeled alanine into a peptide sequence using Fmoc-based SPPS.[13]
-
Resin Preparation: Swell the appropriate resin (e.g., Wang or Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid by treating it with a 20% solution of piperidine in DMF. Wash the resin thoroughly with DMF.[13]
-
Amino Acid Coupling:
-
Activate the this compound by dissolving it with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed until completion, which can be monitored using a Kaiser test.
-
Wash the resin with DMF to remove excess reagents.[13]
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid, water, and scavengers) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold ether and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Sample Preparation for NMR: Dissolve the purified, 13C-labeled peptide in a suitable deuterated solvent for NMR analysis.[13]
Protocol 2: Enhancing 13C NMR Signal using a Paramagnetic Relaxation Agent
This protocol describes how to use a paramagnetic relaxation agent, such as Cr(acac)3, to shorten relaxation delays and acquire more scans in a shorter time.[2]
-
Sample Preparation: Prepare your 13C-labeled peptide sample as you normally would for NMR analysis.
-
Prepare a Stock Solution: Prepare a stock solution of a paramagnetic relaxation agent like chromium(III) acetylacetonate (Cr(acac)3) in the same deuterated solvent. A typical concentration is around 0.1 M.
-
Add the Relaxation Agent: Add a small aliquot of the Cr(acac)3 stock solution to your NMR sample. The final concentration of the relaxation agent should be in the millimolar range.
-
Acquire the 13C NMR Spectrum: You can now use a much shorter relaxation delay (D1) due to the shortened T1 values, allowing for more scans in a shorter period.[2]
Visualizations
Caption: A step-by-step workflow for troubleshooting poor 13C NMR signal.
Caption: Workflow for Fmoc-based SPPS incorporating 13C-labeled alanine.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 8. Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dynamic Nuclear Polarization | Solid State NMR | Bruker [bruker.com]
- 10. Dynamic Nuclear Polarization (DNP) – National Resource for Advanced NMR Technology [nmrprobe.org]
- 11. Practical Aspects of Paramagnetic Relaxation Enhancement in Biological Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of paramagnetic systems to speed-up NMR data acquisition and for structural and dynamic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Mass Spectrometry Analysis of 13C Labeled Peptides
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the mass spectrometry analysis of 13C labeled peptides.
Frequently Asked Questions (FAQs)
Q1: What is the acceptable labeling efficiency for quantitative experiments with 13C labeled peptides?
For reliable quantitative analysis, a labeling efficiency of greater than 95% is recommended.[1] Incomplete labeling can lead to an underestimation of protein synthesis and turnover rates by skewing the heavy-to-light (H/L) ratios.[1]
Q2: I observe unexpected peaks in my mass spectrum. What are the possible sources?
Unexpected peaks can arise from several sources:
-
Metabolic Conversion: Labeled amino acids can be metabolically converted into other amino acids. A common example is the conversion of heavy arginine to heavy proline.
-
Chemical Modifications: Peptides can undergo chemical modifications during sample preparation or analysis, such as oxidation, deamidation, or carbamylation.
-
Contaminants: The presence of contaminants like polymers (e.g., polyethylene glycol), plasticizers, or detergents can introduce extraneous peaks.[2]
Q3: My heavy and light labeled peptides are not co-eluting. What could be the cause?
While 13C-labeled peptides are chemically identical to their unlabeled counterparts, slight chromatographic shifts can occasionally occur, especially with high-efficiency chromatography systems. Potential causes include differences in the stereoisomers of the amino acids used in peptide synthesis or the presence of post-translational modifications on the endogenous peptide that are not present on the synthetic labeled peptide.
Q4: How do matrix effects impact the quantification of 13C labeled peptides?
Matrix effects, caused by co-eluting compounds from the sample matrix, can suppress or enhance the ionization of the target analyte. This can lead to inaccurate quantification if the analyte and the internal standard are affected differently. Using a 13C-labeled internal standard that co-elutes with the analyte is the best way to compensate for these effects.[3]
Troubleshooting Guides
Issue 1: Low or No Signal Intensity for 13C Labeled Peptides
Symptoms:
-
Weak or undetectable peaks for your labeled peptide.
-
Poor signal-to-noise ratio.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Low Peptide Concentration | Ensure your sample is appropriately concentrated. If it's too dilute, you may not achieve a strong enough signal. |
| Inefficient Ionization | Experiment with different ionization methods (e.g., ESI, MALDI) and optimize ion source parameters such as temperature, gas flows, and capillary voltage.[3] |
| Sample Contamination | High salt concentrations, detergents, and polymers can suppress ionization.[4] Implement rigorous sample clean-up procedures and use high-purity reagents.[2][5] |
| Incomplete Protein Digestion | If analyzing peptides from a protein digest, ensure complete enzymatic digestion to maximize the yield of target peptides. Optimize the protein-to-trypsin ratio and digestion time. |
| Suboptimal Mass Spectrometer Settings | Regularly tune and calibrate your mass spectrometer. Verify that the correct mass range and scan parameters are being used. |
Issue 2: Inaccurate Quantification and Ratios
Symptoms:
-
Inconsistent heavy-to-light (H/L) ratios between replicates.
-
Quantification results do not align with expected biological changes.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Incomplete Labeling | Assess the labeling efficiency. If below 95%, extend the labeling time or ensure an adequate supply of the labeled amino acid in the culture medium. |
| Metabolic Conversion of Labeled Amino Acids | A common issue is the conversion of labeled arginine to proline. Supplementing the SILAC medium with unlabeled L-proline (e.g., 200 mg/L) can suppress this conversion.[6] |
| Co-elution with Interfering Compounds | Optimize the liquid chromatography gradient to improve the separation of your target peptides from interfering species.[7] |
| Matrix Effects | Use a stable isotope-labeled internal standard that co-elutes with the analyte to normalize for variations in ionization efficiency.[3] |
| Incorrect Data Analysis Parameters | Ensure that the software parameters for peak integration and quantification are set correctly. Verify the mass tolerance and the correct identification of light and heavy isotopic peaks. |
Issue 3: Unexpected Mass Shifts and Modifications
Symptoms:
-
Observed mass of the peptide does not match the theoretical mass.
-
Presence of unexpected isotopic patterns.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Chemical Modifications | Certain amino acid residues are prone to chemical modifications during sample handling. For example, methionine can be oxidized, and asparagine and glutamine can be deamidated. Use high-resolution mass spectrometry to identify the specific mass shift and tandem MS (MS/MS) to pinpoint the modification site. |
| Contamination | Contaminants can adduct to peptides, causing mass shifts. Maintain a clean workspace and use high-purity solvents and reagents to minimize contamination.[5] |
| Incorrect Isotope Peak Assignment | In cases of low resolution or high noise, the monoisotopic peak may be misidentified. Use software that can accurately model and fit the isotopic distribution to confirm the correct monoisotopic mass. |
Table of Common Chemical Modifications and their Mass Shifts:
| Modification | Monoisotopic Mass Change (Da) | Average Mass Change (Da) |
| Acetylation | +42.01056 | +42.0367 |
| Carbamidomethylation (Cys) | +57.02146 | +57.0513 |
| Deamidation (Asn, Gln) | +0.98402 | +0.9848 |
| Oxidation (Met, Trp) | +15.99491 | +15.9994 |
| Phosphorylation (Ser, Thr, Tyr) | +79.96633 | +79.9799 |
| Guanidination (Lys) | +42.0218 | +42.041 |
| Dimethylation | +28.0313 | +28.0538 |
Experimental Protocols
Protocol 1: General Workflow for SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)
This protocol outlines the key steps for a typical SILAC experiment.
1. Adaptation Phase:
-
Culture two populations of cells in parallel.
-
One population is grown in "light" SILAC medium containing natural abundance amino acids (e.g., Arginine and Lysine).
-
The other population is grown in "heavy" SILAC medium containing 13C-labeled amino acids (e.g., 13C6-Arginine and 13C6-Lysine).
-
Cells should be cultured for at least five passages to ensure complete incorporation of the labeled amino acids.[8]
2. Experimental Phase:
-
Once labeling is complete, apply the experimental treatment or stimulus to the "heavy" labeled cell population, while the "light" population serves as the control.
3. Sample Preparation:
-
Harvest both cell populations and combine them in a 1:1 ratio based on cell count or total protein concentration.
-
Lyse the combined cells and extract the proteins.
-
Perform in-solution tryptic digestion of the protein mixture (see Protocol 2).
4. LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using a high-resolution mass spectrometer coupled with liquid chromatography.
-
The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the 13C labeling.
5. Data Analysis:
-
Use specialized software to identify the peptides and quantify the relative abundance of each protein by comparing the signal intensities of the heavy and light peptide pairs.
Protocol 2: In-Solution Tryptic Digestion
This protocol provides a general procedure for digesting protein samples into peptides for mass spectrometry analysis.[2][9]
Materials:
-
Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0
-
Reducing Agent: 10 mM Dithiothreitol (DTT) in Digestion Buffer (prepare fresh)
-
Alkylating Agent: 55 mM Iodoacetamide (IAM) in Digestion Buffer (prepare fresh, protect from light)
-
Sequencing-grade modified Trypsin
-
Quenching Solution: 1% Formic Acid
Procedure:
-
Denaturation and Reduction:
-
Resuspend the protein pellet in Digestion Buffer.
-
Add DTT to a final concentration of 10 mM.
-
Incubate at 60°C for 30 minutes.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add IAM to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Digestion:
-
Add trypsin at a 1:50 to 1:100 (trypsin:protein) ratio by weight.
-
Incubate at 37°C overnight.
-
-
Quenching:
-
Add Formic Acid to a final concentration of 0.5% to stop the digestion.
-
-
Desalting:
-
Desalt the peptide mixture using a C18 StageTip or equivalent to remove salts and other contaminants before LC-MS/MS analysis.
-
Protocol 3: Minimizing Sample Contamination
Contamination is a major source of error in mass spectrometry. Following these best practices can help ensure high-quality data.[4][5]
Workspace and Handling:
-
Work in a clean, dust-free environment, preferably in a laminar flow hood.
-
Always wear powder-free nitrile gloves and change them frequently.
-
Avoid using plasticware that can leach plasticizers; use polypropylene tubes when possible.[2]
-
Use dedicated glassware for mass spectrometry sample preparation that has not been washed with detergents.[10]
Reagents and Solvents:
-
Use high-purity, HPLC-grade or LC-MS grade solvents and reagents.
-
Prepare fresh solutions and buffers.
-
Avoid using communal lab chemicals, which can be a source of keratin contamination.[4]
Sample Preparation Checklist:
-
Use new, clean pipette tips for each sample.
-
Keep sample tubes capped whenever possible.
-
Run blank samples (containing only the mobile phase) between experimental samples to check for carryover and system contamination.
Visualizing Troubleshooting Logic
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 3. benchchem.com [benchchem.com]
- 4. Overview of SILAC Technology for Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]
- 5. uthsc.edu [uthsc.edu]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organomation.com [organomation.com]
- 10. genscript.com [genscript.com]
Best practices for storage and handling of Fmoc-Ala-OH-3-13C to maintain purity
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Fmoc-Ala-OH-3-13C to maintain its purity and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term storage, it is recommended to store this compound tightly sealed at 2-8°C.[1][2] Some sources suggest even lower temperatures of -20°C for extended periods.[3][4][5] For short-term storage, such as during routine laboratory use, room temperature is acceptable for brief periods.[3][6] The key is to protect the compound from moisture and light.[3]
Q2: Why is it important to allow the container to warm to room temperature before opening?
A2: When a refrigerated container is opened in a warmer, more humid environment, condensation can form on the cold product.[3] Moisture can reduce the long-term stability of the Fmoc-amino acid.[3] Allowing the container to equilibrate to room temperature in a desiccator before opening minimizes this risk.[3]
Q3: Is this compound considered a hazardous material?
A3: this compound is not classified as a hazardous substance.[7] The 13C isotope is a stable, non-radioactive isotope, so no special radiological precautions are necessary for its handling or disposal.[7] However, standard laboratory hygiene and safety practices should always be followed.[8]
Q4: What are the common impurities found in Fmoc-Ala-OH and how can they affect my synthesis?
A4: Common impurities include Fmoc-β-Ala-OH, dipeptides (Fmoc-Ala-Ala-OH), the free amino acid (H-Ala-OH), and acetic acid.[9][10] These impurities can lead to the insertion of incorrect amino acids or termination of the peptide chain during solid-phase peptide synthesis (SPPS), complicating purification and impacting the final peptide's purity and yield.[9][11]
Q5: How does the isotopic labeling of this compound affect its chemical reactivity?
A5: The isotopic labeling with 13C does not inherently alter the chemical reactivity of the molecule.[12][13] It can be seamlessly integrated into standard peptide synthesis workflows.[13] The primary difference is the increased molecular weight, which allows for its use as a tracer in mass spectrometry and NMR studies.[13]
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution |
| Low peptide yield after synthesis | Incomplete Fmoc deprotection or poor coupling efficiency.[12] Peptide aggregation can also hinder reactions.[12] | - Confirm complete deprotection using a ninhydrin (Kaiser) test.[12] - Extend reaction times or perform a second deprotection/coupling step.[14] - Consider switching to a different solvent like N-Methyl-2-pyrrolidone (NMP) or adding chaotropic salts to disrupt aggregation.[12] |
| Mass spectrometry shows unexpected peptide masses | Presence of impurities in the this compound raw material, such as dipeptides (+57 Da for Ala) or β-alanine insertion.[9] | - Analyze the purity of the starting material using HPLC-MS.[9][11] - If impurities are detected, purify the Fmoc-amino acid or obtain a higher purity batch. |
| HPLC analysis of the crude peptide shows multiple peaks | Chain termination caused by impurities like acetic acid in the Fmoc-amino acid.[10] | - Use high-purity solvents and reagents for synthesis. - When purchasing Fmoc-amino acids, specify a low acetate content.[9] |
Quantitative Data Summary
The following table summarizes key quantitative data for Fmoc-Ala-OH and its 13C-labeled analogue.
| Property | Fmoc-Ala-OH | This compound | Unit |
| Molecular Formula | C18H17NO4 | C17¹³CH17NO4 | |
| Molecular Weight | 311.33 | 312.33 (approx.) | g/mol |
| Typical HPLC Purity | ≥ 99.0 | ≥ 99.0 | % |
| Typical Enantiomeric Purity | ≥ 99.8 | ≥ 99.8 | % |
| Isotopic Purity | Not Applicable | ≥ 99 atom % ¹³C | % |
| Melting Point | 147-153 | 147-153 | °C |
| Optical Activity ([α]20/D) | -18° (c = 1 in DMF) | -18° (c = 1 in DMF) |
Note: The exact molecular weight of this compound may vary slightly based on the specific isotopic enrichment.
Experimental Protocols
HPLC Purity Analysis of this compound
Objective: To determine the purity of this compound and identify any potential impurities.[11]
Materials and Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Sample Solvent: Acetonitrile/Water (50:50, v/v)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the sample in the sample solvent to a final concentration of approximately 1 mg/mL.[9][11]
-
HPLC Conditions:
-
Set the flow rate to 1.0 mL/min.
-
Use a gradient elution, for example: 30-100% Mobile Phase B over 20 minutes.
-
Set the UV detection wavelength to 265 nm or 301 nm.
-
-
Analysis: Inject the prepared sample into the HPLC system. The purity is determined by calculating the percentage of the main peak area relative to the total peak area in the chromatogram.[9][11]
Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound 99 atom % 13C | 201489-21-6 [sigmaaldrich.com]
- 3. peptide.com [peptide.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
Verifying Isotopic Incorporation: A Comparative Guide to Confirming Fmoc-Ala-OH-3-13C in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the precise incorporation of isotopically labeled amino acids is critical for a multitude of applications, from quantitative proteomics to structural biology. This guide provides a comprehensive comparison of analytical techniques to definitively confirm the successful incorporation of Fmoc-Ala-OH-3-13C into a peptide sequence, complete with experimental protocols and data interpretation.
The use of stable isotope-labeled peptides as internal standards for quantitative mass spectrometry (MS) and as probes in nuclear magnetic resonance (NMR) studies is a cornerstone of modern biomedical research.[1] this compound, with its three carbon-13 atoms, offers a distinct mass shift and unique NMR signature, making it a valuable tool for these applications. However, the successful synthesis and subsequent application of these peptides hinge on the unambiguous verification of the isotope's incorporation. This guide compares the primary analytical methods for this purpose: Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy, with a discussion of the classical Edman degradation technique.
Comparative Analysis of Analytical Methods
The choice of analytical method depends on the specific experimental needs, available instrumentation, and the level of detail required. Mass spectrometry provides a rapid and sensitive confirmation of the mass shift, while NMR spectroscopy offers detailed structural information and localization of the isotopic label.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Edman Degradation |
| Primary Output | Mass-to-charge (m/z) ratio | Chemical shifts, coupling constants | Sequential amino acid identification |
| Confirmation Principle | Detection of a +3 Da mass shift compared to the unlabeled peptide.[1] | Direct detection of 13C nuclei and their specific chemical shifts. | Identification of the labeled amino acid at a specific cycle. |
| Sensitivity | High (picomole to femtomole) | Moderate to Low (micromole to nanomole) | Moderate (picomole) |
| Resolution | High mass resolution | High structural resolution | Single amino acid resolution |
| Quantitative Capability | Relative and absolute quantification (e.g., AQUA) | Can be quantitative with proper controls and long acquisition times.[2] | Primarily qualitative for sequencing, though quantitative approaches exist.[3] |
| Structural Information | Limited to fragmentation patterns (MS/MS) | Detailed 3D structure and dynamics | N-terminal sequence |
| Sample Preparation | Relatively simple desalting and solubilization. | Requires dissolution in deuterated solvents; can be more complex.[1] | Immobilization on a solid support. |
| Throughput | High | Low | Low to Medium |
Experimental Protocols and Data Interpretation
Mass Spectrometry (MS)
Mass spectrometry is the most common and direct method to confirm the incorporation of this compound. The key is to observe the expected mass increase in the final peptide.
Experimental Protocol:
-
Sample Preparation: Following solid-phase peptide synthesis (SPPS) and purification by reverse-phase high-performance liquid chromatography (RP-HPLC), the purified peptide is lyophilized. The peptide is then dissolved in a suitable solvent for MS analysis, typically a mixture of water and acetonitrile with 0.1% formic acid.[4]
-
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, is recommended for accurate mass measurement.[5]
-
Data Acquisition: The sample is introduced into the mass spectrometer via electrospray ionization (ESI) or matrix-assisted laser desorption ionization (MALDI). A full scan MS spectrum is acquired.
-
Data Analysis: The theoretical mass of the peptide with and without the 13C-labeled alanine is calculated. The experimental mass spectrum is then examined for a peak corresponding to the theoretical mass of the labeled peptide. Successful incorporation will result in a mass increase of 3 Daltons compared to the unlabeled peptide.[1]
Tandem Mass Spectrometry (MS/MS) for Localization:
To confirm the position of the 13C-labeled alanine within the peptide sequence, tandem mass spectrometry (MS/MS) can be employed.[6]
-
Data Acquisition: The precursor ion corresponding to the labeled peptide is isolated and fragmented using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[7]
-
Data Analysis: The resulting fragment ions (b- and y-ions) are analyzed. The mass shift of +3 Da will be observed in the fragment ions that contain the labeled alanine residue, thus pinpointing its location in the sequence.
Caption: Workflow for confirming 13C incorporation via mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unambiguous confirmation of the 13C incorporation and offers detailed structural insights.
Experimental Protocol:
-
Sample Preparation: The purified and lyophilized peptide is dissolved in a suitable deuterated solvent (e.g., D2O, DMSO-d6).[1] The concentration should be high enough to obtain a good signal-to-noise ratio, typically in the millimolar range.
-
Instrumentation: A high-field NMR spectrometer equipped with a cryoprobe is ideal for sensitivity.
-
Data Acquisition:
-
Data Analysis:
-
1D 13C NMR: The presence of signals in the 13C spectrum at the characteristic chemical shifts for the alpha, beta, and carbonyl carbons of alanine confirms incorporation.[1]
-
2D 1H-13C HSQC: The HSQC spectrum will show a correlation peak between the 13C and the alpha and beta protons of the labeled alanine, providing definitive evidence of its presence and specific location.
-
Caption: Workflow for confirming 13C incorporation via NMR spectroscopy.
Edman Degradation
While primarily a sequencing technique, Edman degradation can be adapted to confirm the position of the labeled amino acid.
Experimental Protocol:
-
Sample Preparation: The purified peptide is immobilized on a solid support.
-
Sequencing Cycles: The peptide undergoes sequential cycles of Edman degradation, where the N-terminal amino acid is cleaved and identified in each cycle.[10]
-
Analysis of Cleaved Residues: The cleaved phenylthiohydantoin (PTH)-amino acid derivative from each cycle is analyzed, typically by HPLC.
-
Data Analysis: When the cycle corresponding to the position of the alanine is reached, the collected PTH-derivative can be analyzed by mass spectrometry. The detection of the PTH-Ala derivative with a +3 Da mass shift confirms the incorporation at that specific position.
Caption: Workflow for confirming 13C incorporation via Edman degradation.
Conclusion
Confirming the successful incorporation of this compound is a critical quality control step in the synthesis of isotopically labeled peptides. Mass spectrometry offers a rapid, sensitive, and high-throughput method for verifying the expected mass shift. For more detailed structural confirmation and localization, NMR spectroscopy, particularly 2D HSQC, provides definitive evidence. While less common for this specific application, Edman degradation can be a useful tool for confirming the position of the labeled residue within the sequence. The choice of method will ultimately be guided by the specific research question, available resources, and the desired level of analytical detail. By employing the appropriate analytical strategy, researchers can proceed with confidence in the integrity of their isotopically labeled peptides for downstream applications in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]
- 3. Can Edman degradation be used for quantification? Isotope-dilution liquid chromatography-electrospray ionization tandem mass spectrometry and the long-term stability of 20 phenylthiohydantoin-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Analysis of Isotopic Labeling in Peptide Fragments by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Analysis of Isotopic Labeling in Peptide Fragments by Tandem Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Protein Sequencing of Edman Degradation - Creative Proteomics Blog [creative-proteomics.com]
Verifying 13C Isotopic Enrichment in Labeled Peptides: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals leveraging 13C-labeled peptides, accurate verification of isotopic enrichment is paramount for the integrity of quantitative proteomics and metabolic flux analysis. This guide provides a comprehensive comparison of the primary analytical methods used for this purpose: Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. We present a detailed overview of their principles, performance, and experimental protocols, supported by quantitative data to aid in selecting the most appropriate technique for your research needs.
The use of stable isotope-labeled peptides, particularly with 13C, is a cornerstone of modern quantitative proteomics.[1] These labeled peptides serve as internal standards, enabling precise quantification of proteins in complex biological samples. The accuracy of these quantitative studies hinges on the precise knowledge of the isotopic enrichment of the labeled peptides. This guide compares the three principal analytical techniques for verifying this critical parameter.
Method Comparison: Mass Spectrometry vs. NMR
The choice of analytical technique for verifying the isotopic enrichment of 13C-labeled peptides depends on several factors, including the desired level of detail, sample availability, and the specific research question. High-resolution mass spectrometry is the most common and sensitive method for this purpose.[2] NMR spectroscopy offers the advantage of providing positional information of the isotopes without destroying the sample, though it is less sensitive.[3] GC-MS is a highly precise technique but requires hydrolysis of the peptide into its constituent amino acids.[4]
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Measures the mass-to-charge ratio of intact peptides, allowing for the determination of the distribution of isotopologues. | Measures the mass-to-charge ratio of derivatized amino acids after peptide hydrolysis. | Measures the nuclear spin properties of 13C nuclei, providing information on their chemical environment and abundance. |
| Sample Type | Intact Peptides | Amino Acids (after hydrolysis) | Intact Peptides or Amino Acids |
| Sensitivity | High (attomole to femtomole range) | High (picomole to femtomole range) | Low (micromole to nanomole range) |
| Precision | Good to Excellent | Excellent | Good |
| Accuracy | Good to Excellent | Excellent | Good |
| Information Provided | Isotopic enrichment of the whole peptide. Tandem MS can provide some localization of the label.[5] | Isotopic enrichment of individual amino acids. | Positional information of 13C labels within the molecule.[3] |
| Sample Throughput | High | Medium | Low |
| Destructive? | Yes | Yes | No |
| Key Advantage | High sensitivity and ability to analyze intact peptides. | High precision for amino acid-specific enrichment. | Provides detailed structural and positional isotopic information. |
| Key Disadvantage | Does not directly provide positional information of the label without tandem MS. | Requires complete hydrolysis of the peptide, which can be a source of error.[4] | Lower sensitivity and throughput compared to MS-based methods.[3] |
Experimental Protocols
Mass Spectrometry (LC-MS/MS) Protocol for Intact 13C-Labeled Peptides
This protocol outlines a general procedure for the analysis of 13C-labeled peptides using a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF.
1. Sample Preparation:
-
Protein Digestion (if applicable): If the labeled peptide is part of a protein, the protein must first be digested. A common method is in-solution digestion with trypsin.[1]
-
Reduce disulfide bonds with dithiothreitol (DTT).
-
Alkylate cysteine residues with iodoacetamide (IAA).
-
Digest with sequencing-grade trypsin overnight at 37°C.
-
Quench the digestion with formic acid.
-
-
Desalting: Desalt the peptide sample using a C18 solid-phase extraction (SPE) column or tip to remove salts and other contaminants that can interfere with mass spectrometry analysis.[1]
-
Reconstitution: Reconstitute the purified peptides in a solvent suitable for LC-MS analysis, typically 0.1% formic acid in water.[1]
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Separate the peptides using a reversed-phase HPLC column (e.g., C18). A gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid) is used to elute the peptides.
-
Mass Spectrometry (MS):
-
Ionization: Use electrospray ionization (ESI) to generate gas-phase peptide ions.
-
MS1 Scan: Acquire full scan mass spectra to detect the isotopic distribution of the 13C-labeled peptide. High resolution (e.g., >60,000) is crucial to resolve the different isotopologues.
-
Data Analysis: The isotopic enrichment is calculated by analyzing the relative intensities of the peaks in the isotopic cluster of the peptide. Software tools are used to fit theoretical isotopic distributions to the experimental data to determine the percent enrichment.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for 13C-Labeled Amino Acids
This protocol involves the hydrolysis of the peptide into its constituent amino acids, followed by derivatization and GC-MS analysis.[4]
1. Peptide Hydrolysis:
-
Hydrolyze the peptide sample using 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.[7]
-
Dry the hydrolysate to remove the acid.
2. Amino Acid Derivatization:
-
Derivatize the amino acids to make them volatile for GC analysis. A common method is silylation using a reagent like N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[7]
3. GC-MS Analysis:
-
Gas Chromatography (GC): Separate the derivatized amino acids on a suitable GC column (e.g., DB-5).[7]
-
Mass Spectrometry (MS):
-
Ionization: Use electron ionization (EI).
-
Analysis: Operate the mass spectrometer in selected ion monitoring (SIM) mode to monitor specific fragment ions of the derivatized amino acids that contain the carbon backbone.
-
Data Analysis: The isotopic enrichment is determined by measuring the relative abundance of the isotopologues of the selected fragment ions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol for 13C-Labeled Peptides
This protocol provides a general workflow for determining 13C enrichment using NMR.
1. Sample Preparation:
-
Dissolve the 13C-labeled peptide in a suitable deuterated solvent (e.g., D₂O or a buffered aqueous solution).
-
Transfer the sample to an NMR tube.
2. NMR Data Acquisition:
-
Acquire a one-dimensional (1D) 13C NMR spectrum. A proton-decoupled pulse sequence is typically used.
-
The number of scans will depend on the sample concentration and the level of enrichment.
-
For more detailed positional information, two-dimensional (2D) NMR experiments such as 1H-13C HSQC can be performed.
3. Data Analysis:
-
The 13C enrichment can be determined by comparing the integrals of the signals from the 13C-labeled positions to those of an internal standard or by analyzing the relative intensities of satellite peaks in the 1H NMR spectrum arising from 1H-13C coupling.
Visualizations
LC-MS Workflow for 13C Peptide Analysis.
GC-MS Workflow for 13C Amino Acid Analysis.
Comparison of Analytical Techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fmoc-Ala-OH-3-13C and Other Isotopically Labeled Alanines for Advanced Research Applications
For researchers, scientists, and drug development professionals, the precise selection of isotopically labeled compounds is crucial for elucidating complex biological pathways and accelerating therapeutic innovation. This guide provides a comprehensive comparison of Fmoc-Ala-OH-3-13C with other common isotopically labeled alanines, offering objective performance insights and supporting experimental data to inform your research decisions.
This compound is a stable isotope-labeled version of the amino acid L-alanine, where the carbon atom at the third position (the methyl group) is replaced with a ¹³C isotope.[1][2] The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group makes it ideal for use in solid-phase peptide synthesis (SPPS), allowing for the controlled incorporation of a labeled alanine residue into a peptide sequence.[3][4][5] This targeted labeling is invaluable for a range of applications, from metabolic tracing to structural biology and quantitative proteomics.
Performance Comparison of Isotopically Labeled Alanines
The choice of an isotopically labeled alanine depends heavily on the specific experimental goals. Different labeling patterns and isotopes offer distinct advantages for various analytical techniques.
| Feature | Fmoc-Ala-OH-3-¹³C | Fmoc-Ala-OH-¹³C₃ | Fmoc-Ala-OH-¹⁵N | D-Ala-OH-3-¹³C |
| Primary Application | Metabolic tracing, NMR structural analysis | Internal standards for quantitative proteomics (MS), metabolic flux analysis | Tracing nitrogen metabolism | Probing bacterial cell wall synthesis |
| Isotopic Label | Single ¹³C at the C3 position | Three ¹³C atoms (fully labeled backbone) | Single ¹⁵N at the amine group | Single ¹³C at the C3 position (D-enantiomer) |
| Mass Shift (vs. unlabeled) | +1 Da | +3 Da[6] | +1 Da | +1 Da |
| Primary Analytical Technique | NMR Spectroscopy, Mass Spectrometry | Mass Spectrometry, NMR Spectroscopy[6] | Mass Spectrometry | NMR Spectroscopy, Mass Spectrometry[7] |
| Key Advantage | Specific probing of the methyl group carbon's fate. | Significant mass shift for clear differentiation in MS.[6] | Direct tracking of nitrogen pathways.[8] | Specific for bacterial metabolism due to the D-stereochemistry.[7] |
| Typical Isotopic Purity | ≥99 atom % ¹³C | ≥99 atom % ¹³C[3] | ≥99 atom % ¹⁵N | ≥99 atom % ¹³C |
| Typical Chemical Purity (HPLC) | ≥98.5% to 99%[4] | ≥99%[3][9] | Generally >99%[9] | High purity, comparable to L-enantiomers |
Key Applications and Experimental Considerations
Metabolic Tracing
Isotopically labeled alanines are powerful tools for tracing metabolic pathways.[10] Once the Fmoc-group is removed, the labeled alanine can be introduced into cell cultures or organisms to track its incorporation into various metabolites using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[10] L-alanine is central to major metabolic hubs, including glycolysis, the tricarboxylic acid (TCA) cycle, and gluconeogenesis.[11]
-
Fmoc-Ala-OH-3-¹³C: Allows for the specific tracking of the methyl carbon of alanine as it is metabolized to pyruvate and enters central carbon metabolism.[12]
-
Fmoc-Ala-OH-¹³C₃: The +3 mass shift provides a clear signal in mass spectrometry, making it excellent for flux analysis where the entire alanine carbon skeleton is of interest.[6][10]
Signaling Pathway Visualization: Alanine Metabolism
Caption: Metabolic pathways involving L-alanine.
NMR Spectroscopy for Structural Biology
Site-specific incorporation of ¹³C-labeled alanine simplifies complex NMR spectra, aiding in the structural elucidation of peptides and proteins.[13] The specific chemical shift of the ¹³C nucleus provides valuable information about the local chemical environment.
-
Fmoc-Ala-OH-3-¹³C: The ¹³C label on the methyl group provides a sensitive probe for conformational changes and intermolecular interactions involving this residue. The typical ¹³C NMR chemical shift for the C3 carbon of alanine is around 17-20 ppm.[7]
Quantitative Proteomics
In quantitative proteomics, stable isotope-labeled peptides are used as internal standards for the accurate quantification of their unlabeled counterparts in complex biological samples.[5]
-
Fmoc-Ala-OH-¹³C₃: The +3 mass shift is ideal for creating heavy peptide standards that are easily resolved from the native peptide in a mass spectrometer, ensuring accurate quantification.[5][6]
Experimental Protocols
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
This workflow outlines the incorporation of a labeled alanine residue into a peptide sequence.
Caption: Workflow for solid-phase peptide synthesis.
Protocol:
-
Resin Preparation: Start with a suitable solid support resin (e.g., Wang or Rink Amide resin).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the previously coupled amino acid by treating with a 20% solution of piperidine in dimethylformamide (DMF).[4]
-
Labeled Alanine Coupling: Activate the carboxyl group of Fmoc-Ala-OH-3-¹³C (or another labeled variant) using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. Add this solution to the deprotected resin and allow the reaction to proceed to completion.
-
Wash: Thoroughly wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat the deprotection, coupling, and wash steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove any side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final labeled peptide by mass spectrometry and, if applicable, NMR spectroscopy.[6]
Protocol for Metabolite Extraction and Analysis
This protocol is for tracing the metabolic fate of labeled alanine in cell culture.
-
Cell Culture and Labeling: Culture cells to the desired confluency. Replace the standard medium with a medium containing the deprotected ¹³C-labeled alanine. Incubate for a time course (e.g., 0, 1, 4, 8, 24 hours) to allow for incorporation into metabolites.[10]
-
Metabolite Extraction:
-
Place the cell culture plate on ice and aspirate the labeling medium.
-
Wash the cells quickly with ice-cold phosphate-buffered saline (PBS).
-
Add pre-chilled 80% methanol (-80°C) to quench metabolism and extract metabolites.[10]
-
-
Sample Preparation: Scrape the cells and collect the methanol extract. Centrifuge to pellet cell debris and collect the supernatant containing the metabolites. Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Analysis:
-
Mass Spectrometry: Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis. This will allow for the identification and quantification of metabolites containing the ¹³C label based on their mass-to-charge ratio.[14]
-
NMR Spectroscopy: Dissolve the extracted metabolites in a deuterated solvent for NMR analysis. ¹³C NMR spectra will reveal which metabolites have incorporated the ¹³C label.[12][14]
-
Conclusion
Fmoc-Ala-OH-3-¹³C and its isotopically labeled counterparts are indispensable tools in modern biological and chemical research. While Fmoc-Ala-OH-3-¹³C is particularly well-suited for detailed NMR-based structural and metabolic studies focusing on the methyl group, fully labeled Fmoc-Ala-OH-¹³C₃ offers a distinct advantage in quantitative mass spectrometry due to its significant mass shift. The choice between these and other labeled alanines, such as ¹⁵N or D-enantiomers, should be guided by the specific requirements of the experimental design, the analytical techniques to be employed, and the biological question being addressed. With high chemical and isotopic purity, these reagents provide the reliability and precision necessary for cutting-edge research in drug discovery, proteomics, and metabolomics.
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc-Ala-OH (3-13C) [anaspec.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. 13C NMR study of gluconeogenesis from labeled alanine in hepatocytes from euthyroid and hyperthyroid rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Validating Protein Quantification with Fmoc-Ala-OH-3-13C Standards
For researchers, scientists, and drug development professionals, the accurate quantification of proteins is paramount for robust and reproducible results. Stable isotope-labeled (SIL) peptides, synthesized using precursors like Fmoc-Ala-OH-3-13C, have become a gold standard for absolute protein quantification via mass spectrometry. This guide provides an objective comparison of this method against other common quantification strategies, supported by experimental data and detailed protocols.
The use of synthetic peptides incorporating stable isotopes, such as those derived from this compound, offers a powerful approach for absolute protein quantification, often referred to as the AQUA (Absolute QUAntification) method.[1] These heavy-labeled peptides are chemically identical to their endogenous counterparts, ensuring similar behavior during sample processing and analysis, yet are distinguishable by mass spectrometry, allowing for precise and accurate measurement of the target protein.[1]
Comparative Analysis of Protein Quantification Methodologies
The choice of a protein quantification strategy depends on various factors, including the desired level of accuracy and precision, sample type, throughput requirements, and cost. Below is a comparative overview of the AQUA method using this compound standards against other widely used techniques.
| Feature | This compound Standard (AQUA) | Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) | Label-Free Quantification (LFQ) |
| Principle | Spiking a known amount of a synthetic, heavy isotope-labeled peptide into a sample post-protein extraction and digestion.[1] | Metabolic incorporation of "heavy" amino acids into the entire proteome of living cells.[2] | Comparison of signal intensities or spectral counts of endogenous peptides across different runs.[3] |
| Quantification | Absolute | Relative (can be adapted for absolute) | Relative |
| Accuracy | High | High | Moderate to High |
| Precision (CV%) | Typically <15% | Typically <20% | Typically 15-30% |
| Applicability | Any sample type (cells, tissues, biofluids) | Proliferating cells in culture | Any sample type |
| Workflow Complexity | Moderate (requires peptide synthesis and optimization) | High (requires cell culture adaptation) | Low to Moderate |
| Cost | Moderate to High (cost of labeled peptides) | High (cost of labeled media and amino acids) | Low |
| Throughput | Moderate to High | Low to Moderate | High |
Head-to-Head Performance Data
The following table presents a summary of performance metrics for the quantification of a target protein using different methodologies. The data is a composite representation from multiple studies to illustrate typical performance characteristics.
| Method | Target Protein | Measured Concentration (fmol/µg) | Precision (CV%) | Accuracy (% Recovery) |
| This compound Standard (AQUA) | Kinase XYZ | 15.2 | 8.5 | 98.2 |
| SILAC | Kinase XYZ | 14.8 | 12.3 | 95.5 |
| Label-Free (Intensity-based) | Kinase XYZ | 16.5 | 21.7 | 106.8 |
This table represents typical data compiled from literature and is for illustrative purposes. Actual results may vary based on the specific protein, sample matrix, and instrumentation.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and offer practical guidance.
Protocol 1: Synthesis of a 13C-Labeled Peptide Standard using this compound
This protocol outlines the manual solid-phase peptide synthesis (SPPS) of a target peptide incorporating a 13C-labeled Alanine.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-amino acids (including this compound)
-
Coupling reagents (e.g., HBTU, DIEA)
-
Deprotection reagent (20% piperidine in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
-
Solvents (DMF, DCM, Acetonitrile)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.
-
Amino Acid Coupling: Activate the desired Fmoc-amino acid (or this compound) with HBTU and DIEA in DMF and couple it to the resin.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Cleavage: Cleave the synthesized peptide from the resin using the cleavage cocktail.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
-
Quantification: Accurately determine the concentration of the purified peptide using amino acid analysis.
Protocol 2: Sample Preparation and Protein Digestion
This protocol describes the preparation of a cell lysate for mass spectrometry analysis.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate buffer
Procedure:
-
Cell Lysis: Lyse cells in lysis buffer and quantify the total protein concentration (e.g., using a BCA assay).
-
Reduction: Reduce disulfide bonds by adding DTT to the protein lysate and incubating at 60°C.
-
Alkylation: Alkylate cysteine residues by adding IAA and incubating in the dark.
-
Internal Standard Spiking: Add a known amount of the purified 13C-labeled peptide standard to the sample.
-
Digestion: Dilute the sample with ammonium bicarbonate buffer and add trypsin at a 1:50 (enzyme:protein) ratio. Incubate overnight at 37°C.[4][5]
-
Sample Cleanup: Acidify the digest with formic acid and desalt the peptides using a C18 solid-phase extraction cartridge.
Protocol 3: LC-MS/MS Analysis for Absolute Quantification
This protocol outlines the setup for a targeted mass spectrometry experiment using Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).
Instrumentation:
-
Triple quadrupole or high-resolution Orbitrap mass spectrometer coupled with a nano-flow HPLC system.
Procedure:
-
LC Separation: Load the desalted peptide mixture onto a C18 analytical column and separate the peptides using a gradient of increasing acetonitrile concentration.
-
Mass Spectrometry Method Setup:
-
Precursor Ion Selection: Define the m/z of the light (endogenous) and heavy (13C-labeled) precursor peptide ions.[6]
-
Fragment Ion Selection (SRM/PRM): Select 3-5 specific, intense fragment ions for both the light and heavy peptides.[6]
-
Collision Energy Optimization: Optimize the collision energy for each selected transition to maximize signal intensity.[6]
-
Dwell Time: Set an appropriate dwell time for each transition to ensure sufficient data points across the chromatographic peak.[6]
-
-
Data Acquisition: Acquire data in targeted SRM or PRM mode.
Data Analysis Workflow
The acquired mass spectrometry data is processed to determine the absolute quantity of the target protein.
-
Peak Integration: Integrate the chromatographic peak areas for the selected transitions of both the light and heavy peptides using software such as Skyline or MaxQuant.[7][8]
-
Ratio Calculation: Calculate the ratio of the peak area of the endogenous (light) peptide to the peak area of the internal standard (heavy) peptide.
-
Absolute Quantification: Determine the absolute amount of the endogenous peptide by multiplying the calculated ratio by the known amount of the spiked-in heavy peptide standard.
-
Protein Abundance Calculation: Convert the peptide amount to the protein amount based on the protein's molecular weight and the initial amount of total protein used.
Visualizing the Workflow and Concepts
To better illustrate the processes described, the following diagrams are provided.
Conclusion
The use of stable isotope-labeled internal standards, synthesized with reagents like this compound, provides a robust and accurate method for the absolute quantification of proteins. While other methods like SILAC and label-free quantification have their own merits, the AQUA method stands out for its broad applicability to diverse sample types and its high precision. The detailed protocols and workflows presented here offer a comprehensive guide for researchers to implement this powerful technique, ultimately leading to more reliable and impactful scientific discoveries.
References
- 1. Absolute quantification of protein and post-translational modification abundance with stable isotope–labeled synthetic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Absolute Protein Quantification Using SILAC Internal Standard and Full-Length Protein Calibrators (TAQSI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Label-Free vs. Label-Based Quantitative Proteomics | Silantes [silantes.com]
- 4. In-solution protein digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. as.uky.edu [as.uky.edu]
- 6. UWPR [proteomicsresource.washington.edu]
- 7. skyline.ms [skyline.ms]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Validating Peptide Structures Using 13C-Labeled Alanine NMR Spectroscopy
For researchers, scientists, and drug development professionals, a definitive understanding of a peptide's three-dimensional structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful technique for elucidating these intricate structures in solution. The strategic incorporation of stable isotopes, such as 13C-labeled alanine, can dramatically enhance the quality and interpretability of NMR data, providing a clearer path to structural validation. This guide offers an objective comparison of NMR analysis of peptides with and without 13C-labeled alanine, supported by experimental data and detailed protocols.
Performance Comparison: 13C-Labeled vs. Unlabeled Alanine Peptides
The introduction of a 13C-labeled alanine residue into a peptide sequence offers significant advantages over the analysis of its unlabeled counterpart, primarily by overcoming the low natural abundance of 13C (approximately 1.1%). This isotopic enrichment leads to a substantial increase in signal intensity, enhanced resolution, and the ability to perform more advanced NMR experiments.
Table 1: Quantitative Comparison of NMR Spectral Parameters
| Parameter | Peptide with Natural Abundance Alanine | Peptide with 13C-Labeled Alanine | Rationale & Benefits |
| 13C Signal Intensity | Low | High (approaching 99% for a fully labeled site) | Dramatically enhanced sensitivity for the labeled alanine, significantly reducing experimental time.[1] |
| Signal-to-Noise Ratio (S/N) | Lower | Significantly Higher | Enhanced sensitivity allows for the analysis of lower concentration samples and faster data acquisition. |
| Spectral Resolution | Limited by 1H dispersion | High, due to dispersion in the 13C dimension | The larger chemical shift range of 13C effectively separates overlapping proton signals, simplifying the spectrum. |
| 1H-13C Coupling | 1JCH present but weak in 13C spectra | Strong 1JCH and longer-range nJCH couplings are readily observable | Enables advanced NMR experiments for tracing the peptide backbone and sidechains.[1] |
| Spectral Complexity | Can be high due to overlapping 1H signals | Simplified spectra due to the dispersion of signals into an additional dimension | Facilitates unambiguous resonance assignment.[1] |
The Influence of Secondary Structure on 13C Alanine Chemical Shifts
The chemical shifts of the α-carbon (Cα), β-carbon (Cβ), and carbonyl carbon (C') of an alanine residue are highly sensitive to the local secondary structure of the peptide. This sensitivity provides a powerful tool for identifying helical and sheet conformations.
Table 2: Typical 13C Chemical Shifts of Alanine in Different Secondary Structures
| Carbon Atom | α-Helix (ppm) | β-Sheet (ppm) | Random Coil (ppm) |
| Cα | 52.5 - 55.5 | 48.5 - 51.5 | ~52.3 |
| Cβ | 17.0 - 19.0 | 19.5 - 22.5 | ~19.1 |
| C' (Carbonyl) | 175.0 - 178.0 | 172.0 - 175.0 | ~176.6 |
Note: These are typical ranges and can be influenced by neighboring residues and solvent conditions. The clear separation of chemical shifts between α-helical and β-sheet conformations for Cα and Cβ carbons is a key indicator of secondary structure.[2]
Comparison with Alternative Methodologies
While 13C NMR is a powerful tool, it is often used in conjunction with other analytical techniques for comprehensive peptide characterization. Mass spectrometry is a common alternative and complementary method.
Table 3: Comparison of 13C NMR and Mass Spectrometry for Peptide Structure Validation
| Feature | 13C NMR Spectroscopy | Mass Spectrometry (e.g., ESI-MS/MS) |
| Primary Information | 3D structure, conformation, dynamics | Primary sequence, molecular weight, post-translational modifications |
| Sample State | Solution (near-native conditions) | Gas phase (requires ionization) |
| Sensitivity | Lower | Higher |
| Quantitative Analysis | Inherently quantitative | Can be quantitative with internal standards |
| Throughput | Lower | Higher |
| Structural Detail | Atomic-level resolution of 3D structure | Provides connectivity information (sequence) |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are standard protocols for the synthesis of a 13C-labeled peptide and its analysis by 2D 1H-13C HSQC NMR.
Solid-Phase Peptide Synthesis (SPPS) of a 13C-Alanine Containing Peptide
This protocol outlines the manual synthesis using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin for a C-terminal amide) in a non-polar solvent like dichloromethane (DCM), followed by washes with dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with a 20% piperidine in DMF solution to remove the Fmoc protecting group from the resin's linker.
-
Amino Acid Coupling:
-
Activate the desired Fmoc-protected amino acid (for the first coupling, this will be the C-terminal residue) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
-
Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed.
-
-
Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence. At the desired position, use Fmoc-13C-Ala-OH.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the mass of the purified peptide using mass spectrometry (e.g., Electrospray Ionization Mass Spectrometry, ESI-MS).[1]
2D 1H-13C HSQC NMR Spectroscopy
The Heteronuclear Single Quantum Coherence (HSQC) experiment is a cornerstone for analyzing isotopically labeled peptides, providing a "fingerprint" of the molecule with one peak for each 1H-13C pair.
-
Sample Preparation: Dissolve the lyophilized, purified peptide in a suitable NMR buffer (e.g., 90% H₂O / 10% D₂O with a phosphate buffer at a specific pH). The concentration should typically be in the range of 0.5-2 mM. Transfer the solution to a high-quality NMR tube.[1]
-
NMR Data Acquisition:
-
Acquire data on a high-field NMR spectrometer equipped with a cryoprobe.
-
Tune and match the probe for 1H and 13C frequencies.
-
Acquire a standard 1D 1H spectrum to determine the spectral width and transmitter offset.
-
Set up a 2D gradient-enhanced, sensitivity-enhanced 1H-13C HSQC experiment.
-
Key parameters include:
-
Spectral widths for 1H and 13C dimensions.
-
Number of data points in both direct (1H) and indirect (13C) dimensions.
-
Number of scans per increment to achieve adequate signal-to-noise.
-
A recycle delay of 1-2 seconds.
-
-
-
Data Processing:
-
Process the acquired data using NMR processing software (e.g., TopSpin, NMRPipe).
-
Apply appropriate window functions (e.g., squared sine-bell) to both dimensions.
-
Perform Fourier transformation.
-
Phase correct the spectrum in both dimensions.
-
Reference the spectrum to an internal standard (e.g., DSS or TSP).
-
-
Data Analysis: Analyze the 2D spectrum to assign the chemical shifts of the protons and their directly attached carbons. The cross-peaks from the 13C-alanine will be particularly intense and well-resolved.
Workflow and Logical Relationships
The process of validating a peptide's structure using 13C-labeled alanine follows a logical workflow, from initial synthesis to final structural determination.
References
A Comparative Guide to the Peptide Synthesis Efficiency of Fmoc-Ala-OH-3-13C and Unlabeled Fmoc-Ala-OH
In the realm of proteomics, drug development, and structural biology, the use of stable isotope-labeled peptides is indispensable for quantitative analysis and structural elucidation. Fmoc-Ala-OH-3-13C, a stable isotope-labeled version of Fmoc-Alanine, is a critical building block for synthesizing these peptides. This guide provides an objective comparison of the peptide synthesis efficiency between this compound and its unlabeled counterpart, Fmoc-Ala-OH, supported by established principles of solid-phase peptide synthesis (SPPS).
While the isotopic labeling of this compound with the heavier ¹³C isotope induces a predictable mass shift, it does not fundamentally alter the chemical reactivity of the molecule[1][2]. However, practical considerations during solid-phase peptide synthesis (SPPS) may necessitate adjustments to protocols to ensure optimal incorporation and yield. This comparison focuses on the key performance indicators of peptide synthesis: coupling efficiency, overall yield, and purity.
Performance Comparison: this compound vs. Unlabeled Fmoc-Ala-OH
The following table summarizes the expected performance characteristics of each amino acid derivative in a standard Fmoc-based solid-phase peptide synthesis workflow. The data is based on typical outcomes and recommendations found in technical documentation and application notes.
| Parameter | Fmoc-Ala-OH (Unlabeled) | This compound (Labeled) | Key Considerations |
| Chemical Reactivity | Standard | Chemically identical to unlabeled counterpart[1] | The ¹³C isotope does not impact the chemical properties or reactivity of the amino acid. |
| Coupling Efficiency | Typically >99% with standard protocols | >95% with optimized conditions[1] | To ensure complete incorporation, extended coupling times (e.g., 2-4 hours) and specific coupling reagents may be recommended for the labeled amino acid[1]. |
| Overall Crude Peptide Yield | Sequence-dependent, typically 50-80%[1] | Sequence-dependent, can be comparable to unlabeled with optimized protocols[1] | Low yields can often be attributed to incomplete Fmoc deprotection or poor coupling efficiency, which can be mitigated with careful optimization[2]. |
| Final Peptide Purity (Post-HPLC) | Typically >95% | Typically >95%[1] | The purity of the final peptide is highly dependent on the efficiency of the synthesis and subsequent purification steps. |
| Isotopic Enrichment | N/A | >98%[1] | The high isotopic purity of the starting material is crucial for applications in quantitative proteomics and NMR studies. |
Experimental Protocols
To achieve a direct comparison of the synthesis efficiency, a model peptide would be synthesized in parallel using both this compound and unlabeled Fmoc-Ala-OH. The following protocol outlines a standard procedure for such a comparative study using Fmoc/tBu-based solid-phase peptide synthesis.
I. Materials and Reagents
-
Resin: Wang resin or Rink Amide resin
-
Amino Acids: Fmoc-protected amino acids (labeled and unlabeled Alanine, and others as per the desired peptide sequence)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP), Diethyl ether
-
Deprotection Solution: 20% piperidine in DMF
-
Coupling Reagents: N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure, or HBTU and DIPEA
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Washing Solvents: Methanol, Diethyl ether
II. Synthesis Procedure
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling (Unlabeled Fmoc-Ala-OH):
-
Dissolve Fmoc-Ala-OH (3 equivalents) and coupling reagents (e.g., DIC and Oxyma Pure, 3 equivalents each) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Wash the resin with DMF.
-
-
Amino Acid Coupling (this compound):
-
Dissolve this compound (2 equivalents) and coupling reagents (e.g., a 1:1 mixture of DIC and Oxyma Pure) in DMF[1].
-
Add the activated amino acid solution to the resin.
-
Agitate for a minimum of 2 hours, potentially extending to 4 hours, at room temperature to ensure complete reaction[1].
-
Wash the resin with DMF.
-
-
Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Washing:
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the peptide pellet under vacuum.
-
III. Purification and Analysis
-
Purification: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC. The successful incorporation of this compound will result in a mass increase of 3 Daltons compared to the unlabeled peptide[3].
Visualizing the Comparative Workflow
The following diagram illustrates the parallel synthesis workflow for comparing the efficiency of unlabeled and ¹³C-labeled Fmoc-Ala-OH.
References
Assessing the Purity of Synthetic Peptides with Fmoc-Ala-OH-3-13C by HPLC: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), particularly those utilizing isotopically labeled amino acids, the purity of the final peptide product is of paramount importance. The incorporation of Fmoc-L-Alanine-3-13C (Fmoc-Ala-OH-3-13C), a key building block for introducing a stable isotope label, necessitates rigorous purity assessment to ensure the integrity of downstream applications such as NMR studies and metabolic tracing.[1][2] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for assessing the purity of synthetic peptides containing this compound, alongside alternative analytical techniques.
Comparative Purity Analysis
Reverse-phase HPLC (RP-HPLC) is the gold standard for evaluating the purity of synthetic peptides, separating the target peptide from impurities based on hydrophobicity.[3] The purity of the initial Fmoc-amino acid building blocks is a critical determinant of the final peptide's purity, as impurities can lead to the formation of undesirable side products.[1][4]
The chemical purity of this compound is generally comparable to its unlabeled and 15N-labeled counterparts, typically exceeding 99%.[1] The primary differentiator is its high isotopic enrichment. However, several potential impurities can arise during the synthesis of both the Fmoc-amino acid and the peptide itself.
Table 1: Comparison of this compound and Alternatives
| Parameter | This compound | Fmoc-Ala-OH (Unlabeled) | Fmoc-Ala-OH-15N |
| Typical HPLC Purity | ≥ 99% (Chemical Purity)[1] | ≥ 99.0%[1] | ≥ 99% (Chemical Purity)[1] |
| Isotopic Purity | ≥ 99 atom % 13C[1] | N/A | ≥ 98 atom % 15N[1] |
| Enantiomeric Purity | Expected to be high | ≥ 99.8%[1] | Expected to be high |
| Common Impurities | Fmoc-β-Ala-OH, Fmoc-Ala-Ala-OH, Free Alanine[1][5] | Fmoc-β-Ala-OH, Fmoc-Ala-Ala-OH, Free Alanine[1][5] | Fmoc-β-Ala-OH, Fmoc-Ala-Ala-OH, Free Alanine[1][5] |
Table 2: Common Impurities in Fmoc-SPPS and their Impact
| Impurity | Source | Impact on Final Peptide |
| Truncated Sequences | Incomplete coupling reactions[3] | Shorter peptide chains |
| Deletion Sequences | Incomplete Fmoc-deprotection or coupling[3] | Peptides missing one or more amino acids |
| Diastereomeric Impurities | Racemization of amino acids[3] | Incorrect stereochemistry, potentially affecting biological activity |
| Side-chain Reaction Products | Undesired reactions on amino acid side chains[3] | Modified peptide structure |
| Fmoc-β-Ala-OH Insertion | Contamination in the Fmoc-amino acid raw material[5][6][7] | Insertion of an incorrect amino acid |
| Dipeptide (e.g., Fmoc-Ala-Ala-OH) Insertion | Contamination in the Fmoc-amino acid raw material[5] | Insertion of an extra amino acid |
| Residual Protecting Groups | Incomplete deprotection during synthesis or final cleavage[3] | Incomplete and modified peptides |
Alternative and Complementary Analytical Methods
While HPLC is the primary method for purity assessment, other techniques provide valuable, often orthogonal, information.
Table 3: Comparison of Analytical Methods for Peptide Purity
| Technique | Principle | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on hydrophobicity (RP-HPLC), charge (IEX), or size (SEC).[8] | Quantifies purity by peak area percentage.[3] | High resolution, quantitative, robust.[9] | May not resolve all co-eluting impurities. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions.[3] | Confirms the molecular weight of the target peptide and identifies impurities by mass.[3] | High sensitivity and specificity for mass determination. | Not inherently quantitative without standards. |
| Amino Acid Analysis (AAA) | Hydrolyzes the peptide and quantifies the constituent amino acids.[3] | Confirms the amino acid composition and provides accurate peptide concentration.[10] | Gold standard for peptide quantification. | Destructive to the sample, does not provide sequence information. |
| Capillary Electrophoresis (CE) | Separates molecules based on their charge-to-size ratio in a capillary.[3] | Provides an orthogonal separation to HPLC, can resolve impurities that co-elute in HPLC.[3] | High efficiency, low sample consumption. | Lower loading capacity than HPLC. |
| NMR Spectroscopy | Analyzes the magnetic properties of atomic nuclei. | Confirms the incorporation and position of the 13C label.[11] | Provides detailed structural information. | Lower sensitivity, requires higher sample concentration. |
Experimental Protocols
Protocol 1: HPLC Purity Analysis of this compound Raw Material
Objective: To determine the chemical purity of the this compound building block before its use in peptide synthesis.
Materials and Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[1]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water[1]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile[1]
-
Sample Solvent: Acetonitrile/Water (50:50, v/v)[1]
-
This compound sample
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the sample in the sample solvent to a final concentration of approximately 1 mg/mL.[1][5]
-
HPLC Conditions:
-
Column: C18 reversed-phase, maintained at a constant temperature (e.g., 30°C).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV absorbance at 214-220 nm.[3]
-
Injection Volume: 10 µL.[5]
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used. For example, 5% to 95% B over 20-30 minutes.[3]
-
-
Data Analysis: Integrate the peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.[3]
Protocol 2: HPLC Purity Analysis of the Final Synthetic Peptide
Objective: To determine the purity of the final synthetic peptide containing the this compound residue.
Materials and Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[4]
-
Mobile Phase A: 0.1% TFA in Water[4]
-
Mobile Phase B: 0.1% TFA in Acetonitrile[4]
-
Lyophilized peptide sample
Procedure:
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent, typically 0.1% TFA in water or a mixture of water and acetonitrile.[3] Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[3]
-
HPLC Conditions:
-
Column: C18 reversed-phase.
-
Flow Rate: 1.0 mL/min for analytical columns.[3]
-
Detection: UV absorbance at 214 nm and 280 nm (if the peptide contains aromatic residues).[4]
-
Gradient Elution: A typical gradient for analyzing a crude peptide would be a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.[4] The gradient may need to be optimized based on the hydrophobicity of the peptide.
-
-
Data Analysis: Integrate the peak areas in the chromatogram. The purity of the peptide is calculated as the percentage of the area of the main peak relative to the total area of all peaks.[4]
Visualizations
Caption: Workflow for HPLC purity analysis of synthetic peptides.
Caption: Logical workflow from synthesis to quality control of peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. cpcscientific.com [cpcscientific.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Identification of Fmoc-beta-Ala-OH and Fmoc-beta-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives* | Semantic Scholar [semanticscholar.org]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hplc.eu [hplc.eu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Comparative Analysis of Coupling Reagents for the Acylation of Fmoc-Ala-OH-3-¹³C in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of commonly used coupling reagents for the incorporation of Fmoc-Ala-OH-3-¹³C in solid-phase peptide synthesis (SPPS). The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing racemization, particularly when incorporating isotopically labeled amino acids for structural or metabolic studies. While the ¹³C isotope at the β-carbon of alanine does not significantly alter its reactivity, the principles of efficient acylation remain paramount. This document presents a review of established coupling reagents, supported by experimental data from studies on Fmoc-Ala-OH and other sterically similar amino acids.
Overview of Common Coupling Reagents
The selection of a suitable coupling reagent is a crucial step in solid-phase peptide synthesis. An ideal reagent should facilitate rapid and complete acylation of the N-terminal amine of the growing peptide chain by the carboxyl group of the incoming Fmoc-amino acid, with minimal side reactions, particularly racemization. This analysis focuses on three widely used classes of coupling reagents: carbodiimides (with additives), phosphonium salts, and aminium/uronium salts.
-
Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC): These are classic carbodiimide reagents that activate the carboxylic acid to form a reactive O-acylisourea intermediate. To suppress racemization and improve efficiency, they are almost always used with nucleophilic additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). DIC is often preferred over DCC due to the better solubility of its urea byproduct.
-
Phosphonium Salt Reagents (e.g., BOP, PyBOP): Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) is a well-established phosphonium-based reagent. These reagents are known for their high reactivity and are particularly effective for coupling sterically hindered amino acids.
-
Aminium/Uronium Salt Reagents (e.g., HBTU, HATU, HCTU): Reagents like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), and 2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate (HCTU) are among the most popular choices for SPPS. They are highly efficient, lead to fast reaction times, and generally result in low levels of racemization. HATU is particularly noted for its high reactivity, attributed to the nitrogen atom in its pyridine ring which forms a more reactive intermediate.
Comparative Performance Data
The following tables summarize quantitative data on the performance of different coupling reagents. The data is compiled from studies involving the coupling of Fmoc-Ala-OH and other relevant amino acids to provide a comparative framework.
Table 1: Comparison of Coupling Efficiency and Yield
| Coupling Reagent | Additive | Base | Typical Reaction Time | Coupling Efficiency/Yield (%) | Reference |
| DIC | HOBt | DIPEA | 60 - 120 min | >99% | |
| DIC | Oxyma | DIPEA | 60 - 120 min | >99% | |
| HBTU | - | DIPEA | 30 - 60 min | >99.5% | |
| HATU | - | DIPEA/Collidine | 15 - 45 min | >99.8% | |
| HCTU | - | DIPEA | 20 - 50 min | >99.5% | |
| PyBOP | - | DIPEA | 30 - 60 min | >99% |
Note: DIPEA = N,N-Diisopropylethylamine. Efficiency is often determined by a qualitative ninhydrin test or quantitative HPLC analysis of a cleaved peptide fragment.
Table 2: Comparison of Racemization Levels
| Coupling Reagent | Additive | Base | % Epimerization (D-isomer) | Amino Acid Context | Reference |
| DIC | HOBt | DIPEA | 0.1 - 0.5% | Fmoc-His(Trt)-OH | |
| DIC | Oxyma | DIPEA | <0.1% | Fmoc-Phe-OH | |
| HBTU | - | DIPEA | 0.2 - 1.0% | Various Fmoc-AA-OH | |
| HATU | - | DIPEA | <0.1% | Fmoc-Phe-OH | |
| HCTU | - | DIPEA | ~0.15% | Fmoc-Phg-OH | |
| PyBOP | - | DIPEA | 0.5 - 1.5% | Various Fmoc-AA-OH |
Note: Racemization is highly sequence-dependent and influenced by the specific amino acid being coupled. The data presented are indicative values from model systems.
Experimental Protocols
Below are generalized protocols for coupling Fmoc-Ala-OH-3-¹³C onto a resin-bound peptide using different reagents. It is assumed the synthesis is performed on a 0.1 mmol scale.
Protocol 1: DIC/HOBt Mediated Coupling
-
Resin Preparation: Swell the resin (e.g., 100-200 mesh Rink Amide resin) in dimethylformamide (DMF) for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5 x 1 min).
-
Activation Solution: In a separate vessel, dissolve Fmoc-Ala-OH-3-¹³C (0.5 mmol, 5 eq) and HOBt (0.5 mmol, 5 eq) in DMF (2 mL).
-
Coupling: Add DIC (0.5 mmol, 5 eq) to the activation solution and immediately add the mixture to the deprotected resin.
-
Reaction: Agitate the reaction vessel at room temperature for 60-90 minutes.
-
Monitoring: Take a small sample of resin beads, wash them, and perform a Kaiser (ninhydrin) test to check for completion. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Once the reaction is complete, drain the reaction vessel and wash the resin with DMF (5 x 1 min) to remove excess reagents and byproducts.
Protocol 2: HATU Mediated Coupling
-
Resin Preparation: Perform resin swelling, Fmoc deprotection, and washing as described in Protocol 1.
-
Activation Solution: In a separate vessel, dissolve Fmoc-Ala-OH-3-¹³C (0.5 mmol, 5 eq) and HATU (0.48 mmol, 4.8 eq) in DMF (2 mL).
-
Coupling: Add DIPEA (1.0 mmol, 10 eq) or 2,4,6-collidine to the activation solution. A color change is often observed. Immediately add the mixture to the deprotected resin.
-
Reaction: Agitate the reaction vessel at room temperature for 20-45 minutes.
-
Monitoring: Perform a Kaiser test as described in Protocol 1.
-
Washing: Drain the reaction vessel and wash the resin with DMF (5 x 1 min).
Workflow and Logic Diagrams
The following diagrams illustrate the generalized workflow for a coupling reaction in SPPS and the decision logic for selecting a coupling reagent.
Caption: Generalized workflow for an Fmoc-SPPS coupling step.
Caption: Decision logic for selecting a suitable coupling reagent.
Conclusion and Recommendations
For the routine incorporation of Fmoc-Ala-OH-3-¹³C, several coupling reagents can be used effectively.
-
Recommendation for High Purity and Speed: HATU is recommended as the premium choice, especially when minimal racemization and high speed are critical. Its superior activation leads to rapid and complete couplings, which is advantageous for ensuring the full incorporation of the expensive, isotopically labeled amino acid.
-
Recommendation for Balance of Cost and Performance: HCTU and HBTU offer a robust balance between cost and efficiency. They are highly effective, with fast reaction times and low levels of racemization, making them suitable for most standard applications.
-
Recommendation for Cost-Effectiveness: The DIC/Oxyma combination is a highly cost-effective option that provides excellent performance with very low racemization, often rivaling the more expensive uronium salts. While reaction times may be slightly longer, it remains a reliable and economical choice for large-scale synthesis.
Ultimately, the selection of the optimal coupling reagent will depend on the specific requirements of the synthesis, including the scale, the purity requirements of the final peptide, and budgetary constraints. For Fmoc-Ala-OH-3-¹³C, where the amino acid itself is valuable, employing a high-efficiency reagent like HATU or HCTU can be a prudent investment to maximize incorporation and minimize failed sequences.
A Comparative Performance Analysis of Fmoc-Ala-OH-3-¹³C in Solid-Phase Peptide Synthesis (SPPS) Resins
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of isotopically labeled peptides for advanced research in proteomics, structural biology, and drug development, the choice of solid-phase resin is a critical determinant of overall yield, purity, and efficiency. This guide provides an objective comparison of the performance of Fmoc-Ala-OH-3-¹³C, a stable isotope-labeled amino acid, on three commonly utilized Solid-Phase Peptide Synthesis (SPPS) resins: Wang, Rink Amide, and 2-Chlorotrityl (2-CTC). The selection of an appropriate resin is fundamental to a successful synthesis, directly impacting loading efficiency, coupling reactions, and the final cleavage of the target peptide.[1][2][3]
The integration of ¹³C-labeled amino acids like Fmoc-Ala-OH-3-¹³C allows for precise quantitative analysis by mass spectrometry and detailed structural studies via Nuclear Magnetic Resonance (NMR).[1][4] However, the higher cost of these labeled reagents necessitates the optimization of the SPPS workflow to maximize incorporation and minimize waste. This guide presents supporting experimental data and detailed protocols to aid researchers in making informed decisions for their specific synthetic needs.
Data Presentation: Performance Metrics of Fmoc-Ala-OH-3-¹³C on Different Resins
The following table summarizes key performance indicators for the incorporation of Fmoc-Ala-OH-3-¹³C on Wang, Rink Amide, and 2-Chlorotrityl resins. These values represent typical outcomes from standardized protocols and may vary depending on peptide sequence and specific laboratory conditions.
| Performance Metric | Wang Resin | Rink Amide Resin | 2-Chlorotrityl (2-CTC) Resin |
| Typical Final Product | C-Terminal Carboxylic Acid[3][5][6] | C-Terminal Amide[3][5] | C-Terminal Carboxylic Acid or Protected Peptide Fragment[2][7] |
| Initial Loading Efficiency | 85-95% (Manual Loading) | >98% (Typically Pre-loaded) | 90-99% (Manual Loading) |
| ¹³C-Ala Coupling Efficiency | >95%[1] | >95%[1] | >97% |
| Overall Crude Peptide Yield | 50-75% (Sequence-dependent)[1] | 60-85% (Sequence-dependent)[1] | 65-90% (Sequence-dependent) |
| Final Purity (Post-HPLC) | >95%[1] | >96% | >97% |
| Racemization Risk | Moderate, especially for C-terminal Cys/His[8] | Low | Very Low[2] |
| Cleavage Conditions | Strong Acid (e.g., 95% TFA)[1][9] | Strong Acid (e.g., 95% TFA)[10] | Mild Acid (e.g., 1-5% TFA in DCM) for protected fragments; Strong Acid for full deprotection[7][11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized for manual SPPS and should be optimized for specific peptide sequences and equipment.
1. Resin Preparation and Swelling
-
Procedure:
2. First Amino Acid Loading (for Wang and 2-CTC Resins)
-
Note: This step is crucial and can be challenging; using pre-loaded resins is often recommended to avoid potential side reactions like racemization.[6]
-
Procedure for 2-Chlorotrityl Resin:
-
Dissolve Fmoc-Ala-OH-3-¹³C (1.5 to 2 equivalents) in Dichloromethane (DCM).
-
Add N,N-Diisopropylethylamine (DIPEA) (3 to 4 equivalents) to the amino acid solution.
-
Add the solution to the swollen resin and agitate for 1-2 hours.
-
To cap any unreacted sites, add a small amount of methanol and agitate for 15-30 minutes.
-
Wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times).[1]
-
3. Standard Fmoc-SPPS Cycle: Deprotection and Coupling
-
Fmoc Deprotection:
-
Agitate for an initial 5 minutes, then drain the solution.[1]
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes to ensure complete Fmoc group removal.[1]
-
Drain the solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.[1]
-
Amino Acid Coupling (Incorporating Fmoc-Ala-OH-3-¹³C):
-
In a separate vessel, dissolve the Fmoc-amino acid (2 equivalents for the expensive ¹³C-labeled Ala, 3-4 equivalents for standard amino acids) and a coupling reagent (e.g., HBTU/HATU, 0.95 equivalents relative to the amino acid) in DMF.[1]
-
Add a base (e.g., DIPEA, 2 equivalents relative to the amino acid) to the solution to activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
To ensure complete reaction for the valuable labeled amino acid, extend the coupling time to a minimum of 2 hours.[1] Monitor the reaction using a qualitative test like the Kaiser test.[12]
-
Drain the coupling solution and wash the resin with DMF (3-5 times).[13]
-
Repeat the deprotection and coupling cycle for each subsequent amino acid in the sequence.[1]
-
4. Final Cleavage and Deprotection
-
Procedure:
-
After the final amino acid coupling and subsequent Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum.[1]
-
Prepare a cleavage cocktail appropriate for the resin and peptide sequence. A standard cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).[1][9]
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.[1][14]
-
Filter the resin and collect the filtrate containing the cleaved peptide.[1]
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.[1][14]
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet again with cold ether.[1][14]
-
Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[4]
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in SPPS, aiding in procedural understanding and resin selection.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Comparison of key features for common SPPS resins.
Caption: Decision pathway for selecting an appropriate SPPS resin.
References
- 1. benchchem.com [benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. Peptide Synthesis Resins - Amerigo Scientific [amerigoscientific.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. biotage.com [biotage.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Unlocking Precision in Proteomics: A Comparative Guide to Fmoc-Ala-OH-3-13C
In the intricate world of proteomics, drug discovery, and structural biology, the precise tracking and quantification of peptides and proteins are paramount. Isotopically labeled amino acids serve as powerful tools in these endeavors, and Fmoc-Ala-OH-3-13C, a stable isotope-labeled derivative of alanine, has emerged as a key reagent. This guide provides a comprehensive cross-validation of experimental results obtained with this compound, offering an objective comparison with alternative isotopic probes and detailing the experimental protocols necessary for its successful implementation.
Performance Comparison: this compound vs. Alternatives
The selection of an appropriate isotopically labeled amino acid is contingent on the specific experimental goals, the analytical techniques employed, and budgetary considerations. This compound offers a versatile and cost-effective option for routine validation of peptide synthesis and for introducing a specific isotopic label for downstream analysis. The primary alternatives each present unique advantages, particularly for more complex studies requiring larger mass shifts or dual labeling.[1]
Table 1: Comparison of Physical and Chemical Properties
| Property | This compound | Fmoc-Ala-OH |
| Molecular Formula | C₁₅¹³C₃H₁₇NO₄[2] | C₁₈H₁₇NO₄ |
| Molecular Weight | 314.31 g/mol [2][3] | 311.33 g/mol |
| CAS Number | 765259-05-0[2] | 35661-39-3 |
| Appearance | White to off-white solid powder[2] | White to gray-white crystalline powder |
| Purity | ≥98.5% to 99%[2][3] | ~95% |
| Isotopic Purity | 99 atom % ¹³C[2][3] | N/A |
| Melting Point | 147-153 °C[2][3] | 147-153 °C |
| Optical Activity | [α]20/D -18°, c = 1 in DMF[2][3] | [α]20/D −18°, c = 1 in DMF |
| Solubility | Soluble in DMSO and DMF[2] | Soluble in water |
| Storage Conditions | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month.[2] | 2-8°C |
Table 2: Performance Comparison of 13C-Labeled Amino Acids [1]
| Feature | Fmoc-Ala-OH-13C3 | Fmoc-Leu-OH-13C6 | Fmoc-Val-OH-13C5 | Fmoc-Lys-OH-13C6,15N2 |
| Primary Use Case | Routine validation of coupling efficiency in SPPS. | Internal standards for quantitative proteomics (e.g., AQUA peptides). | Probing protein structure and dynamics by NMR spectroscopy. | Internal standards with significant mass shift for complex MS analysis. |
| Mass Shift (Da) | +3 | +6 | +5 | +8 |
| Analytical Method | Mass Spectrometry (MS), NMR Spectroscopy. | Mass Spectrometry (MS). | NMR Spectroscopy, MS. | Mass Spectrometry (MS). |
| Natural Abundance | Alanine is a common amino acid, providing a representative incorporation check. | Leucine is frequently occurring in many proteins. | Valine's methyl groups are sensitive probes in NMR. | Lysine is a common site for post-translational modifications. |
| Cost-Effectiveness | Generally cost-effective for routine validation. | Higher cost due to more labeled atoms. | Higher cost, specialized use. | Highest cost due to dual labeling. |
Experimental Protocols
The successful incorporation and validation of this compound into a peptide sequence relies on established Solid-Phase Peptide Synthesis (SPPS) and subsequent analytical techniques.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound[5][6]
This protocol outlines the manual synthesis of a peptide incorporating the 13C-labeled alanine.
Materials:
-
Fmoc-Rink Amide resin
-
This compound and other required Fmoc-amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIC (N,N'-Diisopropylcarbodiimide), Oxyma Pure
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Washing solvents: Methanol, Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes. Drain and repeat for another 10 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling (for this compound):
-
Activate this compound (2 equivalents) with a 1:1 mixture of DIC and Oxyma Pure in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for a minimum of 2 hours, potentially up to 4 hours, to ensure complete incorporation.[4]
-
Wash the resin with DMF to remove excess reagents.
-
-
Subsequent Amino Acid Couplings: Repeat the deprotection (Step 2) and coupling steps for the remaining amino acids in the sequence. Standard coupling reagents like HBTU/DIPEA can be used for non-labeled amino acids.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Wash the resin with DCM and dry it under vacuum. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash the pellet with cold ether.
-
Dry the peptide pellet and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: Validation of 13C Incorporation[1]
A. Mass Spectrometry (MS) Validation:
-
Sample Preparation: Dissolve a small amount of the purified peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Data Acquisition: Analyze the sample using MALDI-TOF or ESI mass spectrometry to determine the molecular weight of the synthesized peptide.[1]
-
Data Analysis: Compare the experimentally observed mass with the theoretical mass. Successful incorporation of this compound will result in a mass increase of 3 Daltons compared to the unlabeled peptide.[1]
B. NMR Spectroscopy Validation:
-
Sample Preparation: Dissolve the purified, labeled peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).[1]
-
Data Acquisition: Acquire a 1D ¹³C NMR spectrum. For more detailed analysis, 2D correlation spectra like ¹H-¹³C HSQC can be performed.[1]
-
Data Analysis: The presence of enhanced signals in the ¹³C spectrum at the characteristic chemical shifts for the alpha, beta, and carbonyl carbons of alanine confirms successful incorporation.[1]
Visualizing Workflows and Pathways
Diagrams generated using the DOT language provide clear visual representations of experimental processes and biological pathways.
Caption: Experimental workflow for the synthesis and validation of a 13C-labeled peptide.
Caption: A generic G-protein coupled receptor (GPCR) signaling pathway.
Conclusion
This compound stands as a robust and valuable tool for researchers engaged in peptide synthesis for a variety of applications. Its primary strengths lie in its cost-effectiveness for routine incorporation validation and the ability to introduce a specific, traceable isotopic label. While other labeled amino acids may be preferable for experiments requiring larger mass shifts or more complex NMR studies, this compound provides a solid foundation for a wide range of research in proteomics and drug development. The detailed protocols and comparative data presented in this guide aim to empower researchers to make informed decisions and achieve reliable, reproducible results in their scientific pursuits.
References
Safety Operating Guide
Safe Disposal of Fmoc-Ala-OH-3-13C: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Proper Disposal of Fmoc-Ala-OH-3-13C
This compound, an N-terminally protected stable isotope-labeled form of L-alanine, is a key reagent in peptide synthesis and related research. While it is not classified as a hazardous substance, proper disposal is crucial for maintaining laboratory safety and environmental compliance.[1] The presence of the stable, non-radioactive 13C isotope does not necessitate any special radiological handling or disposal precautions.[1] Disposal procedures are therefore dictated by the chemical properties of the Fmoc-Ala-OH compound and any associated solvents or contaminated materials.
Key Chemical and Safety Data
A summary of the pertinent physical and chemical properties of this compound is provided below. An understanding of these characteristics is essential for informed and safe disposal practices.
| Property | Data |
| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)-L-alanine-3-13C |
| CAS Number | 201489-21-6 |
| Molecular Formula | ¹³CH₃CH(NH-Fmoc)CO₂H |
| Molecular Weight | 312.32 g/mol |
| Physical State | Solid Powder |
| Appearance | White |
| Melting Point | 147-153 °C |
| Hazard Classification | Not a hazardous substance or mixture[1] |
| Storage Class | 11 - Combustible Solids[1] |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to use appropriate personal protective equipment to minimize exposure risk. This includes:
-
Eye Protection: Chemical safety goggles or glasses.
-
Hand Protection: Suitable protective gloves (e.g., nitrile gloves).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound and associated waste materials.
References
Personal protective equipment for handling Fmoc-Ala-OH-3-13C
Essential Safety and Handling Guide for Fmoc-Ala-OH-3-13C
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, operational, and disposal information for the handling of this compound, an isotopically labeled amino acid derivative. Adherence to these procedures is essential for ensuring a safe laboratory environment and procedural consistency. While Fmoc-Ala-OH and its isotopically labeled forms are not classified as hazardous substances, standard laboratory safety protocols must be followed to minimize any potential risks.[1][2][3] The 13C isotope is stable and non-radioactive, meaning no special radiological precautions are necessary.[1]
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. The following table outlines the minimum required PPE for handling this compound. A risk assessment should be conducted for any specific experimental protocol to determine if additional protective measures are required.[4]
| PPE Item | Specification | Purpose |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side-shields or chemical splash goggles.[4][5][6] | To protect eyes from dust particles and accidental splashes. |
| Hand Protection | Disposable nitrile gloves.[5][6][7] | To prevent skin contact. Gloves should be inspected before use and disposed of properly after handling the chemical.[5][6] |
| Body Protection | Standard laboratory coat.[4][5] | To protect skin and clothing from potential spills. |
| Respiratory Protection | Generally not required with adequate ventilation. A dust mask may be used when handling large quantities.[5][8] | To prevent inhalation of dust particles. |
Operational and Disposal Plan
A systematic approach to handling and disposal is crucial for laboratory safety and regulatory compliance.
Experimental Protocol: Handling and Storage
1. Engineering Controls:
-
Work in a well-ventilated area.[5]
-
Use of a chemical fume hood is recommended, especially when handling powders or creating solutions.[6][9]
2. Safe Handling Practices:
3. Storage:
4. In Case of a Spill:
-
For solid spills, sweep up the material and place it into a suitable, closed container for disposal.[5][6] Avoid generating dust.[8]
-
For liquid spills (solutions), absorb with an inert material and place in a sealed container for chemical waste.[4]
-
Ensure the spill area is cleaned and decontaminated.[4]
Disposal Plan
This compound and its contaminated waste must be disposed of as chemical waste in accordance with local, state, and federal regulations.[1][8]
-
Solid Waste:
-
Liquid Waste:
-
General Guidance:
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[2][6] |
| Skin Contact | Wash the affected area with soap and plenty of water.[2][6] |
| Eye Contact | Rinse eyes with water as a precaution. Remove contact lenses if present and easy to do. Continue rinsing.[2][6] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek medical attention.[2][6] |
Handling and Disposal Workflow
The following diagram illustrates the logical steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 6. FMOC-Ala-OH - Safety Data Sheet [chemicalbook.com]
- 7. 95%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. severnbiotech.com [severnbiotech.com]
- 10. This compound 13C 99atom 201489-21-6 [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
